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4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride Documentation Hub

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  • Product: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • CAS: 1282532-00-6

Core Science & Biosynthesis

Foundational

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS number 1282532-00-6

CAS Number: 1282532-00-6 Formula: C₇H₁₁F₂N[1]·HCl Molecular Weight: 183.63 g/mol Executive Summary 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a specialized bicyclic building block used extensively in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1282532-00-6 Formula: C₇H₁₁F₂N[1]·HCl Molecular Weight: 183.63 g/mol

Executive Summary

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a specialized bicyclic building block used extensively in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of 4,4-difluoropiperidine. By incorporating a spiro-fused cyclopropane ring, this scaffold introduces significant steric bulk and rigidification without a proportional increase in lipophilicity (LogP).

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this core in drug discovery, specifically targeting allosteric inhibitors (e.g., SHP2, KRAS).

Physicochemical Profile

The incorporation of the gem-difluoro moiety adjacent to the spiro center lowers the pKa of the amine and blocks metabolic oxidation at the typically labile α-position.

PropertyValueTechnical Significance
Molecular Weight (Free Base) 147.17 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
Exact Mass 147.086 g/mol Useful for high-resolution mass spectrometry (HRMS) validation.
ClogP (Calc) ~0.8 - 1.2Lower lipophilicity compared to non-fluorinated analogs, improving solubility.
TPSA 12.03 ŲHigh membrane permeability potential; CNS active candidate.
H-Bond Donors/Acceptors 1 / 2Balanced profile for intracellular targets.
pKa (Conjugate Acid) ~8.5 - 9.0Reduced basicity compared to piperidine (~11.0) due to the electron-withdrawing fluorine effect (

).

Synthetic Methodology

The synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane is non-trivial due to the challenge of introducing fluorine atoms adjacent to a quaternary spiro center. The industry-standard route relies on the construction of the spiro-skeleton followed by late-stage deoxofluorination.

Validated Synthetic Route

This protocol avoids the use of pre-fluorinated cyclopropanes, which are volatile and expensive, instead utilizing a Dieckmann Condensation / Alkylation strategy.

Step 1: Spirocyclization (Thorpe-Ingold Enhanced)
  • Precursor: N-Boc-4-oxo-piperidine-3-carboxylate (Ethyl or Methyl ester).

  • Reagents: 1,2-Dibromoethane, K₂CO₃ (or NaH), DMF/DMSO.

  • Mechanism: Double alkylation of the active methylene at C3. The gem-disubstituent effect (Thorpe-Ingold) facilitates the closure of the strained cyclopropane ring.

  • Intermediate: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate.

Step 2: Deoxofluorination (Critical Step)
  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).

  • Conditions: DCM, 0°C to RT, Nitrogen atmosphere.

  • Technical Note: The ketone at C4 is sterically crowded due to the adjacent spiro-cyclopropane. Deoxo-Fluor is preferred over DAST due to higher thermal stability and safety profile.

  • Reaction: Carbonyl (C=O)

    
     Gem-difluoro (CF₂).
    
Step 3: Deprotection & Salt Formation
  • Reagent: 4M HCl in Dioxane.

  • Product: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.[1][2][3][4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Gem-Difluoro Installation" node.

SynthesisRoute Start N-Boc-4-oxo-piperidine -3-carboxylate Step1 Spirocyclization (1,2-dibromoethane, Base) Start->Step1 Inter1 Spiro-Ketone Intermediate Step1->Inter1 Ring Closure Step2 Deoxofluorination (Deoxo-Fluor/DAST) Inter1->Step2 Inter2 Boc-Protected Difluoro Scaffold Step2->Inter2 C=O to CF2 Step3 Acidic Deprotection (HCl/Dioxane) Inter2->Step3 Final 4,4-Difluoro-6-azaspiro [2.5]octane HCl Step3->Final Salt Formation

Figure 1: Step-wise synthetic pathway for CAS 1282532-00-6 utilizing a late-stage fluorination strategy.

Strategic Applications in Drug Discovery[5][6]

Bioisosterism & Metabolic Stability

This scaffold is a superior replacement for 4,4-difluoropiperidine .

  • Conformational Restriction: The spiro-cyclopropane locks the piperidine ring into a specific chair-like conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The C4 fluorines block oxidative metabolism (CYP450) at a position that is typically prone to hydroxylation.

  • Vector Positioning: The vectors of substituents on the nitrogen are altered relative to the piperidine parent, allowing for exploration of novel chemical space in SAR (Structure-Activity Relationship) studies.

Case Study: SHP2 Allosteric Inhibition

Recent literature and patent filings (e.g., WO2021222522) highlight the utility of spiro-piperidines in targeting SHP2 (Src Homology-2 Phosphatase) .

  • Mechanism: SHP2 inhibitors often bind to an allosteric tunnel. The 6-azaspiro[2.5]octane moiety fits into hydrophobic sub-pockets where the gem-difluoro group engages in favorable electrostatic interactions with backbone amides or polar side chains.

  • Selectivity: The rigidity of the spiro system improves selectivity against homologous phosphatases by exploiting subtle shape differences in the allosteric site.

Structural Logic Diagram

The following diagram visualizes why a researcher would select this specific scaffold over standard alternatives.

SAR_Logic Problem Challenge: Poor Metabolic Stability & Low Target Selectivity Solution Solution: 4,4-Difluoro-6-azaspiro[2.5]octane Problem->Solution Scaffold Hop Mech1 Feature: Gem-Difluoro Effect: Blocks CYP450 Oxidation Lowers pKa (Better Permeability) Solution->Mech1 Mech2 Feature: Spiro-Cyclopropane Effect: Rigidifies Conformation Increases Steric Bulk Solution->Mech2 Outcome Outcome: High Potency SHP2/KRAS Inhibitor with Improved PK Profile Mech1->Outcome Mech2->Outcome

Figure 2: SAR decision matrix demonstrating the advantages of the 4,4-difluoro-6-azaspiro[2.5]octane scaffold.

Safety & Handling Protocols

As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply, but specific attention is required due to the fluorine content and potential synthesis byproducts.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or "caking."

  • Synthesis Hazards: If synthesizing in-house, the Deoxofluorination step (Step 2) poses a risk of HF (Hydrogen Fluoride) generation if quenched improperly.

    • Protocol: Quench Deoxo-Fluor reactions by dropwise addition into saturated aqueous NaHCO₃ at 0°C. Never add water directly to the reaction mixture.

  • NMR Verification: The ¹⁹F NMR spectrum should show a characteristic gem-difluoro pattern (AB quartet or broad singlet depending on conformational flux) around -90 to -110 ppm.

References

  • PubChem. (n.d.).[1] 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CID 67093079).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Vertex Pharmaceuticals. (2021).[2] Patent WO2021222522A1: CD73 inhibiting 2,4-dioxopyrimidine compounds. (Mentions the use of 4,4-difluoro-6-azaspiro[2.5]octane as an intermediate). Retrieved from

  • Merck Sharp & Dohme Corp. (2011). Patent WO2011044157: Spiro-piperidine derivatives as CGRP receptor antagonists. (Describes general synthesis of substituted 6-azaspiro[2.5]octanes).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Review of spiro-cycle synthesis logic). [Link]

Sources

Exploratory

Technical Guide: 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride . This document is structured for researchers requiring actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride . This document is structured for researchers requiring actionable data on this specific fluorinated building block.

[1][2][3][4]

Executive Summary

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6) is a specialized bicyclic amine scaffold used in modern drug discovery.[1][2][3] It combines two critical structural motifs: a spiro[2.5]octane core, which provides conformational restriction, and a gem-difluoro group, which modulates basicity and metabolic stability.[1]

This compound serves as a superior bioisostere for standard piperidines, offering reduced lipophilicity (logD) and enhanced selectivity in kinase inhibitors (e.g., LRRK2) and GPCR modulators.[1]

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueNotes
Chemical Name 4,4-Difluoro-6-azaspiro[2.5]octane hydrochlorideIUPAC
CAS Registry Number 1282532-00-6
Molecular Formula C₇H₁₁F₂N[1][2][3][4][5][6] · HCl
Molecular Weight 183.63 g/mol Free base MW: 147.17 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>20 mg/mL), DMSO, MethanolInsoluble in non-polar solvents
pKa (Calculated) ~8.5 - 9.0Lower than parent piperidine (~11.[1][3]0) due to β-fluorine electron withdrawal
SMILES C1CC12CCNCC2(F)F.Cl

Strategic Utility in Medicinal Chemistry

The integration of this scaffold solves specific multiparameter optimization (MPO) challenges.

The "Fluorine Effect"

The gem-difluoro group at the C4 position (adjacent to the spiro center) exerts a strong electron-withdrawing inductive effect (-I) on the piperidine ring.[1]

  • pKa Modulation: It lowers the pKa of the secondary amine by 2–3 log units compared to unsubstituted 6-azaspiro[2.5]octane.[1] This reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability and oral bioavailability.[1]

  • Metabolic Blocking: The C4 position in piperidines is a common "soft spot" for oxidative metabolism (CYP450).[1] Fluorination blocks this site, extending the compound's half-life (

    
    ).[1]
    
Conformational Locking

The spiro-cyclopropane ring creates a rigid "kink" in the molecule.[1] Unlike flexible piperidines, this scaffold locks the nitrogen vector, reducing the entropic penalty upon binding to a protein target.[1] This is particularly valuable in designing inhibitors for narrow binding pockets, such as those found in LRRK2 (Parkinson's research) and nAChR (cognitive modulation).[1]

Decision Logic for Scaffold Selection

The following diagram illustrates when to deploy this scaffold versus a standard piperidine.

SAR_Logic Start Lead Optimization: Piperidine Core Issue1 Issue: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Issue: Low Permeability (High Basicity) Start->Issue2 Issue3 Issue: Low Selectivity (Flexible Conformation) Start->Issue3 Solution1 Strategy: Block Metabolism (Gem-difluoro substitution) Issue1->Solution1 Solution2 Strategy: Lower pKa (Inductive Effect) Issue2->Solution2 Solution3 Strategy: Rigidification (Spiro-cyclization) Issue3->Solution3 Target Target Scaffold: 4,4-Difluoro-6-azaspiro[2.5]octane Solution1->Target Solution2->Target Solution3->Target

Figure 1: Decision matrix for transitioning from a generic piperidine to the 4,4-difluoro-6-azaspiro[2.5]octane scaffold.

Synthetic Methodology

While specific proprietary process routes are often protected, the canonical synthesis of the 4,4-difluoro-6-azaspiro[2.5]octane core follows a logic derived from established piperidine functionalization.[1]

Note: The synthesis of the gem-difluoro analog is significantly more challenging than the parent spirocycle due to the sensitivity of the difluoromethylene group.[1]

Retrosynthetic Analysis

The most reliable route constructs the spiro-cyclopropane ring after establishing the difluoro-piperidine core.[1]

  • Precursor: N-Boc-3,3-difluoro-4-piperidone.[1]

  • Key Transformation: Simmons-Smith cyclopropanation of an exocyclic alkene.[1]

Step-by-Step Protocol (Canonical Route)
Step 1: Methylenation (Wittig Reaction)

Convert the ketone to an exocyclic alkene.[1]

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KHMDS or n-BuLi, THF.[1]
    
  • Process: Generate the ylide at -78°C, add N-Boc-3,3-difluoro-4-piperidone. Warm to RT.

  • Why: The gem-difluoro group activates the adjacent carbonyl, making it electrophilic but also prone to hydration; anhydrous conditions are critical.[1]

Step 2: Spiro-Cyclopropanation

Install the cyclopropane ring.[1]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM.[1]
  • Process: Furukawa modification of the Simmons-Smith reaction.[1]

  • Critical Control: The reaction is exothermic.[1] Slow addition of

    
     is mandatory.[1] The electron-deficient nature of the double bond (due to adjacent fluorines) may require excess carbenoid reagent or heating.[1]
    
Step 3: Deprotection & Salt Formation

Reveal the secondary amine.[1]

  • Reagents: 4M HCl in Dioxane.

  • Process: Stir the N-Boc intermediate in HCl/Dioxane at RT for 2 hours. Precipitate with diethyl ether.

  • Result: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (White solid).[1][2]

Synthetic Workflow Diagram

Synthesis_Flow SM Start: N-Boc-3,3-difluoro-4-piperidone Step1 1. Wittig Methylenation (Ph3P=CH2) SM->Step1 Inter1 Intermediate: Exocyclic Alkene Step1->Inter1 Step2 2. Cyclopropanation (Et2Zn, CH2I2) Inter1->Step2 Inter2 Intermediate: N-Boc-Spirocycle Step2->Inter2 Step3 3. Acid Deprotection (HCl/Dioxane) Inter2->Step3 Product Product: 4,4-Difluoro-6-azaspiro[2.5]octane HCl Step3->Product

Figure 2: Synthetic pathway from commercially available fluorinated piperidones to the target hydrochloride salt.[1]

Analytical Characterization (QC)

To validate the identity of CAS 1282532-00-6 , the following spectral signatures must be observed.

  • ¹H NMR (DMSO-d₆):

    • Cyclopropane protons: High field multiplets around 0.6–1.2 ppm.[1]

    • Piperidine protons: Broad singlets or multiplets adjacent to Nitrogen (3.0–3.5 ppm).[1]

    • Amine protons: Broad exchangeable peak (NH₂⁺) around 9.0–9.5 ppm.[1]

  • ¹⁹F NMR:

    • Distinct signal for the gem-difluoro group (typically -100 to -120 ppm), often appearing as an AB quartet due to the chiral center created by the spiro junction (if other substituents are present) or simply split by adjacent protons.[1]

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 148.1 (Free base mass).[1] The chloride counterion is not observed in positive mode.[1]

Handling and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will alter the stoichiometry and MW calculations.[1]

  • Hazards: Irritant (H315, H319, H335).[1] Wear standard PPE (gloves, goggles, lab coat).[1]

  • Stability: Stable in solid form for >2 years if kept dry.[1] Avoid strong bases which will liberate the volatile free amine.[1]

References

  • PubChem Compound Summary . (2025). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information.[1] Link[1]

  • World Intellectual Property Organization . (2019).[1][5] Spiropiperidine allosteric modulators of nicotinic acetylcholine receptors. WO2019212927A1.[1][5] Link[1]

  • European Patent Office . (2021). Spiropiperidine allosteric modulators of nicotinic acetylcholine receptors. EP3788043B1.[1] Link[1]

  • Sigma-Aldrich . (2025).[1] Product Specification: 6-Azaspiro[2.5]octane derivatives. Link

  • Stephens, C. E., et al. (2023).[1] Pyridinylacetamide derivatives as sodium channel activators. WO2023049367A1.[1] Link

Sources

Foundational

Technical Guide: Strategic Deployment of 6-Azaspiro[2.5]octane Scaffolds in Drug Discovery

Executive Summary The pharmaceutical industry is undergoing a paradigm shift from planar, aromatic-heavy compounds to three-dimensional, -rich architectures—a movement often termed "Escaping from Flatland." Among the eme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift from planar, aromatic-heavy compounds to three-dimensional,


-rich architectures—a movement often termed "Escaping from Flatland." Among the emerging privileged structures, the 6-azaspiro[2.5]octane  scaffold (a piperidine ring spiro-fused to a cyclopropane) represents a high-value pharmacophore. This guide provides a comprehensive technical analysis of this scaffold, detailing its structural advantages, robust synthetic protocols, and application in modulating G-protein-coupled receptors (GPCRs).

Part 1: Structural Rationale & Chemical Space

The Advantage

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented.[1] Planar molecules often suffer from poor solubility and non-specific binding. The 6-azaspiro[2.5]octane core introduces a critical "kink" in the molecular geometry without adding excessive molecular weight.
  • Vectorial rigidity: The spiro-cyclopropane locks the piperidine ring into a specific chair conformation, rigidly orienting substituents at the nitrogen (N-6) and the spiro-carbon (C-4 of piperidine).

  • Metabolic Stability: The gem-dimethyl effect mimicked by the spiro-cyclopropane protects the adjacent carbons from metabolic oxidation (cytochrome P450 blockage), a common liability in standard piperidines.

Pharmacophore Mapping

In the context of GPCRs, specifically the Muscarinic Acetylcholine Receptor M4, this scaffold has demonstrated the ability to span deep hydrophobic pockets while maintaining a precise exit vector for solubilizing groups.

Part 2: Synthetic Architecture & Protocols

The synthesis of 6-azaspiro[2.5]octane is non-trivial due to the strain energy inherent in the spiro-junction. The most robust route, validated for scale-up, utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene derived from N-protected 4-piperidone.

Core Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Step1 Inter1 N-Boc-4-methylene piperidine Step1->Inter1 Yield: ~85% Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Inter2 N-Boc-6-azaspiro [2.5]octane Step2->Inter2 Furukawa Mod. Yield: ~90% Step3 Acid Deprotection (TFA or HCl) Inter2->Step3 Final 6-Azaspiro[2.5]octane (Free Amine) Step3->Final

Figure 1: Validated synthetic route for the construction of the 6-azaspiro[2.5]octane core from commercially available materials.

Detailed Experimental Protocol

Note: This protocol utilizes the Furukawa modification of the Simmons-Smith reaction, which is safer and more reproducible than the original Zn-Cu couple method.

Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (1.2 equiv), tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF (0.5 M) under nitrogen at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins.

    • Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.

    • Warm to room temperature and reflux for 4 hours.

    • Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry over MgSO4.

    • Purification: Silica gel flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Cyclopropanation (The Critical Step)

  • Reagents: Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.5 equiv), Diiodomethane (CH2I2, 2.5 equiv), tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv).

  • Safety Warning: Et2Zn is pyrophoric. CH2I2 is light-sensitive. Perform in a flame-dried flask under argon.

  • Procedure:

    • Dissolve the alkene from Step 1 in anhydrous DCM (0.2 M) and cool to 0°C.

    • Add Et2Zn solution dropwise via syringe. Stir for 15 mins.

    • Add CH2I2 dropwise (maintain temp < 5°C). A white precipitate may form.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH4Cl. (Caution: Gas evolution).

    • Purification: The N-Boc group survives these conditions. Purify via column chromatography (Hexanes/EtOAc).

Part 3: Medicinal Chemistry & SAR Logic[1][2][3]

The 6-azaspiro[2.5]octane scaffold is not merely a spacer; it is a functional bioisostere. The most prominent application recently has been in the development of M4 Muscarinic Acetylcholine Receptor Antagonists for the treatment of dystonia and other movement disorders.

Case Study: VU6015241

Researchers at Vanderbilt University identified that replacing a standard piperidine with the 6-azaspiro[2.5]octane core significantly improved M4 potency and selectivity.

Key SAR Findings:

  • Stereochemistry: The scaffold creates a chiral axis if the piperidine is substituted. Resolution of enantiomers is often required. The (R)-enantiomer of derivative VU6015241 showed superior binding affinity compared to the (S)-enantiomer.

  • Lipophilicity Modulation: The cyclopropane ring lowers the lipophilicity (

    
    ) compared to a gem-dimethyl group, improving the free fraction in the brain (
    
    
    
    ).
Decision Logic for Scaffold Selection (DOT Visualization)

SAR_Logic Problem Lead Compound Issues (Piperidine Core) Metab High Metabolic Clearance? Problem->Metab Solub Poor Solubility / Flat Structure? Problem->Solub Select Off-Target Binding? Problem->Select Solution1 Use 6-Azaspiro[2.5]octane Metab->Solution1 Yes Solub->Solution1 Yes Select->Solution1 Yes Mechanism1 Blocks P450 sites (Steric Bulk) Solution1->Mechanism1 Mechanism2 Increases Fsp3 (3D Vector) Solution1->Mechanism2 Mechanism3 Rigidifies Conformation (Lock & Key) Solution1->Mechanism3

Figure 2: Medicinal chemistry decision tree for deploying the azaspiro scaffold to solve common ADME-Tox liabilities.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical improvements observed when transitioning from a standard piperidine to the 6-azaspiro[2.5]octane core in M4 antagonist series (Data derived from Bender et al., 2022).

PropertyStandard Piperidine Analog6-Azaspiro[2.5]octane AnalogImpact
M4 IC50 (nM) 1204.230x Potency Increase
LogD (7.4) 3.82.9Improved Solubility
Cl_int (Human) High (>100 µL/min/mg)Low (<15 µL/min/mg)Metabolic Stability
Brain/Plasma 0.20.8CNS Penetration

Part 5: Future Outlook

The 6-azaspiro[2.5]octane scaffold is currently underutilized outside of GPCRs. Future applications lie in:

  • Covalent Inhibitors: Functionalizing the cyclopropane ring (via silver-catalyzed ring opening) to create reactive warheads for cysteine targeting.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high rigidity make the free amine (6-azaspiro[2.5]octane) an ideal fragment for crystallographic screening.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][3]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[4] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][6] Organic Reactions. [Link][7]

  • Zheng, Y. J., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][8][9][10] Expert Opinion on Drug Discovery. [Link][2]

Sources

Exploratory

The Strategic Incorporation of Fluorinated Building Blocks in Medicinal Chemistry

Executive Summary The introduction of fluorine into organic small molecules has evolved from a niche synthetic curiosity to a fundamental pillar of modern drug discovery. Approximately 20-25% of all drugs currently on th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into organic small molecules has evolved from a niche synthetic curiosity to a fundamental pillar of modern drug discovery. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This is not coincidental; the strategic installation of fluorine offers a unique mechanism to modulate physicochemical properties—specifically lipophilicity, metabolic stability, and pKa—without imposing drastic steric penalties.

This guide provides a technical analysis of why and how to deploy fluorinated building blocks. It moves beyond basic definitions to explore the causal relationships between fluorination and pharmacokinetics (PK), supported by field-proven synthetic protocols.

Part 1: Physicochemical Principles – The "Fluorine Scan"

To utilize fluorine effectively, one must understand its paradoxical nature: it is the most electronegative element, yet it mimics hydrogen sterically while mimicking oxygen electronically.

The Steric-Electronic Mimicry

Fluorine’s van der Waals radius (1.47 Å) sits between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for bioisosteric replacement :

  • H

    
     F:  Minimal steric perturbation, but massive electronic change (dipole introduction).
    
  • OH

    
     F:  Electronic similarity (both are H-bond acceptors), but F cannot donate a hydrogen bond, altering solvation shells and permeability.
    
Bond Energetics and Metabolic Shielding

The C-F bond is the strongest single bond in organic chemistry. This thermodynamic stability is the primary driver for using fluorine to block metabolic "soft spots."

Table 1: Comparative Bond Properties in Medicinal Chemistry

PropertyC-H BondC-F BondC-Cl BondImpact on Drug Design
Bond Energy (kcal/mol) ~98-100~116 ~81C-F resists oxidative cleavage by CYP450 enzymes.
Bond Length (Å) 1.091.35 1.77C-F is short enough to fit in tight binding pockets.
Van der Waals Radius (Å) 1.201.47 1.75F is the only halogen that is a true steric isostere of H.
Electronegativity (Pauling) 2.553.98 3.16Induces strong dipoles; lowers pKa of adjacent amines.

Part 2: Strategic Implementation in Lead Optimization

Deciding where to place a fluorine atom is a logic-driven process. We utilize a "Fluorine Scan" decision tree to solve specific PK liabilities.

Modulating pKa and Permeability

Fluorine is a powerful tool for tuning basicity.[1][2] Placing a fluorine atom


 or 

to a basic amine pulls electron density via the inductive effect (

).
  • Effect: Lowers the pKa of the amine by 1.0–2.0 log units.[3]

  • Benefit: Reduces the percentage of ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability (LogD) and oral bioavailability.

The "Gauche Effect" in Conformational Locking

Unlike heavier halogens, fluorine often adopts a gauche conformation relative to adjacent heteroatoms (like oxygen or nitrogen) rather than the sterically expected anti conformation. This is due to


 hyperconjugation.
  • Application: Pre-organizing a drug molecule into its bioactive conformation to minimize the entropy penalty upon binding to the target protein.

Visualization: The Fluorine Decision Logic

The following diagram outlines the decision process for a medicinal chemist facing specific lead optimization challenges.

FluorineDecisionTree Problem Lead Optimization Challenge Metabolism High Clearance / Short Half-life Problem->Metabolism Permeability Low Oral Bioavailability Problem->Permeability Potency Low Target Affinity Problem->Potency Action_Met Block Metabolic Soft Spot (Replace H with F at oxidation site) Metabolism->Action_Met CYP450 Oxidation Action_pKa Modulate pKa (Add F beta to basic amine) Permeability->Action_pKa Drug too basic Action_Lip Increase Lipophilicity (Add CF3 or F to aryl ring) Permeability->Action_Lip Drug too polar Potency->Action_Lip Hydrophobic pocket Action_Conf Lock Conformation (Exploit Gauche Effect) Potency->Action_Conf Entropy penalty high

Figure 1: Strategic decision tree for incorporating fluorine during Structure-Activity Relationship (SAR) optimization.

Part 3: Synthetic Methodologies

The installation of fluorine requires specialized reagents due to the high hydration energy of the fluoride ion and the dangers of handling


 gas.
Electrophilic Fluorination (The "F+" Source)

Reagent: Selectfluor (F-TEDA-BF4).

  • Mechanism: Selectfluor acts as an oxidative source of

    
    .[4] It operates via a Single Electron Transfer (SET) mechanism or 
    
    
    
    -type attack depending on the substrate.
  • Utility: Ideal for fluorinating electron-rich centers (enolates, activated aromatics).

  • Advantage: Non-volatile, stable solid, replaces the hazardous perchloryl fluoride (

    
    ).
    
Nucleophilic Fluorination (The "F-" Source)

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

  • Mechanism: Converts alcohols to alkyl fluorides and carbonyls to gem-difluorides. The oxygen attacks the sulfur, activating the group for displacement by fluoride.

  • Safety Note: DAST can be explosive upon heating.[5] Deoxo-Fluor is more thermally stable but still requires careful temperature control.

Trifluoromethylation ( Installation)

Reagent: Ruppert-Prakash Reagent (


).
  • Mechanism: Nucleophilic attack.[5][6] Requires an initiator (Fluoride source like TBAF or CsF) to generate the hypervalent silicon species, releasing the

    
     equivalent.
    

Part 4: Detailed Experimental Protocol

Protocol: Electrophilic -Fluorination of a -Keto Ester using Selectfluor

This protocol demonstrates the installation of a fluorine atom at an activated carbon position. This is a standard workflow for creating fluorinated building blocks for heterocyclic synthesis.

Target Transformation: Ethyl acetoacetate


 Ethyl 2-fluoroacetoacetate.
4.1 Reagents & Equipment
  • Substrate:

    
    -keto ester (1.0 equiv)
    
  • Fluorinating Agent: Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate)

  • Base: Neutral conditions are often sufficient, but catalytic sulfuric acid can accelerate enolization if the reaction is sluggish.

  • Equipment: Round-bottom flask, magnetic stir bar, nitrogen atmosphere.

4.2 Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add the

    
    -keto ester (e.g., 5.0 mmol).
    
  • Solvation: Dissolve the substrate in anhydrous MeCN (50 mL). Ensure the system is sealed and under

    
    .
    
  • Reagent Addition: Add Selectfluor (5.5 mmol, 1.95 g) in one portion. Note: Selectfluor has poor solubility in MeCN initially; it will dissolve as the reaction progresses.

  • Reaction: Stir the suspension vigorously at room temperature (25°C).

    • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 4–12 hours. The mixture will turn from a suspension to a clear/pale yellow solution.

  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL).

    • Pour into a separatory funnel containing water (50 mL).

    • Crucial: Wash the organic layer with saturated aqueous

      
       to remove acidic byproducts and unreacted Selectfluor residues.
      
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The product is often pure enough for the next step. If not, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

4.3 Reaction Workflow Diagram

SelectfluorProtocol Start Substrate (MeCN, N2 atm) Add Add Selectfluor (1.1 equiv, Solid) Start->Add Stir Stir 25°C (4-12 hrs) Add->Stir Check TLC/LCMS (Clear Solution) Stir->Check Check->Stir Incomplete Quench Workup (EtOAc / NaHCO3) Check->Quench Complete Product Alpha-Fluoro Product Quench->Product

Figure 2: Operational workflow for electrophilic fluorination using Selectfluor.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. [Link]

Sources

Foundational

High-Precision Conformational Profiling of 6-Azaspiro[2.5]octane Scaffolds in Medicinal Chemistry

Topic: Conformational Analysis of 6-Azaspiro[2.5]octane Systems Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Strategic Rationale: The "Spiro" Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 6-Azaspiro[2.5]octane Systems Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Strategic Rationale: The "Spiro" Advantage

In modern drug discovery, the 6-azaspiro[2.5]octane scaffold has emerged as a high-value bioisostere for the gem-dimethyl piperidine moiety. Unlike flexible alkyl chains or flat aromatic systems, this spirocyclic architecture offers three distinct advantages that directly impact clinical success probabilities:

  • Metabolic Hardening: The cyclopropane ring, fused at the C4 position of the piperidine, effectively blocks metabolic oxidation at a typically vulnerable site without significantly increasing lipophilicity (LogP).

  • Vectorial Rigidity: The spiro-fusion locks the C3-C4-C5 bond angles, reducing the conformational entropy penalty (

    
    ) upon target binding.
    
  • Novel IP Space: It provides a structurally distinct alternative to the ubiquitously patented piperidine and morpholine cores.[1]

This guide details the conformational dynamics, synthesis, and physicochemical profiling of this scaffold to enable its rational deployment in lead optimization.

Structural Dynamics & Energetics

The 6-azaspiro[2.5]octane system is not merely a "bulky piperidine."[1] The spiro-cyclopropane ring introduces unique stereoelectronic effects that alter the standard chair-boat equilibrium and N-inversion dynamics.

The "Spiro Effect" on Chair Conformations

While the piperidine ring retains a chair conformation as its global minimum, the spiro-cyclopropane moiety at C4 imposes a "Gem-Dialkyl" effect (Thorpe-Ingold effect). This compresses the internal C3-C4-C5 angle (


), slightly flattening the chair.

Key Conformational Insight: Unlike 4,4-dimethylpiperidine, where the methyl groups are static, the cyclopropane ring possesses "Walsh orbitals"—bent bonds with significant p-character. These orbitals can engage in hyperconjugative interactions with the adjacent axial


 bonds.[1]
The Axial Preference Anomaly

Standard steric models (A-values) predict that N-substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, in 6-azaspiro[2.5]octane derivatives, a counter-intuitive preference for the axial orientation is often observed, particularly for electronegative substituents or when the nitrogen is protonated.

  • Cause: The "flaps" of the cyclopropane ring extend outward, creating a steric wall that destabilizes equatorial substituents at the adjacent positions more than expected.

  • Implication: When designing ligands for GPCRs or enzymes, assume the N-substituent may adopt an axial vector, dramatically altering the pharmacophore projection compared to a standard piperidine.

Energetic Profile (Computed vs. Experimental)
Parameter6-Azaspiro[2.5]octaneReference: Piperidine

Energy (kcal/mol)
Global Minimum ChairChair0.0
Twist-Boat Barrier ~4.8 - 5.2~5.5 - 6.0-0.7 (More accessible)
N-Inversion Barrier ~6.5~6.1+0.4 (More rigid)
Pref.[2] N-Orientation Axial (Substituent dependent)EquatorialN/A

Note: The lowered barrier to the twist-boat conformation suggests that 6-azaspiro[2.5]octane can adapt to "induced fit" binding pockets more readily than 4,4-dimethylpiperidine.

Analytical Workflow & Visualization

To rigorously define the conformation of a new derivative, we recommend a tri-phasic workflow: Computational Prediction, Synthesis, and Spectroscopic Validation.

Workflow Diagram

ConformationalWorkflow cluster_0 In Silico DFT Phase 1: DFT Prediction (M06-2X/cc-pVDZ) Synth Phase 2: Synthesis (Simmons-Smith) DFT->Synth Target Selection NMR Phase 3: NMR Validation (NOE/J-Coupling) Synth->NMR Crude/Purified NMR->DFT Refine Model XRay Confirmation (X-Ray Crystallography) NMR->XRay Solid State

Figure 1: Integrated workflow for conformational validation of spirocyclic scaffolds.

Experimental Protocols

Synthesis of 6-Azaspiro[2.5]octane Core

The most robust route utilizes the Simmons-Smith cyclopropanation of an N-protected 4-methylene piperidine. This method avoids the harsh conditions of the Kulinkovich reaction and offers superior scalability.

Precursor: tert-butyl 4-methylenepiperidine-1-carboxylate.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a flame-dried 3-neck flask under Argon, charge Zinc-Copper couple (Zn-Cu) (3.0 equiv) and anhydrous Diethyl Ether (

      
      ).
      
    • Add Diiodomethane (

      
      )  (1.5 equiv) dropwise.[1] Caution: Exothermic.[1]
      
    • Reflux for 30 minutes to generate the active carbenoid species (

      
      ).
      
  • Cyclopropanation:

    • Cool the mixture to 0°C.

    • Add N-Boc-4-methylenepiperidine (1.0 equiv) dissolved in

      
       dropwise over 20 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1) should show disappearance of the alkene spot.[1]

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
       (Gas evolution possible).[1]
      
    • Filter through a Celite pad to remove Zinc salts.[1]

    • Extract aqueous layer with

      
       (3x).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Deprotection (N-Boc Removal):

    • Dissolve the crude spiro-Boc intermediate in

      
      .[1]
      
    • Add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Stir for 2 hours.

    • Concentrate to dryness.[1] Basify with 1M NaOH to pH > 12.[1]

    • Extract with

      
       to obtain the free amine 6-azaspiro[2.5]octane .[1]
      
NMR Validation (The "Self-Validating" Step)

To confirm the spiro-fusion and conformation:

  • 13C NMR: Look for the characteristic high-field cyclopropane signals (typically

    
     5–15 ppm).[1]
    
  • 1H NMR (J-coupling): Measure the coupling constants of the protons at C4/C5 (piperidine numbering). A rigid chair will show distinct

    
     (~10-12 Hz) and 
    
    
    
    (~2-4 Hz) couplings.
  • NOESY: Irradiate the cyclopropane protons. If the N-substituent is axial, you will observe a Through-Space NOE correlation between the cyclopropane "flaps" and the N-substituent.

Physicochemical Properties & Application

The 6-azaspiro[2.5]octane scaffold offers a superior balance of basicity and lipophilicity compared to standard piperidines.

PropertyPiperidine4,4-Dimethylpiperidine6-Azaspiro[2.5]octaneImpact
pKa (Calc.) 11.211.311.5 Slightly more basic due to ring strain/electronic effects.[1]
LogP 0.841.851.30 Lower lipophilicity than gem-dimethyl; better solubility.
C(sp3) Fraction 1.01.01.0 High saturation (Fsp3) correlates with clinical success.[1]
Metabolic Stability LowHighHigh Blocks oxidation at C4; reduces clearance.[1]

Application Note: Use this scaffold when you need to rigidify a flexible linker without adding excessive molecular weight or lipophilicity.[1] It is particularly effective in GPCR antagonists (e.g., CCR5, ORL-1) where the spiro-cycle fills a hydrophobic pocket while positioning the basic amine for a crucial salt-bridge interaction.

References

  • Burkhard, J. A., et al. (2010).[1][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Wiberg, K. B. (1996).[1] "Structures, energies, and spectra of cyclopropanes." Journal of Organic Chemistry. Link

  • Chupakhin, E., et al. (2019).[1][3] "Spirocyclic Motifs in Natural Products." Molecules. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride

Abstract This application note details the isolation and purification protocols for 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6), a critical spirocyclic building block in medicinal chemistry. Due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation and purification protocols for 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6), a critical spirocyclic building block in medicinal chemistry. Due to the compound's lack of a strong UV chromophore, high polarity, and the requirement for a specific hydrochloride salt form, standard chromatography methods often fail. This guide presents two validated workflows: Method A (Reverse Phase Preparative HPLC) for high-purity isolation and Method B (Normal Phase Flash Chromatography) for bulk scale-up, including a critical salt-exchange protocol to ensure the final product is the correct hydrochloride salt.

Introduction & Physicochemical Context

The 6-azaspiro[2.5]octane scaffold is a bioisostere of piperidine, offering increased three-dimensional complexity (Fsp3 character) which improves solubility and metabolic stability in drug candidates. The introduction of the gem-difluoro group at the C4 position modulates the basicity of the amine (via electron withdrawal) and increases lipophilicity.

The Purification Challenge
  • Lack of Chromophore: The molecule is aliphatic.[1] It does not absorb significantly above 210 nm, making standard UV-Vis detection unreliable.

  • Silanol Interactions: As a secondary amine, the compound interacts strongly with acidic silanols on standard silica, leading to severe peak tailing and yield loss.

  • Counter-ion Specificity: The user requires the hydrochloride salt. Purification via standard Reverse Phase (RP) methods using Trifluoroacetic Acid (TFA) yields the trifluoroacetate salt, necessitating a downstream salt exchange.

Compound Properties
PropertyValueImplication for Chromatography
Formula C₇H₁₁F₂N[2] · HClPolar, salt form is water-soluble.[3]
MW 183.63 g/mol Low MW; requires careful evaporation to avoid loss of free base.
LogP (Free Base) ~1.2 (Est.)Moderate lipophilicity; retentive on C18.
pKa (Conj. Acid) ~8.5 - 9.0Reduced basicity vs. piperidine (pKa ~11) due to fluorine, but still basic.

Pre-Chromatography Considerations

Detection Strategy

Since the molecule is UV-transparent, standard UV detection at 254 nm is useless.

  • Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors for non-volatile analytes.

  • Alternative: MS (Mass Spectrometry) in ESI+ mode (Target m/z: 148.1 [M+H]⁺).

  • Last Resort: UV at 205–210 nm . Warning: Requires high-purity solvents (HPLC grade ACN/Water) to minimize baseline noise.

Protocol A: Reverse Phase Preparative HPLC (High Purity)

Best for: Final purification (< 500 mg), removal of close-eluting impurities.

Mobile Phase Selection

To maintain peak shape, the amine must be kept protonated.

  • Solvent A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (or 0.05% TFA).

Note: If TFA is used, the product will be the TFA salt. See Section 5 for conversion to HCl.

Gradient Conditions
  • Column: C18 Preparative Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Flow Rate: 20 mL/min.

  • Gradient: 5% B to 50% B over 15 minutes. (The fluorine atoms increase retention relative to the non-fluorinated parent).

Workflow Diagram (DOT)

RP_Purification Start Crude Mixture (Dissolve in 10% ACN/Water) Filter Filter (0.45 µm PTFE) Start->Filter Inject Inject onto Prep-HPLC (C18 Column) Filter->Inject Detect Detection: ELSD or MS (m/z 148) Inject->Detect Collect Fraction Collection (Time or Threshold) Detect->Collect Lyophilize Lyophilize Fractions Collect->Lyophilize Check Check Counter-ion (Is it TFA or Formate?) Lyophilize->Check Exchange Perform HCl Salt Exchange (See Section 5) Check->Exchange Yes (TFA/Formate) Final Pure HCl Salt Check->Final No (Already HCl) Exchange->Final

Figure 1: Reverse Phase purification workflow emphasizing the critical salt exchange step.

Protocol B: Normal Phase Flash Chromatography (Scale-Up)

Best for: Bulk purification (> 500 mg), crude cleanup. Constraint: Silica gel is acidic. You cannot purify the HCl salt directly on silica; it will stick or streak. You must free-base the amine first.

Step-by-Step Methodology

Step 1: Free-Basing

  • Dissolve crude hydrochloride salt in minimal water.

  • Add 1N NaOH until pH > 12.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over Na₂SO₄ and concentrate carefully (amine may be semi-volatile).

Step 2: Flash Conditions

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH).

    • Base Modifier is critical: The NH₄OH suppresses silanol activity.

  • Gradient: 0% to 10% "Solvent B" in DCM.

    • Solvent B preparation: 10:1 Methanol:NH₄OH (30% aq).

  • Detection: ELSD or Iodine stain (for TLC).

Step 3: Recovery

  • Pool fractions containing the spot (Rf ~ 0.3 in 90:10 DCM:MeOH).

  • Concentrate to obtain the Free Base oil.

Post-Purification: Hydrochloride Salt Formation

Whether coming from Method A (TFA salt) or Method B (Free Base), you must generate the stable HCl salt.

Procedure
  • Dissolution: Dissolve the purified amine (or TFA salt) in a minimal amount of anhydrous Diethyl Ether (Et₂O) or Dioxane .

    • Note: If the TFA salt is insoluble in ether, dissolve in minimal MeOH first, then dilute with ether.

  • Acidification: Dropwise add 4M HCl in Dioxane (or 2M HCl in Ether) at 0°C.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Isolation: Filter the solid under nitrogen or argon. Wash with cold ether to remove excess acid and trace TFA.

  • Drying: Dry under high vacuum to remove trace solvents.

Troubleshooting Guide

IssueProbable CauseSolution
No peaks observed (HPLC) Lack of UV chromophore.Switch to ELSD/CAD or derivatize with Benzoyl Chloride for UV detection.
Broad/Tailing Peaks (NP) Silanol interaction.Increase NH₄OH concentration or use "Amine-functionalized" silica cartridges.
Low Yield (Evaporation) Volatility of free base.Do not evaporate to dryness at high temp. Form salt immediately after collection.
Double Peaks (HPLC) Rotamers or Ion pairing.Ensure pH is low (< 3) to keep amine fully protonated. Raise column temp to 40°C.

References

  • PubChem. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (Compound Summary).[4] National Library of Medicine. [Link]

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][5] (Context on spirocyclic amine properties). [Link]

  • Dolan, J. W. (2002). The Role of TFA in HPLC. LCGC North America. (Explains the ion-pairing mechanism for amines). [Link]

  • Org. Synth. (2024).[6] Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.[6] (Analogous salt formation protocols). [Link]

Sources

Application

Using 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride in parallel synthesis

Application Note: High-Throughput Integration of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride Abstract & Strategic Value This guide details the integration of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 12...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Integration of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Abstract & Strategic Value

This guide details the integration of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6) into parallel medicinal chemistry workflows.[1][2] As drug discovery shifts from flat, aromatic-heavy structures to three-dimensional (


-rich) scaffolds, this molecule represents a "privileged building block."[1]

Why this molecule?

  • Bioisosterism: It acts as a metabolically robust surrogate for piperidine and morpholine.[1]

  • Conformational Locking: The spiro[2.5] junction restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty of binding.

  • Electronic Modulation: The gem-difluoro group at the C4 position (adjacent to the spiro center) lowers the

    
     of the distal amine (N6) via the inductive effect, improving lipophilicity (
    
    
    
    ) and membrane permeability compared to the non-fluorinated parent.

Physicochemical Profile & Handling

Structure Analysis: The molecule features a secondary amine within a piperidine ring fused to a cyclopropane.[1] The HCl salt form is a stable, white to off-white solid.[1]

PropertyValue / DescriptionImpact on Synthesis
Molecular Weight 183.63 g/mol (HCl Salt)Requires mass correction factor of 0.80 (Free Base/Salt) for stoichiometry.[1][2]
Basicity (

)
Est. 8.5 – 9.2Reduced basicity vs. piperidine (~11.[1]0) due to

-fluorine inductive effects.[1]
Solubility High in DMSO, MeOH, WaterExcellent for liquid handling; poor solubility in non-polar ethers (TBME).[1]
Stability HygroscopicStore in desiccator.[1] Weigh rapidly in controlled humidity.[1]

Handling the Hydrochloride Salt: The primary failure mode in parallel synthesis with this monomer is incomplete neutralization . The HCl counter-ion can quench anionic reagents or protonate basic catalysts.[1][2]

  • Recommendation: Do not perform a separate free-basing step (extraction) unless necessary.[1] Use in situ neutralization with excess organic base (DIPEA/TEA) to maintain high-throughput efficiency.[1]

Parallel Synthesis Workflows

Workflow A: Automated Amide Library Generation

Target: Synthesis of 48-96 amide analogs via carboxylate activation.

Rationale: The gem-difluoro group reduces the nucleophilicity of the nitrogen. Standard EDC/HOBt conditions often fail.[1] We utilize HATU for rapid, high-yielding coupling.[1]

Reagents:

  • Monomer Stock: 0.2 M 4,4-Difluoro-6-azaspiro[2.5]octane HCl in DMA (Dimethylacetamide).[1][2]

  • Acid Stock: 0.2 M Carboxylic Acids (

    
    ) in DMA.[1][2]
    
  • Activator: 0.2 M HATU in DMA.[1]

  • Base: Pure DIPEA (Diisopropylethylamine).[1]

Protocol:

  • Dispense Acid: Add 100 µL (20 µmol, 1.0 eq) of Acid Stock to the reaction plate.

  • Activation: Add 100 µL (20 µmol, 1.0 eq) of HATU solution.

  • Base Addition (Critical): Add 15 µL (~85 µmol, 4.25 eq) of pure DIPEA.

    • Note: 1 eq neutralizes the HCl salt; 1 eq activates the acid; 2.25 eq drives the reaction.

  • Incubation: Shake at 600 rpm for 5 minutes (Pre-activation complex formation).

  • Monomer Addition: Add 110 µL (22 µmol, 1.1 eq) of the Spiro-amine HCl stock.

  • Reaction: Seal and shake at Room Temperature for 16 hours.

  • QC Check: LCMS analysis. If conversion <50%, heat to 50°C for 4 hours.

Workflow B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Synthesis of N-aryl analogs from aryl bromides/chlorides.[1]

Rationale: The steric bulk of the spiro-cyclopropane combined with the electron-withdrawing fluorines makes this a challenging coupling partner. First-generation catalysts (e.g.,


) are ineffective.[1] We employ bulky, electron-rich phosphine ligands.[1]

Catalyst System:

  • Preferred: RuPhos Pd G3 or BrettPhos Pd G3 (ensures rapid oxidative addition and reductive elimination with secondary amines).[1]

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1][2]

Protocol:

  • Solids Dispensing: Weigh Aryl Halide (50 µmol) and

    
     (75 µmol, 1.5 eq) into the vial.
    
  • Catalyst Addition: Add 1.0 mol% (0.5 µmol) of RuPhos Pd G3 (as a stock solution in THF).

  • Monomer Addition: Add 50 µmol (1.0 eq) of the Spiro-amine (Free based stock preferred here to avoid salt interference with Pd).

    • Free-basing Protocol: Dissolve HCl salt in MeOH/DCM (1:1), pass through a Stratospheres™ PL-HCO3 MP SPE cartridge, concentrate, and redissolve in anhydrous Toluene or Dioxane.[1]

  • Reaction: Heat at 80°C – 100°C for 12 hours under

    
     atmosphere.
    

Visualization: Logic & Workflow

Figure 1: Parallel Synthesis Decision Tree This diagram guides the chemist through reaction selection based on the electrophile partner.

G start Start: 4,4-Difluoro-6-azaspiro [2.5]octane HCl decision Select Electrophile start->decision acid Carboxylic Acid (R-COOH) decision->acid Amide halide Aryl Halide (Ar-Br/Cl) decision->halide Aniline sulfonyl Sulfonyl Chloride (R-SO2Cl) decision->sulfonyl Sulfonamide cond_amide Condition A: HATU, DIPEA (4 eq) DMA, RT acid->cond_amide cond_buch Condition B: RuPhos Pd G3 NaOtBu, Toluene 100°C halide->cond_buch cond_sulf Condition C: Pyridine (Excess) DCM, 0°C to RT sulfonyl->cond_sulf purify Purification: SCX-2 Catch & Release cond_amide->purify cond_buch->purify cond_sulf->purify final Final Library (LCMS QC) purify->final

Caption: Decision matrix for library synthesis. Note the specific requirement for excess base in Condition A and C to counteract the HCl salt.

Purification Strategy (SCX Protocol)

Since the product retains a basic nitrogen (unless formed into an amide/sulfonamide) or becomes a neutral amide, the purification strategy diverges.

For Amides (Neutral Products):

  • Workup: Evaporate DMA (Genevac). Partition between EtOAc and

    
    .[1]
    
  • Polishing: Pass organic layer through a silica plug or use Reverse-Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1] The difluoro group provides a distinct retention time shift compared to non-fluorinated impurities.[1]

For Secondary/Tertiary Amines (Buchwald Products):

  • SCX-2 Cartridge: Use Strong Cation Exchange (SCX).[1][2]

  • Load: Dissolve crude in MeOH/DCM (1:1). Load onto cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, catalyst ligands).[1][2]

  • Elute: Release product with 2M

    
     in MeOH.
    
  • Concentrate: Evaporate to yield free base.

References

  • Application of Spirocyclic Scaffolds: Burkhard, J. A., et al.[1][2][3] "Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Piperidine." Organic Letters, 2010.[1] [1]

  • Gem-Difluoro Effect in MedChem: Meanwell, N. A.[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] [1]

  • Buchwald-Hartwig Protocols for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L.[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] [1]

  • Building Block Properties: Enamine Ltd. "Spirocyclic Amines in Drug Discovery."[1][2][4]

  • pKa Modulation by Fluorine: Morgenthaler, M., et al.[1][2] "Predicting and Tuning Physicochemical Properties in Lead Optimization." ChemMedChem, 2007.[1] [1]

Sources

Method

Application Notes and Protocols: Derivatization of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride for SAR Studies

Introduction: The Strategic Value of the 4,4-Difluoro-6-azaspiro[2.5]octane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,4-Difluoro-6-azaspiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The 4,4-difluoro-6-azaspiro[2.5]octane moiety has emerged as a privileged structural motif. Its inherent three-dimensionality, conferred by the spirocyclic system, provides a distinct vector for substituent exploration in three-dimensional space, a critical factor for optimizing interactions with complex biological targets.[1] The incorporation of a gem-difluoro group on the cyclobutane ring is a strategic design element. Fluorine, with its high electronegativity and small atomic radius, can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] Specifically, the difluorination at the C4 position can block potential sites of metabolism and alter the local electronic environment, thereby influencing the pKa of the adjacent secondary amine and its interaction with target proteins.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4,4-difluoro-6-azaspiro[2.5]octane hydrochloride. The protocols outlined herein are designed to be robust and reproducible, enabling the systematic exploration of the chemical space around this scaffold to build robust Structure-Activity Relationships (SAR).

Core Derivatization Strategies

The secondary amine of the 6-azaspiro[2.5]octane core serves as the primary handle for derivatization. The following sections detail protocols for common and effective transformations at this position. Prior to initiating any of the following reactions, the free base of 4,4-difluoro-6-azaspiro[2.5]octane must be generated from the hydrochloride salt. This is typically achieved by treating a solution or suspension of the hydrochloride salt with an aqueous base (e.g., NaHCO₃, K₂CO₃) and extracting the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

dot

Sources

Application

Application Note: NMR Characterization of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Abstract & Introduction The characterization of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride presents a unique analytical challenge due to the interplay between its rigid spirocyclic scaffold, the electronegative gem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The characterization of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride presents a unique analytical challenge due to the interplay between its rigid spirocyclic scaffold, the electronegative gem-difluoro group, and the protonated amine salt. This molecule combines a strained cyclopropane ring with a fluorinated piperidine mimic, making it a high-value scaffold in medicinal chemistry for modulating pKa and metabolic stability.[1]

This guide provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) characterization of this compound. It addresses specific spectral features arising from the asymmetry introduced by the C4-difluoro substitution , which renders the cyclopropane protons diastereotopic, and details the scalar coupling patterns characteristic of organofluorine systems.[1]

Key Structural Features[1][2][3][4][5][6]
  • Spiro[2.5]octane Core: A quaternary carbon (C3) linking a cyclopropane and a piperidine ring.[1]

  • Gem-difluoro Group (C4): Induces significant scalar coupling (

    
    , 
    
    
    
    ) and desymmetrizes the molecule.[1]
  • Secondary Amine Hydrochloride (N6): Protonation (

    
    ) affects chemical shifts and solubility profiles.[1]
    

Sample Preparation Protocol

Proper sample preparation is critical for observing exchangeable protons (NH) and preventing salt dissociation.[1]

Solvent Selection[1][4]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Excellent solubility for hydrochloride salts.[1][2] The high viscosity and hydrogen-bonding capability slow down proton exchange, allowing for the observation of the ammonium protons (

      
      ) as distinct signals (often broad triplets or singlets) around 8.0–10.0 ppm.[1]
      
  • Alternative: Methanol-d4 (

    
    ).[1]
    
    • Note: Good solubility, but

      
       protons will exchange with deuterium and disappear.[1] Useful for simplifying the aliphatic region if 
      
      
      
      coupling complicates the spectrum.[1]
  • Avoid:

    
     (Chloroform-d) due to poor solubility of the HCl salt.[1]
    
Preparation Steps
  • Weighing: Accurately weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain; the solution must be clear.[1]

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Temperature: Equilibrate the probe to 298 K (25°C) prior to acquisition to ensure reproducible chemical shifts.

Acquisition Strategy & Pulse Sequences

To fully assign the structure, a combination of multinuclear 1D and 2D experiments is required.[1]

Experimental Workflow (DOT Diagram)

NMR_Workflow Start Sample Prep (DMSO-d6) H1 1H NMR (Integration & Solvation) Start->H1 F19 19F NMR (No Decoupling) H1->F19 Confirm F presence C13 13C{1H} NMR (J-Coupling Analysis) F19->C13 Identify CF2 triplets TwoD 2D Correlation (HSQC, HMBC, COSY) C13->TwoD Resolve connectivity Report Final Assignment & Purity Report TwoD->Report

Figure 1: Recommended NMR acquisition workflow for fluorinated spiro-amine salts.

Spectral Analysis & Assignment

NMR Analysis

The


 spectrum is the most diagnostic tool for this molecule.[1]
  • Chemical Shift: Expect a signal in the range of -90 to -110 ppm (relative to

    
    ).
    
  • Splitting Pattern:

    • The two fluorine atoms at C4 are diastereotopic due to the chiral environment of the rigid ring system (unless rapid ring flipping averages them).[1]

    • Scenario A (Rigid/Distinct): An AB quartet with a large geminal coupling constant (

      
       Hz).[1]
      
    • Scenario B (Averaged): A broad singlet or triplet if ring inversion is fast on the NMR timescale.[1] In the HCl salt, the ring is often more rigid, favoring Scenario A.[1]

  • Decoupling: Run

    
     (proton-decoupled) to simplify the multiplet to a pure AB system or singlet.
    
NMR Analysis (DMSO-d6)
PositionProtonsApprox. Shift (ppm)MultiplicityDiagnostic Feature
NH

8.5 – 9.5Broad s/tDisappears in

. Integral = 2H.[1][2]
C5

3.4 – 3.8MultipletDeshielded by N and

-Fluorines.[1] Complex splitting due to

.[1]
C7

3.0 – 3.3MultipletDeshielded by N.
C8

1.6 – 1.9MultipletAdjacent to spiro center.[1]
C1/C2 Cyclopropyl0.4 – 0.92-4 MultipletsDiastereotopic. The C4-difluoro group breaks symmetry, making the "top" and "bottom" face of the cyclopropane distinct.

Expert Insight: Do not expect a simple doublet for the cyclopropane protons.[1] The asymmetry introduced by the


 group at C4 renders the protons on the cyclopropane ring magnetically non-equivalent.[1] You will likely see complex multiplets rather than the classic high-field singlets seen in symmetric spiro[2.5]octanes.[1]
NMR Analysis

Carbon-Fluorine coupling (


) dominates this spectrum.[1]
  • C4 (Gem-difluoro): Triplet (

    
    ), 
    
    
    
    ppm.[1] Huge coupling constant
    
    
    Hz.[1]
  • C3 (Spiro Quaternary): Triplet (

    
    ), 
    
    
    
    ppm.[1]
    
    
    -coupling
    
    
    Hz.[1]
  • C5 (Methylene): Triplet (

    
    ), 
    
    
    
    ppm.[1]
    
    
    -coupling
    
    
    Hz.[1]
  • C1/C2 (Cyclopropyl): High field,

    
     ppm.[1]
    

Quality Control & Troubleshooting

Stoichiometry Verification

To confirm the hydrochloride salt form:

  • Integrate the broad

    
     peak (should be 2H relative to the cyclopropane 4H).[1]
    
  • If the

    
     peak is invisible (due to water exchange), perform a chloride titration or use Elemental Analysis (EA).[1]
    
Common Impurities[1][4]
  • Ring Opening: Acidic conditions can sometimes open the cyclopropane ring.[1] Look for new olefinic signals (5.0–6.0 ppm) or methyl groups (0.8–1.0 ppm) which indicate degradation.[1]

  • Free Base: If the sample was not fully acidified, the chemical shifts of C5 and C7 will shift upfield (lower ppm) by 0.5–1.0 ppm due to the loss of the positive charge on the nitrogen.[1]

Logic Diagram: Structural Validation

Validation_Logic Check_F Check 19F Spectrum Signal_F Signal at -100 ppm? Check_F->Signal_F Check_H Check 1H Cyclopropane Signal_F->Check_H Yes Result_Fail FAIL: Degradation/Wrong Isomer Signal_F->Result_Fail No (Missing F) Sym_Check Symmetric Pattern? Check_H->Sym_Check Asym_Check Complex Multiplets? Check_H->Asym_Check Sym_Check->Result_Fail Implies missing F or symmetry Result_Pass PASS: Intact Core Asym_Check->Result_Pass Matches C4-Difluoro Asymmetry

Figure 2: Decision tree for validating the structural integrity of the spiro-difluoro core.

References

  • PubChem. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (General reference for

    
     and 
    
    
    
    coupling constants).
  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants.[1] NMR Facility.[1][2][5][6] Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1][2] (Context on spiro-cycle rigidity and NMR features).

Sources

Method

Application Notes and Protocols for the Biological Screening of 4,4-Difluoro-6-azaspiro[2.5]octane Derivatives

Introduction: The Therapeutic Potential of Fluorinated Azaspiro[2.5]octanes The 4,4-difluoro-6-azaspiro[2.5]octane scaffold represents a compelling starting point for novel drug discovery. Spirocyclic systems, which feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated Azaspiro[2.5]octanes

The 4,4-difluoro-6-azaspiro[2.5]octane scaffold represents a compelling starting point for novel drug discovery. Spirocyclic systems, which feature two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.[1][2] This inherent three-dimensionality can lead to improved target specificity and optimized pharmacokinetic profiles compared to flatter aromatic systems.[1] The incorporation of a gem-difluoro group on the cyclohexane ring is a strategic chemical modification known to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, which can be critical for oral bioavailability and target engagement. Furthermore, the embedded piperidine-like motif within the 6-azaspiro[2.5]octane core is a common feature in many centrally active agents, suggesting a potential for these derivatives to interact with neurological targets.[3]

This document provides a comprehensive guide for the initial biological evaluation of a library of novel 4,4-difluoro-6-azaspiro[2.5]octane derivatives. The protocols outlined herein are designed to first establish a baseline of cellular toxicity and then to probe for specific activities against key drug target classes, including G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently identify promising lead compounds while minimizing resource expenditure. This cascade begins with broad assessments of cytotoxicity, followed by targeted functional assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (Target-Oriented) cluster_2 Lead Identification Compound Library Compound Library Cytotoxicity_Screen General Cytotoxicity (e.g., MTT/XTT Assay) Compound Library->Cytotoxicity_Screen All Compounds Non_Toxic_Hits Non-Toxic Compounds (IC50 > 10 µM) Cytotoxicity_Screen->Non_Toxic_Hits Filter based on toxicity GPCR_Screen GPCR Antagonist Assay (e.g., cAMP Assay) Non_Toxic_Hits->GPCR_Screen MAO_Screen MAO Inhibition Assay (MAO-A & MAO-B) Non_Toxic_Hits->MAO_Screen Active_Hits Confirmed Actives GPCR_Screen->Active_Hits MAO_Screen->Active_Hits SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Active_Hits->SAR_Studies GPCR_Signaling cluster_0 Cell Membrane GPCR GPCR A₂A Receptor G_Protein Gαs Gβγ GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP (Second Messenger) AC->cAMP converts Agonist Agonist (e.g., CGS21680) Agonist->GPCR:port Antagonist Test Compound (Azaspiro-Derivative) Antagonist->GPCR:port ATP ATP ATP->AC

Caption: Antagonism of a Gαs-coupled GPCR pathway.

Protocol 2.1.1: cAMP Accumulation Assay (HTRF)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a sensitive and high-throughput measurement of cAMP levels.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., A₂A adenosine receptor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

  • A known agonist for the target receptor (e.g., CGS21680 for A₂A)

  • cAMP HTRF kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume white plates

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in assay buffer to a concentration of 0.5 x 10⁶ cells/mL.

  • Compound Addition: Add 5 µL of the test compound dilutions (in assay buffer) to the wells. For antagonist mode, this is followed by the addition of 5 µL of the agonist at its EC₈₀ concentration. [4]Include wells for vehicle control (basal level) and agonist only (stimulated level).

  • Cell Addition: Add 10 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add 10 µL of cAMP-d2 followed by 10 µL of anti-cAMP-cryptate (both diluted in lysis buffer provided with the kit).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader (620 nm and 665 nm emission).

  • Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Determine the IC₅₀ of the antagonist compounds by plotting the percent inhibition of the agonist response versus the antagonist concentration.

Monoamine Oxidase (MAO) Inhibition Screening

Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters. [5]Their inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease. [5][6]The structural similarity of the 6-azaspiro[2.5]octane core to known MAO inhibitors makes this an important target class to investigate. A continuous spectrophotometric assay provides a straightforward method for determining enzyme inhibition. [6] Protocol 2.2.1: Spectrophotometric MAO Inhibition Assay

This protocol is based on established methods for measuring MAO-A and MAO-B activity. [6] Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Phosphate buffer (100 mM, pH 7.4)

  • MAO-A substrate: Kynuramine

  • MAO-B substrate: Benzylamine

  • Known inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • 96-well UV-transparent plates

Procedure:

  • Assay Preparation: In a 96-well plate, add 150 µL of phosphate buffer, 20 µL of test compound dilution (in buffer), and 10 µL of the respective MAO enzyme solution.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the increase in absorbance over 30 minutes at 37°C.

    • For MAO-A , monitor the formation of 4-hydroxyquinoline from kynuramine at 316 nm . [6] * For MAO-B , monitor the formation of benzaldehyde from benzylamine at 250 nm . [6]5. Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Calculate the IC₅₀ value for active compounds.

Table 2: Hypothetical MAO Inhibition Data for Non-Toxic Hits

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (A/B)
AZS-0012.545.218.1
AZS-00215.81.20.08
AZS-004> 50> 50-
AZS-0050.91.11.2

Conclusion and Next Steps

The screening cascade detailed in these application notes provides a robust framework for the initial biological characterization of novel 4,4-difluoro-6-azaspiro[2.5]octane derivatives. By systematically evaluating cytotoxicity and then probing for activity against high-value drug targets like GPCRs and MAOs, researchers can efficiently identify promising hit compounds. Hits identified from these screens, such as a potent and selective MAO-B inhibitor (e.g., AZS-002 in the hypothetical data), would become the starting point for comprehensive structure-activity relationship (SAR) studies and lead optimization campaigns.

References

  • Edmondson, D. E. (2015). Monoamine oxidase assays. Current Protocols in Pharmacology, 68(1), 3.2.1–3.2.16.
  • G-Protein Coupled Receptors (GPCRs). (n.d.). Assay Guidance Manual.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • PubChem. (n.d.). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Rogers, B. N., et al. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Spirocyclic compounds in drug discovery. (2021). European Journal of Medicinal Chemistry, 215, 113271.
  • Weymouth-Wilson, A. C. (1997). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 82(2), 147-152.
  • Zhang, R., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Acta Pharmaceutica Sinica B, 9(4), 655–671.

Sources

Application

Application Note: Leveraging 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride for 3D-Rich Fragment Expansion

Executive Summary In the pursuit of "escaping Flatland"—the dominance of planar, aromatic scaffolds in drug discovery—spirocyclic amines have emerged as high-value bioisosteres for morpholines and piperidines. 4,4-Difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping Flatland"—the dominance of planar, aromatic scaffolds in drug discovery—spirocyclic amines have emerged as high-value bioisosteres for morpholines and piperidines. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride represents a premier building block in this class.

This guide details the strategic application of this fragment. By combining the high fraction of sp3 hybridized carbons (


) of the spiro[2.5]octane system with the metabolic blocking and electronic modulation of the gem-difluoro group, this scaffold offers a superior physicochemical profile compared to traditional heterocycles. This document provides validated protocols for its incorporation into fragment libraries and lead optimization workflows.

Chemo-Physical Rationale & Design Logic

The "Magic Fluoro" and Spiro Effect

The utility of 4,4-difluoro-6-azaspiro[2.5]octane lies in its ability to simultaneously solve three common medicinal chemistry problems: solubility , permeability , and metabolic stability .

  • pKa Modulation (Permeability): Unsubstituted piperidines often possess a pKa > 10.5, leading to high ionization at physiological pH. This results in poor membrane permeability and lysosomal trapping. The gem-difluoro group, positioned

    
     to the amine (via the spiro-cycle path), exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), lowering the pKa of the secondary amine to a more drug-like range (typically 8.5–9.5).
  • Metabolic Blocking: The C4/C8 positions of piperidine rings are susceptible to oxidative metabolism (CYP450). The spiro-fusion at C3 and the fluorine substitution at C4 (or C8, depending on numbering) effectively block these "soft spots."

  • Vectorial Growth: Unlike the planar vectors of aromatic rings, the spiro[2.5] system orients substituents in defined non-planar vectors, allowing exploration of novel chemical space within binding pockets.

Comparative Profile
PropertyPiperidine6-Azaspiro[2.5]octane4,4-Difluoro-6-azaspiro[2.5]octane
Geometry Planar/ChairRigid 3DRigid 3D (

High)
Basicity (pKa) ~11.0~10.5~9.0 (Estimated)
Lipophilicity (LogD) ModerateLower ("Magic Carbon" effect)Modulated (Lipophilic but Polar)
Metabolic Stability Low (Oxidation prone)ModerateHigh (Blocked sites)
Primary Use Generic LinkerSolubility EnhancerBioisostere / Lead Opt.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Library Synthesis)

Context: Coupling the fragment to a carboxylic acid core (R-COOH) to generate a library.

Reagents:

  • Fragment: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (1.0 equiv)[1]

  • Acid: Diverse R-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 equiv )
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Acid: Dissolve the carboxylic acid (0.1 mmol) in DMF (0.5 mL).

  • Activation: Add DIPEA (0.35 mmol, 3.5 equiv) followed by HATU (0.11 mmol). Stir at Room Temperature (RT) for 5 minutes.

    • Critical Note: The extra equivalents of DIPEA are required to neutralize the HCl salt of the amine and the generated acid from coupling. Failure to add sufficient base is the #1 cause of low yields with this building block.

  • Addition of Fragment: Add 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (0.1 mmol) directly as a solid or dissolved in minimal DMF.

  • Reaction: Seal the vial and shake/stir at RT for 12 hours.

  • Monitoring: Check via LC-MS. The product should show

    
     corresponding to Acid MW + 183.1 - 18.0 (water loss) + 1.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (aq), water, and brine. Dry over 
    
    
    
    .
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Formation)

Context: Reacting the fragment with an aldehyde to form a tertiary amine.

Reagents:

  • Fragment: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (1.0 equiv)[1]

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Base: Triethylamine (TEA) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane)

Methodology:

  • Free-Basing (In-situ): In a vial, suspend the fragment hydrochloride salt in DCE. Add TEA (1.0 equiv) and stir for 10 minutes to ensure the amine is available for imine formation.

  • Imine Formation: Add the aldehyde (1.1 equiv). Add Molecular Sieves (4Å) if the aldehyde is hydrated or unreactive. Stir for 1 hour at RT.

  • Reduction: Add STAB (2.0 equiv) in one portion.

    • Note: STAB is preferred over

      
       for safety and reduced toxicity.
      
  • Quench: After 16 hours, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (x3).

Visualizing the Workflow

The following diagram illustrates the integration of this fragment into a "Fragment-to-Lead" optimization cycle, highlighting the decision points for using the fluorinated spirocycle.

FBDD_Workflow Hit Initial Fragment Hit (e.g., Piperidine Core) Eval Profile Evaluation: 1. Metabolic Stability (Low?) 2. pKa (Too Basic?) 3. Solubility (Poor?) Hit->Eval Design Design Strategy: Bioisosteric Replacement Eval->Design Issues Identified Spiro Incorporate: 4,4-Difluoro-6-azaspiro[2.5]octane Design->Spiro Select 3D Scaffold Synth Synthesis (Protocol A/B): Neutralize HCl Salt -> Couple Spiro->Synth Execute Chemistry Lead Optimized Lead: - Lower pKa - Blocked Metabolism - High Fsp3 Synth->Lead Validate Lead->Hit Iterative Cycle

Caption: Workflow for replacing labile piperidine moieties with 4,4-difluoro-6-azaspiro[2.5]octane to improve physicochemical properties.

Safety & Handling (SDS Summary)

  • Hazards: The hydrochloride salt is generally stable but is an irritant.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane) until free-based.

References

  • PubChem. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CID 67093079).[1] National Library of Medicine. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for spiro/strained rings in FBDD). Link

  • Barnes-Seeman, D. (2014). The role of fluorine in fragment-based drug discovery. In Fluorine in Medicinal Chemistry and Chemical Biology.
  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Enamine Ltd. Spirocycles in Drug Discovery: Building Blocks Catalog. (Source of commercial availability and general handling data). Link

Sources

Method

Application Note: Structural Elucidation of 4,4-Difluoro-6-azaspiro[2.5]octane Scaffolds via X-ray Crystallography

Introduction: The Conformational Challenge The 4,4-difluoro-6-azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines two powerful structural modifications: the gem-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Challenge

The 4,4-difluoro-6-azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines two powerful structural modifications: the gem-difluoro effect , which lowers the basicity of the piperidine nitrogen (reducing lysosomotropism) and blocks metabolic oxidation, and the spiro-cyclopropyl moiety, which introduces rigid conformational constraints.

However, these very features make crystallographic characterization challenging. The high thermal motion of fluorine atoms often leads to electron density disorder, while the spiro-strain can induce twinning in the crystal lattice. This guide provides a validated workflow for obtaining high-resolution structures of these derivatives, moving from salt selection to advanced refinement strategies.

Pre-Crystallization Characterization

Before attempting crystallization, the sample must meet strict physicochemical criteria. The spiro-amine core is prone to ring-opening under acidic stress if not handled correctly, and the gem-difluoro group is lipophilic, affecting solubility.

Table 1: Sample Quality Metrics
MetricRequirementMethodRationale
Purity >98%HPLC/UPLCImpurities >2% disrupt nucleation sites.
Dispersity Polydispersity < 20%Dynamic Light Scattering (DLS)Monodisperse solutions crystallize; aggregates precipitate.
Stereochemistry Enantiomeric Excess >95%Chiral HPLCRacemic twinning is common in spiro-amines; high ee% prevents this.
Residual Solvent < 0.5% wt/wt1H NMRTrapped solvent creates voids in the lattice.

Phase I: Salt Formation Strategy

Free bases of 6-azaspiro[2.5]octane derivatives are typically oils or low-melting solids due to the disruption of packing by the spiro-ring. Salt formation is mandatory for generating a stable lattice.

The "Golden Triangle" Screen

Do not rely solely on HCl. Use the following three acids to maximize hydrogen bonding potential:

  • Hydrochloric Acid (HCl): Creates strong ionic lattices but can lead to hygroscopic needles.

  • Fumaric Acid (0.5 eq): Forms stable 2:1 salts; the fumarate backbone is rigid and planar, aiding packing.

  • Oxalic Acid: Often yields high-density crystals due to multiple H-bond donors/acceptors.

Protocol: In-Situ Salt Formation

  • Dissolve 5 mg of free base in 100 µL THF.

  • Add 1.05 equivalents of acid (dissolved in MeOH).

  • Sonicate for 30 seconds.

  • Evaporate to dryness to confirm salt formation (solid vs. oil).

  • Re-dissolve in minimum MeOH for crystallization.

Phase II: Vapor Diffusion Protocol

The Sitting Drop Vapor Diffusion method is preferred over Hanging Drop for these organofluorine compounds because the lower surface tension of fluorinated molecules can cause drops to spread or fall in hanging setups.

Experimental Setup
  • Reservoir: 500 µL precipitant.

  • Drop: 1 µL Protein/Salt solution + 1 µL Reservoir solution.

  • Temperature: 18°C (Fluorine disorder increases significantly >20°C).

Table 2: Optimized Screening Matrix
Condition IDPrecipitantBufferAdditiveOutcome Target
A1 (Polar) 30% PEG 4000.1M MES pH 6.0-Solvated blocks
B1 (Organic) Isopropanol-5% GlycerolAnhydrous prisms
C1 (Salt) 2.0M Ammonium Sulfate0.1M Tris pH 8.5-High-symmetry rods
D1 (Fluorine) 20% TFE (Trifluoroethanol)--Fluorine-fluorine interactions

Critical Insight: Condition D1 uses TFE. Fluorinated solvents often stabilize fluorinated analytes via "fluorous" interactions, reducing disorder in the crystal lattice.

Phase III: Data Collection & Processing

The Fluorine Challenge: Fluorine atoms (Z=9) are isoelectronic with the hydroxyl group but do not hydrogen bond strongly. They often exhibit high thermal vibration (B-factors) or rotational disorder around the C-C bond.

Data Collection Parameters:

  • Temperature: 100 K (Strict). Do not collect at room temperature. The rotational barrier of the gem-difluoro group is low; cryo-cooling freezes these rotamers.

  • Redundancy: Aim for >6.0. High redundancy helps deconvolute the weak scattering of the aliphatic spiro-ring from the noise.

  • Resolution: Aim for 0.7 Å. You need atomic resolution to distinguish the C-F bond (1.35 Å) from C-O or C-N.

Phase IV: Refinement Strategy (SHELXL)

When refining 4,4-difluoro-6-azaspiro[2.5]octane structures, you will likely encounter "smeared" electron density around the C4 position.

Workflow for Handling Disorder:
  • Identify: Check difference map (

    
    ) for "kidney bean" shaped density at fluorine positions.
    
  • Split: Use the PART command.[1] Assign two positions (F1A, F1B) with occupancy variables (e.g., 21.0 and -21.0).

  • Restrain:

    • DFIX: Restrain C-F bond lengths to 1.35 Å (standard for gem-difluoro).

    • EADP: If atoms are very close (<0.5 Å), constrain them to have identical thermal parameters.

    • RIGU: Apply rigid bond restraints if the spiro-ring shows physically impossible vibrations.

Visualized Workflows

Diagram 1: Crystallization Decision Tree

This workflow outlines the logic from synthesis to diffraction.

CrystallizationWorkflow Start Purified 4,4-Difluoro Spiro-amine CheckState Physical State? Start->CheckState IsOil Oil/Gum CheckState->IsOil IsSolid Solid CheckState->IsSolid SaltScreen Salt Screen (HCl, Fumaric, Oxalic) IsOil->SaltScreen Mandatory Solubility Solubility Check (MeOH/THF) IsSolid->Solubility Optional Salt SaltScreen->Solubility VaporDiff Vapor Diffusion (Sitting Drop, 18°C) Solubility->VaporDiff Observation Microscopy Check (Day 3, 7, 14) VaporDiff->Observation Observation->SaltScreen Precipitate/Clear Harvest Harvest & Cryo-Protect (Paratone-N) Observation->Harvest Single Crystals Xray X-ray Diffraction (100 K) Harvest->Xray

Caption: Decision matrix for converting oily spiro-amines into diffraction-quality crystals via salt screening.

Diagram 2: Refinement Logic for Fluorine Disorder

How to handle the specific electron density issues of gem-difluoro groups.

RefinementLogic MapCheck Inspect Fo-Fc Map at C4 position DensityType Density Shape? MapCheck->DensityType Spherical Spherical (Clean) DensityType->Spherical Elongated Elongated/Kidney (Disordered) DensityType->Elongated Anisotropic Refine Anisotropic (ANIS) Spherical->Anisotropic SplitModel Split Model (PART 1 / PART 2) Elongated->SplitModel FinalCheck Check R-factor & Geometry Anisotropic->FinalCheck Restraints Apply Restraints (DFIX 1.35, SADI) SplitModel->Restraints Restraints->FinalCheck

Caption: Step-by-step refinement logic for modeling gem-difluoro electron density disorder in SHELXL.

Troubleshooting Guide

Problem: Twinning (Split Spots)

  • Cause: The pseudo-symmetry of the spiro-ring can allow the crystal to grow in multiple orientations simultaneously.

  • Solution: Switch to a lower symmetry space group during data reduction (e.g., if P21/c, try P1 or Pc). Use TWIN and BASF commands in refinement.

Problem: High R-factor (>8%) despite good resolution

  • Cause: Unmodeled solvent in the lattice voids.

  • Solution: Use the SQUEEZE procedure (PLATON) to account for disordered solvent electron density, but report this explicitly in the CIF.

References

  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. (2020).[2][3][4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Metabolic Stability of Gem-Difluoro Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Handling Disorder in Crystallography: Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews. [Link][5]

  • Spirocyclic Amine Synthesis & Properties: Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Crystallization of Fluorinated Compounds: Reichenbächer, K., et al. (2005). Fluorine in crystal engineering—"the little atom that could".[6] Chemical Society Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. This document is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable spirocyclic building block. Our goal is to provide practical, experience-driven advice to help you optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the common impurities found during the synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.

Q1: What are the most common classes of impurities I should expect?

A1: Impurities in the final product typically fall into three categories:

  • Process-Related Impurities: These arise from side reactions occurring during the synthesis. A primary example is the incomplete removal of the nitrogen protecting group (e.g., tert-butyloxycarbonyl, or Boc), leaving the N-Boc protected precursor in your final product.

  • Intermediate-Related Impurities: These are unreacted starting materials or impurities from earlier steps in the synthetic sequence that carry through to the final step. This can include non-fluorinated or mono-fluorinated analogues of the spirocycle.

  • Reagent and Solvent-Related Impurities: This category includes residual solvents used during the reaction or purification (e.g., Dichloromethane, Ethyl Acetate, Methanol) and by-products from reagents, such as oligomers formed from isobutylene during Boc-deprotection under acidic conditions.[1]

Q2: I have an unexpected peak in my LC-MS analysis. What could it be?

A2: An unexpected peak can often be identified by its mass-to-charge ratio (m/z). The table below lists common impurities and their expected molecular weights. This should be your first point of reference for tentative identification.

Impurity NameChemical Structure (SMILES)Expected [M+H]⁺ (Da)Potential Origin
Product: 4,4-Difluoro-6-azaspiro[2.5]octane C1CC12CCNCC2(F)F148.0934Desired Free Base
N-Boc-4,4-difluoro-6-azaspiro[2.5]octaneC1CC12CCN(CC2(F)F)C(=O)OC(C)(C)C248.1462Incomplete deprotection
6-Azaspiro[2.5]octaneC1CC12CCNCC2112.1126Non-fluorinated starting material impurity
Benzyl-4,4-difluoro-6-azaspiro[2.5]octaneC1CC12CCN(CC2(F)F)Cc3ccccc3238.1403Incomplete deprotection of a benzyl group

Q3: My final product has poor solubility after the deprotection step. Why?

A3: The conversion of the N-Boc protected intermediate (a neutral, organic-soluble molecule) to the hydrochloride salt drastically changes its physical properties. The hydrochloride salt is ionic and typically exhibits high solubility in polar protic solvents like water or methanol, but very low solubility in non-polar organic solvents like diethyl ether, hexanes, or ethyl acetate. If your crude product shows poor solubility in a solvent like methanol, it may indicate a high concentration of the unreacted, non-polar N-Boc precursor.

Part 2: Troubleshooting Guide for Common Synthetic Issues

This guide provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Incomplete N-Boc Deprotection
  • Symptom: Your NMR or LC-MS analysis of the final product shows a significant amount of the N-Boc protected starting material (MW: 247.3 g/mol ).

  • Causality: The acid-catalyzed deprotection of a Boc group is a chemical equilibrium. Incomplete reactions are typically caused by:

    • Insufficient Acid: The reaction requires a stoichiometric amount of acid to react with the released amine and drive the reaction to completion.

    • Insufficient Reaction Time/Temperature: While often fast, sterically hindered or electronically deactivated substrates can require longer reaction times or gentle heating.[2]

    • Inappropriate Solvent: The choice of solvent can influence the reaction rate. Solvents like methanol or dioxane are common for HCl-based deprotections.

  • Troubleshooting Steps:

    • Verify Acid Stoichiometry: Ensure at least 1.1 to 2 equivalents of anhydrous HCl are used. If using a solution (e.g., 4M HCl in Dioxane), ensure the volume added provides the correct molar amount.

    • Monitor the Reaction: Before workup, check for the disappearance of the starting material by TLC or a quick LC-MS injection. If the reaction is stalled, add more acid or allow it to stir longer.

    • Purification: The unreacted N-Boc precursor is significantly less polar than the hydrochloride salt product. It can often be removed by triturating the crude solid with a solvent in which the salt is insoluble but the precursor is soluble, such as diethyl ether or ethyl acetate.[3]

Issue 2: Presence of Non-Fluorinated Impurities
  • Symptom: Mass spectrometry reveals a peak at m/z 112, corresponding to the non-fluorinated 6-Azaspiro[2.5]octane.[4]

  • Causality: This impurity almost certainly arises from the starting materials used in the synthesis prior to the fluorination step or from an incomplete fluorination reaction. It is very difficult to remove at the final stage due to its similar chemical behavior to the desired product.

  • Preventative Measures:

    • Stringent Quality Control of Starting Materials: Analyze all starting materials and intermediates by GC-MS or LC-MS to ensure the absence of non-fluorinated analogues before proceeding.

    • Optimize Fluorination Conditions: If you are performing the fluorination, ensure the reaction goes to completion through careful monitoring and optimization of reagent stoichiometry and reaction time.

  • Remediation: Purification of the final hydrochloride salt from its non-fluorinated counterpart is challenging. Preparative HPLC is often the most effective, albeit costly, method.

Issue 3: Formation of an Iminium Ion-Related Side Product
  • Symptom: You observe an unexpected, often colored, impurity, potentially with a mass corresponding to a dimer or adduct.

  • Causality: Azaspirocycles can, under certain conditions, exist in equilibrium with ring-opened species or form N-acyl iminium ions, which are reactive electrophiles.[5][6] These intermediates can react with nucleophiles present in the reaction mixture, including another molecule of the amine product, leading to dimers or other side products.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive heating during deprotection and workup, as higher temperatures can favor the formation of reactive intermediates.

    • Ensure Anhydrous Conditions: Water can sometimes participate in side reactions. Using anhydrous HCl and solvents is recommended for the deprotection step.

    • Prompt Isolation: Once the reaction is complete, proceed with the workup and isolation of the hydrochloride salt promptly to minimize the time the free amine is in a potentially reactive environment.

Part 3: Key Experimental Protocols & Visualizations
Workflow for N-Boc Deprotection and Impurity Removal

The following diagram illustrates the final synthesis step and the divergence between the desired product and a common impurity.

G Start N-Boc-4,4-difluoro- 6-azaspiro[2.5]octane Process Acid-Catalyzed Deprotection Start->Process Input Reagent Anhydrous HCl (e.g., in Dioxane) Reagent->Process Reagent Product Product: 4,4-Difluoro-6-azaspiro[2.5]octane HCl Purify Purification Step (Trituration/Recrystallization) Product->Purify Impurity Impurity: Unreacted Starting Material Impurity->Purify Process->Product Complete Reaction Process->Impurity Incomplete Reaction Final Pure Product (>98%) Purify->Final Waste Impurity Removed Purify->Waste

Caption: Reaction pathway for N-Boc deprotection and subsequent purification.

Protocol: Monitoring Deprotection by TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: Co-spot the reaction mixture alongside a spot of your N-Boc protected starting material.

  • Eluent System: A typical mobile phase is 10% Methanol in Dichloromethane. The N-Boc starting material will be less polar (higher Rf), while the product free base will be highly polar (lower Rf, often staying at the baseline).

  • Visualization: Visualize under UV light (if applicable) and/or by staining with potassium permanganate or ninhydrin. The reaction is complete when the starting material spot has completely disappeared.

Protocol: Purification by Trituration
  • Solvent Selection: Choose a solvent where the hydrochloride salt product is insoluble, but the N-Boc impurity is soluble. Diethyl ether and ethyl acetate are excellent starting points.

  • Procedure: a. Concentrate the crude reaction mixture to a solid or oil. b. Add the chosen solvent (e.g., diethyl ether) and stir or sonicate the suspension vigorously for 15-30 minutes. c. The desired hydrochloride salt should remain as a solid, while the non-polar impurity dissolves. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake with a small amount of fresh, cold solvent. f. Dry the purified solid under vacuum.

  • Verification: Analyze the purified solid by NMR or LC-MS to confirm the absence of the N-Boc impurity.[7][8]

References
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. (n.d.). Who we serve. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved February 8, 2026, from [Link]

  • Synthetic Studies Towards Spirocyclic Imine Marine Toxins Using N-Acyl Iminium Ions as Dienophiles in Diels–Alder Reactions. (2019). Synlett. Retrieved February 8, 2026, from [Link]

  • TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved February 8, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved February 8, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (n.d.). Iminium Catalysis. Chemical Reviews. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 8, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 20). Acids. Retrieved February 8, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, October 18). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved February 8, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 8, 2026, from [Link]

  • PubMed Central. (2023, August 28). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, November 22). Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved February 8, 2026, from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. Retrieved February 8, 2026, from [Link]

  • PubMed Central. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. Retrieved February 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Fluorinated Spirocycle Synthesis

The following guide serves as a Tier-3 Technical Support resource for synthetic chemists encountering hurdles in the construction of fluorinated spirocyclic scaffolds. Status: Operational | Tier: Advanced Application Sup...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for synthetic chemists encountering hurdles in the construction of fluorinated spirocyclic scaffolds.

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Side Reactions & Pathway Deviations

Introduction: The "Fluorine Effect" in Spirocyclization

You are likely here because your LC-MS shows a mass of


 (loss of HF) or your NMR shows a vinyl signal instead of a quaternary center. The synthesis of fluorinated spirocycles is a battle between thermodynamic stability and kinetic traps. Fluorine’s high electronegativity ($ \chi = 4.0 

\sim 110 \text{ kcal/mol}

-I $) acidifies adjacent protons and destabilizes developing positive charges, while its lone pairs can destabilize adjacent carbanions (beta-elimination vectors).

This guide addresses the three most critical failure modes:


-Fluoride Elimination , Radical Regiodivergence , and Strain-Induced Fragmentation .[1]

Module 1: The -Fluoride Elimination Trap

User Report: "I am attempting a base-mediated cyclization of a gem-difluoroalkene to form a spiro[4.5]decane system. I am isolating the monofluorinated diene instead of the spirocycle."

The Mechanistic Failure

This is the most common failure mode in anionic or organometallic approaches. When a nucleophile attacks a gem-difluoroalkene (or when a carbanion is generated


 to a fluorine atom), the intermediate anion is unstable.[1] Fluoride is a competent leaving group in this context, leading to an elimination pathway (

) rather than the desired substitution or cyclization.[1]
Diagnostic Workflow (DOT Visualization)

The following decision tree illustrates the bifurcation between the desired spirocyclization and the elimination side reaction.

BetaElimination Start Substrate: gem-Difluoroalkene NuAttack Nucleophilic Attack (Formation of Carbanion) Start->NuAttack Intermediate Anionic Intermediate (Beta-Fluoro Carbanion) NuAttack->Intermediate Path_Elim Pathway A ( undesired): Beta-Elimination Intermediate->Path_Elim Fast (k_el) Path_Cycl Pathway B (Desired): Trapping/Cyclization Intermediate->Path_Cycl Slow (k_cyc) Prod_Elim Product: Monofluorovinyl Alkene (Mass: M-HF) Path_Elim->Prod_Elim Prod_Spiro Product: gem-Difluoro Spirocycle (Mass: M) Path_Cycl->Prod_Spiro

Figure 1: Kinetic bifurcation in gem-difluoroalkene functionalization. Success depends on


.
Remediation Protocol

To suppress elimination, you must stabilize the intermediate anion or accelerate the cyclization step.[1]

  • Switch to Radical Pathways: Carbon-centered radicals

    
     to fluorine do not undergo 
    
    
    
    -fluoride elimination readily because the C-F bond is too strong to break homolytically in this manner.
    • Action: Replace anionic nucleophiles (e.g., Li-enolates) with radical precursors (e.g., photoredox catalysis).[1]

  • Electrophilic Trapping (The "Kinetic Quench"):

    • Action: If using anionic chemistry, add an exogenous electrophile (like TMSCl) or a proton source that reacts faster than the elimination rate.[1]

  • Lewis Acid Activation:

    • Action: Use a Lewis Acid (e.g.,

      
      ) to activate the alkene.[1] This reduces the basicity required, minimizing the formation of the "hard" anion that ejects fluoride.
      
Self-Validating Analytical Check

Use


F NMR  to validate the outcome immediately. Do not rely solely on MS.[1]
Species

F NMR Shift Range (

ppm)
Multiplicity
Target: Spirocyclic


to

ppm
AB quartet (diastereotopic)
Side Product: Vinyl Fluoride

to

ppm
Complex multiplet (coupling to alkene H)
Side Product:

(Trifluoromethyl)

to

ppm
Singlet (usually)

Module 2: Regiodivergence in Radical Cascades

User Report: "I am using a radical cascade to close a spiro-indoline. I am getting a fused ring system (6-endo) instead of the spiro (5-exo)."

The Mechanistic Failure

In non-fluorinated systems, 5-exo-trig cyclization is usually kinetically favored (Baldwin's Rules).[1] However, fluorine substitution alters the Somo-Lumo gap and the polarity of the radical.

  • Electron-Withdrawing Effect: A radical

    
     to a 
    
    
    
    group is electrophilic. It prefers to attack electron-rich alkenes.[1]
  • Steric Repulsion: The Van der Waals radius of F (

    
    ) is larger than H (
    
    
    
    ). In tight spiro-junctions, this can push the transition state toward the less sterically encumbered 6-endo path.[1]
Troubleshooting Table: Tuning Selectivity
VariableAdjustment for Spiro (5-exo)Adjustment for Fused (6-endo)Mechanistic Rationale
Solvent Polarity Use Polar Protic (TFE, HFIP)Use Non-polar (Benzene, DCM)HFIP stabilizes the polarized transition state of the 5-exo closure via H-bonding to the fluorine lone pairs.[1]
Temperature Lower (

to

)
Higher (Reflux)5-exo is often the kinetic product; 6-endo is thermodynamic.
Radical Source Hydride donors (

)
Atom Transfer (

Photoredox)
Fast H-abstraction traps the kinetic 5-exo radical before it can rearrange.
Reference Case

See the work on octafluorocyclopentene (OFCP) cascades. The regioselectivity is highly dependent on the "fluorine-retentive" nature of the attack.

  • Citation:J. Org.[1] Chem. studies on radical cascades often highlight that

    
    -fluoro radicals exhibit "capto-dative" stabilization but high electrophilicity.[1]
    

Module 3: Strain-Induced Fragmentation (Ring Opening)

User Report: "I synthesized a spiro[2.3]hexane containing a gem-difluorocyclopropane. Upon purification on silica, it decomposed."[1]

The Mechanistic Failure

Fluorinated cyclopropanes, particularly gem-difluorocyclopropanes, possess significant ring strain (


 + fluorine repulsion).[1]
  • The "Push-Pull" Effect: The fluorine atoms withdraw electron density (

    
    -bond), but the lone pairs donate into the ring (
    
    
    
    -backdonation), weakening the distal C-C bond.
  • Thermal/Acidic Opening: On acidic silica or upon heating, the ring opens to form a diradical or cation, which then rearranges to an indane or diene.[1]

Protocol: Safe Handling of Fluorinated Small Rings
  • Passivation of Silica:

    • Step 1: Pre-treat your silica gel column with 1%

      
       in hexanes.[1]
      
    • Reason: Neutralizes acidic sites that protonate the ring or catalyze F-elimination.

  • Avoid Thermal Stress:

    • Step 2: Evaporate solvents at

      
      .
      
    • Step 3: Store the compound in a benzene matrix at

      
       to prevent intermolecular polymerization.
      
  • Alternative Synthesis (Difluorocarbene):

    • If the ring is too unstable, generate the gem-difluorocyclopropane in situ using Ruppert-Prakash reagent (

      
      )  as a difluorocarbene source at low temperature, rather than using harsh pyrolytic carbene sources (like sodium chlorodifluoroacetate).[1]
      

References & Authority[2][3][4][5][6]

  • Beta-Fluoride Elimination & Gem-Difluoroalkenes:

    • Source: Amii, H., & Uneyama, K. (2009).[1] C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.[1]

    • Relevance: Definitive review on the mechanisms of beta-elimination and how to avoid it.

    • Link:[Link]

  • Selectfluor-Mediated Spirocyclization:

    • Source: Zhang, C., et al. (2014).[1] Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization.[1][2] Organic & Biomolecular Chemistry, 12, 100-110.[1]

    • Relevance: Protocol for cationic cyclization yielding single diastereomers.[1][2]

    • Link:[Link]

  • Radical Cascade & Regioselectivity:

    • Source: Studer, A., & Curran, D. P. (2016).[1] Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(1), 58–102.[1]

    • Relevance: Explains the polarity matching of fluorinated radicals in cascade reactions.

    • Link:[Link]

  • Ring Strain in Fluorinated Cyclopropanes:

    • Source: Dolbier, W. R.[1] Jr., & Battiste, M. A. (2003).[1][3] Structure, synthesis, and chemical reactions of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 103(4), 1071–1098.[1]

    • Relevance: Detailed analysis of the thermal instability of gem-difluorocyclopropanes.

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

[1] Executive Technical Summary 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a specialized bicyclic secondary amine intermediate, frequently employed in the synthesis of allosteric SHP2 inhibitors and other phosph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a specialized bicyclic secondary amine intermediate, frequently employed in the synthesis of allosteric SHP2 inhibitors and other phosphatase-targeting therapeutics.[1] Its structure features three critical motifs that define its stability profile:

  • Spiro[2.5]octane Core: A highly strained cyclopropane ring fused to a piperidine ring.[1]

  • Gem-difluoro Substitution: Two fluorine atoms at the C4 position (adjacent to the spiro junction), imparting metabolic stability but altering the electronic landscape of the ring system.

  • Secondary Amine (HCl Salt): The reactive handle for coupling, prone to oxidation if free-based.[1]

This guide synthesizes degradation mechanisms based on the physicochemical properties of spiro-cyclopropanes and gem-difluoroamines.[1]

Degradation Pathways & Mechanistic Analysis

The following diagram illustrates the primary degradation routes. The molecule is relatively stable as a solid HCl salt but exhibits specific vulnerabilities in solution state (stress conditions).

Pathway Visualization (DOT)

DegradationPathways Parent Parent Molecule (MW: 183.6 HCl salt) (Free Base MW: 147.1) Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation Acid Strong Acid/Nucleophile (pH < 2, Cl-) Parent->Acid Base Strong Base/Heat (pH > 10) Parent->Base NOxide N-Oxide / Hydroxylamine (+16 Da) Oxidation->NOxide Radical mechanism RingOpen Ring-Opened Adducts (Chlorohydrin/Alcohol) (+36 Da / +18 Da) Acid->RingOpen Cyclopropane strain relief Elimination Vinyl Fluoride (Dehydrofluorination) (-20 Da) Base->Elimination E2 Elimination (Rare)

Figure 1: Primary degradation pathways under forced stress conditions.[1]

Detailed Mechanisms
A. Oxidative Degradation (N-Oxidation) [1][2]
  • Trigger: Exposure to atmospheric oxygen (in solution) or peroxide impurities in solvents (e.g., uninhibited THF, ethers).

  • Mechanism: The secondary amine nitrogen lone pair attacks electrophilic oxygen species. While less reactive than tertiary amines, secondary amines form hydroxylamines (

    
    ), which can further oxidize to nitrones  (
    
    
    
    ).[1]
  • Mass Spectrometry Signature: Look for +16 Da (N-OH) or +14 Da (Nitrone, -2H +O).[1]

B. Acid-Catalyzed Ring Opening
  • Trigger: Strong acidic conditions (pH < 1) or presence of strong nucleophiles (Cl⁻, Br⁻) in acidic media.

  • Mechanism: The spiro-cyclopropane ring possesses significant Baeyer strain (~27 kcal/mol).[1] Protonation of the ring or the adjacent fluorine-bearing carbons is electronically disfavored due to the electron-withdrawing effect of the gem-difluoro group.[1] However, under extreme forcing, the ring can open via nucleophilic attack at the least hindered cyclopropyl carbon.

  • Mass Spectrometry Signature:

    • +36/38 Da: Addition of HCl (if HCl is the solvent).

    • +18 Da: Hydration (formation of the alcohol).

C. Dehydrofluorination (Base Induced)
  • Trigger: Strong bases (e.g., NaH, KOtBu) at elevated temperatures.

  • Mechanism: The protons on C5 (adjacent to the gem-difluoro C4 and the Nitrogen C6) are acidified by the fluorine atoms.[1] Base-mediated E2 elimination can eject a fluoride ion, forming a vinyl fluoride.[1]

  • Mass Spectrometry Signature: -20 Da (Loss of HF).[1]

Troubleshooting Guide (FAQ)

Use this section to diagnose specific experimental anomalies.

Scenario 1: "I see a new impurity peak at RRT 0.92 with M+16."
  • Diagnosis: N-Oxidation (Hydroxylamine formation). [1][2]

  • Root Cause: Likely presence of peroxides in your reaction solvent (THF, Dioxane) or prolonged stirring in air.

  • Solution:

    • Test solvents for peroxides using quantofix strips.[1]

    • Degas solvents with nitrogen/argon sparging.[1]

    • Add an antioxidant (e.g., BHT) if permissible in the process step.

Scenario 2: "The specific rotation [α]D is drifting, but purity looks okay by HPLC."
  • Diagnosis: Chiral instability or Salt Disproportionation.

  • Root Cause: If the material is enantiopure, the spiro center is achiral, but the overall molecular shape might be sensitive to solvation changes. More likely, the HCl salt is hygroscopic, absorbing water and altering the rotation calculation.

  • Solution: Dry the sample under vacuum (40°C, 12h) and re-measure. Confirm stoichiometry of the HCl salt using Silver Nitrate titration or Ion Chromatography.

Scenario 3: "I see a mass shift of +36 Da / +38 Da (3:1 ratio) in the LC-MS."
  • Diagnosis: Ring Opening with Chloride Capture.

  • Root Cause: You likely heated the material in concentrated HCl or used a Lewis Acid (like

    
    ) during a subsequent step. The cyclopropane ring has opened and trapped a chloride ion.
    
  • Solution: Avoid high temperatures (>60°C) in strong mineral acids.[1] Use milder acids (TFA, acetic acid) if acidification is necessary.

Scenario 4: "Baseline noise is high in 19F NMR."
  • Diagnosis: Conformational Flux.

  • Root Cause: The spiro-piperidine ring undergoes chair-boat flipping.[1] The bulky gem-difluoro group creates a barrier to this inversion, leading to broad peaks at room temperature.[1]

  • Solution: Run the NMR at elevated temperature (e.g., 50°C) to sharpen the signals by fast exchange, or cool to -40°C to freeze the conformers.

Standardized Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this to validate analytical methods for this intermediate.

Stress ConditionReagent / SetupDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 Hours< 10% (Ring opening)
Base Hydrolysis 1N NaOH, 60°C24 Hours< 5% (Defluorination)
Oxidation 3% H₂O₂ in Water/ACN4 Hours10-20% (N-Oxide)
Thermal Solid state, 80°C7 Days< 2% (Sublimation/Deg)
Photolytic 1.2M Lux hours--Variable
Protocol B: Storage & Handling
  • Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture.

  • Safety: The gem-difluoro moiety is stable, but in the event of thermal decomposition (>200°C), it may release HF. Do not incinerate in standard trash.

References

  • PubChem. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (Compound Summary).[1][3][4] National Library of Medicine. [Link][1]

  • Wipf, P., & Heimgartner, H. (2012). Spirocyclic Compounds in Organic Synthesis.[1][5] Helvetica Chimica Acta.[1] (General reference for spiro-ring strain and reactivity).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on gem-difluoro stability). [Link][1]

  • Organic Chemistry Portal. Oxidation of Secondary Amines. (Mechanistic grounding for N-oxide pathway). [Link]

Sources

Optimization

Managing stereochemistry in azaspiro[2.5]octane synthesis

Technical Support Center: Azaspiro[2.5]octane Synthesis Topic: Managing Stereochemistry & Synthetic Efficiency Ticket ID: AZ-SPIRO-STERO-001 Status: Open Assigned Specialist: Senior Application Scientist User Guide Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azaspiro[2.5]octane Synthesis Topic: Managing Stereochemistry & Synthetic Efficiency Ticket ID: AZ-SPIRO-STERO-001 Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the technical support hub for the synthesis of 6-azaspiro[2.5]octane scaffolds. This structural motif—a piperidine ring spiro-fused to a cyclopropane—is a critical pharmacophore in modern drug discovery (e.g., antivirals like Ledipasvir, GPCR modulators).

This guide addresses the two most critical challenges reported by our user base:

  • Route Selection: Distinguishing between the epoxide (oxa-analog) and cyclopropane pathways.

  • Stereocontrol: Managing facial selectivity when the piperidine ring bears existing substituents (e.g., C2-alkyl groups).

Module 1: Synthetic Route Decision Matrix

Issue: "I used trimethylsulfoxonium iodide on N-Boc-4-piperidone and got an epoxide, not a cyclopropane."

Root Cause Analysis: The Corey-Chaykovsky reaction (sulfur ylide + ketone) yields an epoxide (1-oxa-6-azaspiro[2.5]octane). To obtain the all-carbon cyclopropane (6-azaspiro[2.5]octane), you must first convert the ketone to an exocyclic alkene (Wittig/Tebbe) and then cyclopropanate (Simmons-Smith).

Workflow Visualization: The following decision tree illustrates the correct pathway based on your target scaffold.

RouteSelection Start Starting Material: N-Boc-4-piperidone Target Target Scaffold? Start->Target Epoxide Target: 1-Oxa-6-azaspiro[2.5]octane (Epoxide) Target->Epoxide Oxa-analog Cyclopropane Target: 6-Azaspiro[2.5]octane (Cyclopropane) Target->Cyclopropane All-carbon CC_Rxn Protocol A: Corey-Chaykovsky (Me3SOI + NaH) Epoxide->CC_Rxn Wittig Step 1: Methylenation (Ph3P=CH2 or Tebbe) Cyclopropane->Wittig Result_Epox Product: Spiro-Epoxide CC_Rxn->Result_Epox SS_Rxn Step 2: Cyclopropanation (Simmons-Smith: Zn/CH2I2) Wittig->SS_Rxn Result_Cyc Product: Spiro-Cyclopropane SS_Rxn->Result_Cyc

Caption: Figure 1. Synthetic decision tree distinguishing between spiro-epoxide and spiro-cyclopropane formation.

Module 2: The Simmons-Smith Protocol (Standard Route)

Context: This is the industry-standard method for converting N-Boc-4-methylenepiperidine into the spirocyclopropane.

Protocol:

  • Substrate: N-Boc-4-methylenepiperidine (1.0 equiv).

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv) + Diiodomethane (CH₂I₂, 5.0 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Temperature: 0°C to RT.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Zinc Carbenoid Deactivation The N-Boc carbonyl oxygen can coordinate to the Zinc species, sequestering the reagent. Solution: Increase Et₂Zn/CH₂I₂ equivalents to 5.0/10.0 or use the Furukawa modification (Et₂Zn + TFA) to increase electrophilicity.
Boc Deprotection Lewis Acid Acidity ZnI₂ (byproduct) is a Lewis acid that can cleave Boc groups over time. Solution: Quench the reaction immediately upon completion with saturated NH₄Cl. Do not let it stir overnight unnecessarily.
Precipitation Reagent Solubility The Zinc-Carbenoid complex can precipitate in pure hexanes. Solution: Ensure DCM is the primary solvent (at least 10:1 ratio vs. hexanes from the Et₂Zn bottle).

Module 3: Managing Stereochemistry (The "Substituent Effect")

Issue: "I have a methyl group at C2 of my piperidine. I expected a single diastereomer, but I got a mixture. Which face is favored?"

Mechanistic Insight: In substituted piperidines, the ring adopts a chair conformation. The 1,3-allylic strain (A¹'³) between the N-Boc group and the equatorial hydrogens usually forces the N-protecting group into a specific rotamer.

  • Facial Bias: The bulky Zinc carbenoid reagent approaches from the less hindered face .

  • C2-Substituents: If a substituent at C2 is equatorial, the reagent will generally attack from the axial face (top-down) to avoid the substituent, but this is heavily dependent on the specific N-protecting group conformation.

Stereochemical Control Diagram:

Stereochemistry Substrate C2-Substituted 4-Methylenepiperidine Sterics Steric Analysis: 1. C2-Group (Eq vs Ax) 2. N-Boc Rotamer Substrate->Sterics Attack_A Face A Attack (Anti to C2-substituent) Sterics->Attack_A Less Hindered Attack_B Face B Attack (Syn to C2-substituent) Sterics->Attack_B Steric Clash Major Major Diastereomer (Kinetic Product) Attack_A->Major Minor Minor Diastereomer (Steric Clash) Attack_B->Minor

Caption: Figure 2. Stereochemical outcome prediction based on steric approach control.

Advanced Tip: If the diastereomeric ratio (dr) is poor with the Simmons-Smith reagent, switch to Rhodium-catalyzed cyclopropanation using a diazo ester. The bulky ligands on Rhodium (e.g., Rh₂(esp)₂) amplify the steric difference between the two faces, often improving dr to >20:1.

Frequently Asked Questions (FAQ)

Q1: Can I use the Corey-Chaykovsky reaction to make the cyclopropane directly?

  • Answer: Generally, no. The sulfur ylide reaction on a saturated ketone (like 4-piperidone) yields the epoxide . To get a cyclopropane via Corey-Chaykovsky, you need an enone (alpha,beta-unsaturated ketone).[1][2] Since 4-piperidone is saturated, you must use the Wittig + Simmons-Smith route described in Module 1.

Q2: My reaction stalls after 50% conversion. Adding more reagent doesn't help. Why?

  • Answer: You likely have product inhibition or zinc sludge coating the surface if using Zn/Cu couple. If using Et₂Zn (homogeneous), the issue is often the formation of a stable chelate between the Zinc and the product's nitrogen.

  • Fix: Perform a "non-aqueous workup" (filter through Celite) to remove zinc salts, then resubmit the crude material to fresh reaction conditions.

Q3: How do I separate the diastereomers if the reaction isn't selective?

  • Answer: Azaspiro[2.5]octanes are basic amines (after Boc deprotection).

    • Deprotect the Boc group (TFA/DCM).

    • Salt Formation: Attempt recrystallization using chiral acids (e.g., Tartaric acid, Mandelic acid).

    • Chromatography: The N-Boc protected diastereomers are often separable on silica gel using a Toluene/Ethyl Acetate gradient (they separate better than in Hexane/EtOAc).

References

  • Corey-Chaykovsky Mechanism & Scope

    • Title: A review on the sulfur ylide-medi
    • Source: RSC Advances (2020).[3]

    • URL:[Link]

  • Simmons-Smith Cyclopropanation of Enecarbamates

    • Title: Stereoselective Cyclopropanation of Chiral Enecarbam
    • Source: Journal of Organic Chemistry (1999).[4]

    • URL:[Link]

  • Rhodium-Catalyzed Alternative

    • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes.[5][6]

    • Source: ACS Central Science (2018).
    • URL:[Link]

  • N-Boc-4-Piperidone Conformation

    • Title: Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone.
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting

Byproduct identification in 4,4-Difluoro-6-azaspiro[2.5]octane synthesis

This guide functions as a specialized Technical Support Center for the synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane . It is designed to troubleshoot the specific chemical challenges associated with introducing a gem-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane . It is designed to troubleshoot the specific chemical challenges associated with introducing a gem-difluoro group into a spiro-piperidine scaffold containing a strained cyclopropane ring.

Ticket Subject: Byproduct Identification & Process Optimization Applicable Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®, Fluolead™ Target Molecule: 4,4-Difluoro-6-azaspiro[2.5]octane (CAS: 1282532-00-6)

System Overview & Reaction Logic

The synthesis typically proceeds via the deoxofluorination of the ketone precursor, N-protected-6-azaspiro[2.5]octan-4-one. This transformation replaces the carbonyl oxygen with two fluorine atoms.

The Chemical Hazard: The reaction involves a "tug-of-war" between three competing pathways:

  • Desired Pathway: Nucleophilic fluorination (Formation of the gem-difluoro product).

  • Elimination Pathway: Proton abstraction leading to a Vinyl Fluoride (due to the basicity of the fluorinating agent or lack of buffering).

  • Acidolysis Pathway: Rupture of the strained Spiro-Cyclopropane ring (triggered by in-situ generated HF).

Reaction Pathway Diagram

The following diagram illustrates the divergence points where byproducts are generated.

ReactionPathways Ketone Precursor: 6-azaspiro[2.5]octan-4-one Intermediate Alkoxy-Sulfurane Intermediate Ketone->Intermediate + DAST/XtalFluor Carbocation Carbocation (C4 Position) Intermediate->Carbocation - Leaving Group VinylF Byproduct A: Vinyl Fluoride (Elimination) Intermediate->VinylF Thermal Elimination Product Target: 4,4-Difluoro-6-azaspiro[2.5]octane Carbocation->Product + F- (Nucleophilic Attack) Carbocation->VinylF - H+ (Elimination at C5) RingOpen Byproduct B: Ring-Opened (HF Acidolysis) Product->RingOpen + HF (Excess Acid)

Figure 1: Mechanistic divergence in the deoxofluorination of spiro-ketones. Note that the quaternary spiro-carbon (C3) prevents elimination in that direction, forcing elimination solely toward C5.

Troubleshooting Guide: Byproduct Identification

Use this module to identify impurities based on your analytical data (NMR/LCMS).[1]

Issue A: The "Vinyl Fluoride" (Elimination)

Symptom:

  • 19F NMR: A distinct signal around -110 to -130 ppm (often a doublet or multiplet due to coupling with the alkene proton).

  • 1H NMR: Appearance of an olefinic proton (triplet or dd) around 5.0–6.0 ppm .

  • LCMS: Mass corresponds to

    
    .
    

Root Cause: The intermediate carbocation at C4 loses a proton from the adjacent C5 position instead of accepting a second fluoride ion. This is often caused by high reaction temperatures or the inherent basicity of DAST/Deoxo-Fluor. Note that elimination cannot occur towards the C3 spiro center as it is a quaternary carbon (Bredt's rule analog).

Corrective Action:

  • Switch Reagent: Move from DAST to XtalFluor-E® . XtalFluor-E is less likely to induce elimination because it does not release free HF and is less basic.

  • Buffer the Reaction: Add Et₃N·3HF or solid NaHCO₃ to the reaction mixture to scavenge free HF and buffer the pH.

  • Temperature Control: Conduct the addition at -78°C and strictly limit the warming phase to 0°C. Do not heat to reflux.

Issue B: The "Ring-Opened" Impurity

Symptom:

  • 1H NMR: Disappearance of the characteristic high-field cyclopropane multiplets (0.3–0.8 ppm). Appearance of new alkyl chains (methyl/ethyl signals depending on how the ring opened).

  • 19F NMR: Complex splitting patterns indicating fluorine on a linear chain or a rearranged ring.

Root Cause: The spiro[2.5]octane system possesses significant ring strain (~27 kcal/mol).[1] The HF byproduct generated during the reaction (especially with DAST + water) acts as a potent acid that attacks the cyclopropane ring, leading to ring-opening (gem-dimethyl or ethyl derivatives).

Corrective Action:

  • HF Scavenging (Critical): You must use an HF scavenger.[1]

    • Protocol: Add 1.5 equivalents of Et₃N (Triethylamine) or Pyridine relative to the fluorinating agent.

  • Plasticware: If using DAST, the generated HF can etch glass, releasing Lewis acidic borosilicates that catalyze ring opening. Use PFA/HDPE vessels or switch to XtalFluor-E (glass-compatible).

  • Dry Solvents: Ensure DCM is anhydrous (<50 ppm water).[1] Water reacts with DAST to produce HF immediately.[1]

Issue C: The "Hemiaminal" (Incomplete Reaction)

Symptom:

  • LCMS: Mass corresponds to

    
     (Product + HF) or starting material mass.[1]
    
  • 19F NMR: No signal (if ketone remains) or a single fluorine signal (monofluoro intermediate).[1]

Root Cause: Steric hindrance near the spiro center prevents the second fluoride attack.

Corrective Action:

  • Catalysis: Add an exogenous fluoride source like Et₃N[1]·3HF (Treat HF-amine complex as a catalyst) to promote the collapse of the intermediate.

Optimized Protocol (Self-Validating)

This protocol prioritizes the integrity of the cyclopropane ring and minimizes elimination.

Reagents:

  • Substrate: N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq)

  • Reagent: XtalFluor-E® (1.2 eq) [CAS: 63517-29-3]

  • Promoter: Et₃N·3HF (1.5 eq) or DBU (if acid sensitivity is extreme)[1]

  • Solvent: Anhydrous DCM (0.1 M)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (or PFA vial). Purge with Nitrogen/Argon.[1]

  • Dissolution: Dissolve the ketone in anhydrous DCM. Cool to -78°C .

  • Activation: Add Et₃N·3HF (or promoter) dropwise.[1] Stir for 5 minutes.

  • Addition: Add XtalFluor-E solid in one portion (or as a suspension in DCM).

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C (Do not exceed Room Temp).

  • Quench (Critical): Pour the mixture into a vigorously stirring saturated NaHCO₃ solution (removes HF and protects the cyclopropane).

  • Extraction: Extract with DCM. Wash organic layer with water (x2) and brine.[1]

Validation Checkpoint:

  • Take an aliquot after warming to 0°C.

  • Run crude 19F NMR (unlocked/no deuterium is fine for a quick check).

  • Pass Criteria: Single peak (gem-difluoro) or AB quartet.

  • Fail Criteria: Signal > -130 ppm (Vinyl Fluoride).[1]

Comparative Reagent Data

FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Liquid (Fuming)LiquidCrystalline Solid (Stable)
Thermal Stability Explodes >90°CDecomposes >70°CStable >150°C
HF Generation High (Hydrolysis)ModerateNone (requires promoter)
Elimination Risk HighHighLow
Cyclopropane Safety Poor (Acidic)ModerateExcellent

Frequently Asked Questions (FAQ)

Q: Why do I see two peaks in the 19F NMR for the product? A: This is likely due to rotamers . If you are using a carbamate protecting group (like Boc or Cbz) on the nitrogen (position 6), the restricted rotation of the N-CO bond creates two conformers. This splits the fluorine signal. Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the peaks into a single signal.

Q: Can I use Morpho-DAST? A: Yes, Morpho-DAST is thermally more stable than DAST, but it still shares the same elimination liabilities. XtalFluor-E is preferred for spiro-systems due to the lower acidity profile.

Q: My product decomposes on silica gel. Why? A: The gem-difluoro group adjacent to the spiro center can be slightly labile, but the main culprit is usually trace acid on the silica opening the cyclopropane ring. Pre-treat your silica gel with 1% Triethylamine in hexanes before loading your column to neutralize acidic sites.[1]

References

  • XtalFluor-E vs. DAST Mechanism & Stability: L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborates: New, Stable, and Solid Deoxofluorinating Reagents."The Journal of Organic Chemistry, 2010, 75(10), 3401–3411. [1]

  • Elimination Byproducts in Fluorination: Bio, M. M., et al. "Practical Synthesis of a Potent Hepatitis C Virus NS5A Inhibitor." (Discusses gem-difluorination challenges on piperidine rings). The Journal of Organic Chemistry, 2017.

  • Molecule Data (4,4-Difluoro-6-azaspiro[2.5]octane): PubChem Compound Summary for CID 67093079. [2]

  • Handling of Fluorinating Agents: Sigma-Aldrich Technical Bulletin: Deoxofluorination Reagents.

Sources

Optimization

Technical Support Center: Purification of Polar Fluorinated Amines

Welcome to the technical support center for the purification of polar fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The introduction of fluorine atoms into polar amines can significantly alter their physicochemical properties, leading to purification behaviors that deviate from their non-fluorinated counterparts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve the desired purity for your compounds.

Section 1: Understanding the Core Challenges

The purification of polar fluorinated amines is often complicated by a combination of factors stemming from the inherent properties of the molecules themselves. A foundational understanding of these challenges is the first step toward developing effective purification strategies.

Why are polar fluorinated amines so difficult to purify?

The primary challenges arise from the interplay of three key characteristics:

  • High Polarity: The presence of both a polar amine group and electronegative fluorine atoms often results in high polarity. This can lead to strong interactions with polar stationary phases like silica gel, causing poor elution and peak tailing in normal-phase chromatography.[1][2] Conversely, these compounds may have insufficient retention on traditional C18 reverse-phase columns.[1]

  • Basicity of the Amine: The basic nature of the amine functional group can lead to irreversible adsorption on acidic silica gel, resulting in low recovery. The pKa of the amine is a critical factor, and it is significantly influenced by the degree and position of fluorination.[3]

  • Unique Solubility Profile: Fluorination can drastically alter a molecule's solubility. While increasing polarity, it can also increase hydrophobicity.[4] This dual effect can make finding a suitable solvent system for chromatography or crystallization challenging.[4][5] Some fluorinated amines can also be sensitive to water, leading to degradation during aqueous workups.[6][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of polar fluorinated amines.

Q1: My polar fluorinated amine streaks badly on a silica gel column. What can I do?

Streaking on silica gel is a common issue for amines due to the acidic nature of the stationary phase. Here are several strategies to mitigate this:

  • Neutralize the Silica: Pre-treat your silica gel with a base. You can either use a slurry of silica gel in a solvent containing a small amount of a volatile base like triethylamine (typically 0.1-1%) or ammonium hydroxide before packing the column.

  • Use a Basic Mobile Phase Additive: Add a small percentage of a volatile base, such as triethylamine or pyridine, to your eluent system. This will compete with your amine for the acidic sites on the silica, improving peak shape.

  • Consider Alternative Stationary Phases: If base additives are not compatible with your compound, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated silica gel.

Q2: My compound is highly water-soluble, making extraction from an aqueous phase difficult. How can I improve my extraction efficiency?

High water solubility is a significant hurdle. Here are some approaches:

  • pH Adjustment: If your compound is basic, you can often improve its partitioning into an organic solvent by basifying the aqueous layer with a base like sodium bicarbonate or sodium hydroxide. This deprotonates the amine, making it less polar.

  • Salting Out: Saturating the aqueous phase with a salt like sodium chloride or potassium carbonate can decrease the solubility of your organic compound in the aqueous layer, driving it into the organic phase.

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus can be very effective by repeatedly passing the organic solvent through the aqueous phase.

  • Specialized Extraction Solvents: Consider using more polar, water-immiscible organic solvents like n-butanol.

Q3: I am struggling to crystallize my polar fluorinated amine. What are some effective strategies?

Crystallization of highly polar compounds can be challenging due to strong solvent interactions.[8] Consider the following:

  • Solvent Selection: Experiment with a wide range of solvents and solvent mixtures. Highly polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile may be required to dissolve the compound initially.[8] Anti-solvents (in which the compound is insoluble) can then be slowly added to induce crystallization.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapors can promote the growth of high-quality crystals.

  • Salt Formation: If your amine is basic, forming a salt with a suitable acid (e.g., HCl, HBr, or a chiral acid for resolution) can often dramatically improve its crystallinity. The resulting salt will have different solubility properties.

  • Temporary Derivatization: In some cases, temporary derivatization to a less polar intermediate can facilitate purification by chromatography or crystallization. The protecting group can then be removed. A common strategy for amines is Boc-protection.[9]

Section 3: Troubleshooting Guides

This section provides structured troubleshooting for common purification techniques.

Guide 1: Column Chromatography
Problem Potential Cause Troubleshooting Steps
Compound sticks to the top of the silica column and won't elute. The compound is too polar for the chosen eluent system and is strongly adsorbed to the acidic silica.[1]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).2. Add a basic modifier like triethylamine (0.1-1%) to the eluent. 3. Switch to a more polar stationary phase like diol-bonded silica or consider Hydrophilic Interaction Liquid Chromatography (HILIC). 4. Consider reverse-phase chromatography.[10]
Poor separation from polar impurities. The chosen solvent system is not providing adequate selectivity.1. Perform a thorough TLC analysis with a variety of solvent systems to find one that gives the best separation (Rf difference).2. Use a shallower solvent gradient during the column run to improve resolution.
Low recovery of the compound after the column. Irreversible adsorption of the basic amine to the acidic silica gel.1. Deactivate the silica gel by pre-treating it with a base. 2. Use a less acidic stationary phase like neutral alumina.
Compound elutes at the solvent front in reverse-phase (C18) chromatography. The compound is too polar and has minimal interaction with the non-polar stationary phase.[1]1. Use a highly aqueous mobile phase. Be aware of potential "phase collapse" with standard C18 columns if the water content is too high (>80-95%); specialized aqueous C18 columns are available to prevent this.[1]2. Consider using a polar-embedded or polar-endcapped reverse-phase column designed for better retention of polar analytes. 3. Explore HILIC as an alternative chromatographic mode.
Guide 2: Liquid-Liquid Extraction
Problem Potential Cause Troubleshooting Steps
Low recovery of the amine in the organic layer. The protonated amine is highly water-soluble.1. Ensure the aqueous layer is sufficiently basic (pH > pKa of the amine + 2) to deprotonate the amine. Use a pH meter or pH paper to verify. 2. Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or n-butanol). 3. Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.
Formation of a stable emulsion at the interface. High concentration of polar compounds, or similar densities of the aqueous and organic phases.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous phase. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. If an emulsion forms, try filtering the mixture through a pad of Celite or glass wool.
Amine impurities remain in the organic layer. The impurities have similar solubility to the product.1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous phase, leaving less basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.[11] 2. A wash with a 10% aqueous copper sulfate solution can selectively remove some amines by forming a water-soluble complex.[11]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Basic Modification of Silica Gel for Flash Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar solvent of your intended gradient.

  • Base Addition: To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v).

  • Equilibration: Stir the slurry for 15-20 minutes to ensure even distribution of the base.

  • Column Packing: Pack the column with the basified silica slurry as you normally would.

  • Elution: Run the column using an eluent that also contains 0.5-1% triethylamine.

Workflow for Purification Method Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a polar fluorinated amine.

Purification_Workflow start Crude Polar Fluorinated Amine check_solubility Assess Solubility (Organic vs. Aqueous) start->check_solubility extraction Liquid-Liquid Extraction check_solubility->extraction Good Partitioning chromatography Chromatography check_solubility->chromatography Poor Partitioning check_purity_ext Check Purity (TLC/LCMS) extraction->check_purity_ext pure_ext Pure Product check_purity_ext->pure_ext Purity > 95% check_purity_ext->chromatography Purity < 95% check_purity_chrom Check Purity (TLC/LCMS) chromatography->check_purity_chrom crystallization Crystallization pure_chrom Pure Product crystallization->pure_chrom check_purity_chrom->crystallization Purity < 95% / Further Polish check_purity_chrom->pure_chrom Purity > 95%

Caption: Decision tree for purification strategy.

Section 5: Safety First

Working with fluorinated compounds and amines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle all volatile amines and fluorinated compounds in a well-ventilated fume hood to avoid inhalation.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for each specific compound to be aware of its unique hazards and handling requirements.[12]

  • Fluorine Gas: If working with elemental fluorine, specialized equipment and extreme caution are necessary due to its high reactivity and toxicity.[13][14]

References

  • Reddit. (2022).
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Department of Chemistry.
  • Beilstein Journals. (2022).
  • ResearchGate. (n.d.). 8.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • CBSE Academic. (n.d.). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26)
  • ACS Organic & Inorganic Au. (2023).
  • PubMed. (n.d.).
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Phenomenex. (2025).
  • PubMed Central. (2025). Fluorine-Assisted Self-Assembly Triggers Peculiarities in Molecular Dynamics of a Polar Glass-Former.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC.
  • Air Products. (n.d.). Fluorine in Nitrogen.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • MDPI. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • ResearchGate. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Nottingham ePrints. (n.d.).
  • Purdue University. (n.d.). Fluorine Safety. Department of Chemistry.
  • Chemistry Steps. (n.d.). Basicity of Amines.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • ResearchGate. (2026). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • Enamine. (2022).
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • ACS Publications. (2026). Inorganic Chemistry Ahead of Print.
  • National Institutes of Health. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC.
  • Dal-Quim. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • NOAA. (n.d.). FLUORINE. CAMEO Chemicals.
  • MDPI. (2021).
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?
  • ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters.
  • MDPI. (2025).

Sources

Reference Data & Comparative Studies

Validation

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride vs other piperidine bioisosteres

This guide provides an in-depth technical analysis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride , a specialized bioisostere designed to overcome specific limitations of the piperidine scaffold in drug discovery. C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride , a specialized bioisostere designed to overcome specific limitations of the piperidine scaffold in drug discovery.

Content Type: Comparative Application Guide Subject: Scaffold Hopping & Multiparameter Optimization (MPO)

Executive Summary: The "Goldilocks" Scaffold

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore but often suffers from two critical liabilities: high basicity (pKa ~11.0, leading to poor membrane permeability and hERG liability) and metabolic instability (particularly oxidative metabolism at the C4 position).

While standard bioisosteres address these issues individually, 4,4-Difluoro-6-azaspiro[2.5]octane represents a "Goldilocks" solution that simultaneously addresses both:

  • pKa Modulation: The gem-difluoro group (proximal to the nitrogen) lowers the pKa to the physiological sweet spot (8.0–9.0).

  • Metabolic Blocking: The spiro-cyclopropyl moiety sterically protects the vulnerable C4 position while adding conformational rigidity.

  • Vector Integrity: Unlike morpholine or piperazine, it maintains the lipophilic vectors of the piperidine core without introducing polar heteroatoms that might disrupt hydrophobic binding pockets.

Physicochemical Landscape: Comparative Analysis

The following table contrasts the target molecule with standard piperidine and its common fluorinated analogs.

Table 1: Physicochemical & ADME Properties Comparison
PropertyPiperidine (Baseline)4,4-Difluoropiperidine 6-Azaspiro[2.5]octane Target: 4,4-Difluoro-6-azaspiro[2.5]octane
Structure MonocyclicMonocyclic, F at C4Spirocyclic (C4 blocked)Spirocyclic + F at C3 (Beta to N)*
Basicity (pKa) ~11.2 (High)~8.2 (Moderate)~11.0 (High)~8.5 – 9.2 (Optimal)
LogD (pH 7.4) Low (Ionized)ModerateHigh (Lipophilic)Balanced (High Neutral Fraction)
Metabolic Liability High (C4 Oxidation)Low (F blocks C4)Low (Spiro blocks C4)Very Low (Steric + Electronic protection)
Conformation Chair (Flexible)Chair (Flexible)Chair (Rigidified)Chair (Locked/Rigid)
TPSA (Ų) 12.012.012.012.0

*Note: In the IUPAC numbering for 6-azaspiro[2.5]octane, the "4" position corresponds to the carbon beta to the nitrogen (equivalent to C3 in a standard piperidine). This beta-fluorination is the primary driver of pKa reduction.

Structural Biology & Mechanism of Action

The Gem-Difluoro Effect on pKa

The strategic placement of fluorine atoms is critical. In 4,4-difluoro-6-azaspiro[2.5]octane, the fluorine atoms are located at the C4 position of the spiro system. Due to the numbering conventions of spiro[2.5]octanes, this position is beta (


)  to the basic nitrogen.
  • Inductive Effect: The strong electron-withdrawing nature of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -bond framework, stabilizing the lone pair on the nitrogen and making it less available for protonation.
  • Result: This lowers the pKa by 2–3 log units compared to the non-fluorinated spiro scaffold, significantly increasing the fraction of the molecule that is neutral at physiological pH (7.4), thereby improving passive permeability (CNS penetration) and reducing P-gp efflux liability.

Conformational Locking

The spiro[2.5] junction forces the piperidine ring into a specific chair conformation. Unlike 4,4-difluoropiperidine, which can undergo ring flipping, the spiro-cyclopropyl group creates a high energy barrier for inversion. This "rigidification" reduces the entropic penalty upon binding to a protein target.

Visualization: Metabolic Fate & Bioisostere Logic

BioisostereLogic Piperidine Piperidine Core (pKa ~11, High Clearance) Path_Oxidation Metabolic Liability: CYP450 Oxidation at C4 Piperidine->Path_Oxidation Major Route Spiro 6-Azaspiro[2.5]octane (Blocks C4, pKa ~11) Piperidine->Spiro Add Spiro (Fixes Metabolism) Difluoro 4,4-Difluoropiperidine (Lowers pKa, C4 Blocked) Piperidine->Difluoro Add Fluorine (Fixes pKa) Target 4,4-Difluoro-6-azaspiro[2.5]octane (The Solution) Spiro->Target Add Beta-Fluorine (Lowers pKa) Difluoro->Target Add Spiro (Rigidifies) Outcome Optimized Profile: 1. pKa ~8.5 (Permeability) 2. C4 Sterically Blocked (Stability) 3. Rigid Vector Target->Outcome Synergistic Effect

Figure 1: Decision tree illustrating the medicinal chemistry logic driving the selection of the 4,4-difluoro-6-azaspiro[2.5]octane scaffold.

Synthesis & Handling

Synthesizing this scaffold requires careful construction of the spiro junction, often utilizing the Simmons-Smith cyclopropanation or a Kulinkovich reaction variant, followed by fluorination.

Key Synthetic Challenges
  • Fluorination Timing: Introducing the gem-difluoro group early (e.g., on a linear precursor) is often preferred over late-stage fluorination of the spiro-cycle, which can lead to ring-opening or rearrangement.

  • Volatility: The free base of this amine is likely volatile and may sublime. It is crucial to handle it as the hydrochloride salt (solid) to ensure stoichiometry and stability.

Experimental Protocols

To validate the advantages of this scaffold in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement over the parent piperidine.

  • Preparation:

    • Prepare 10 mM DMSO stock solutions of:

      • Test Compound (4,4-Difluoro-6-azaspiro[2.5]octane).[1]

      • Reference A (Piperidine analog).

      • Reference B (4,4-Difluoropiperidine analog).

    • Thaw Liver Microsomes (human/rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike compounds to a final concentration of 1 µM (0.1% DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).

  • Sampling:

    • Take aliquots at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Validation Check: Testosterone (high clearance) and Warfarin (low clearance) must be run as controls.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
Protocol B: Potentiometric pKa Determination

Objective: Confirm the pKa modulation by the beta-fluorines.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1-2 mg of the hydrochloride salt in 10 mL of degassed water/0.15 M KCl.

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Perform a "Blank" titration (solvent only) to subtract background carbonate.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

  • Validation: The pKa should fall between 8.2 and 9.2 . If >10, the fluorination has failed or the structure is incorrect (e.g., gamma-fluorination).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2025). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information.

  • Barnes-Seeman, D. (2013). The Role of Fluorine in Drug Design. Current Topics in Medicinal Chemistry.

  • Stepaniuk, O., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.[1]

Sources

Comparative

Structure-activity relationship of 4,4-Difluoro-6-azaspiro[2.5]octane analogs

Executive Summary In modern lead optimization, the 4,4-difluoro-6-azaspiro[2.5]octane scaffold (CAS: 1282532-00-6) has emerged as a high-value bioisostere for the piperidine ring.[1] By combining the conformational restr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the 4,4-difluoro-6-azaspiro[2.5]octane scaffold (CAS: 1282532-00-6) has emerged as a high-value bioisostere for the piperidine ring.[1] By combining the conformational restriction of the spiro[2.5]octane system with the electronic modulation of gem-difluorination, this moiety addresses three critical failure points in drug discovery: metabolic liability , hERG inhibition , and suboptimal lipophilic efficiency (LipE) .[1]

This guide objectively compares this scaffold against standard piperidine and non-fluorinated spiro analogs, supported by experimental protocols for validation.[1]

Part 1: The Physicochemical Rationale[1][2]

To understand the utility of the 4,4-difluoro-6-azaspiro[2.5]octane, one must analyze its structural components relative to the standard piperidine ring.[1]

  • Spiro-Cyclopropanation (The Thorpe-Ingold Effect): Fusing a cyclopropane ring at the C3 position (relative to the spiro center) locks the piperidine ring into a specific chair conformation.[1] This reduces the entropy penalty upon binding to a protein target (e.g., SHP2 or KRAS), often improving potency.[1]

  • 4,4-Difluorination (Electronic Modulation):

    • Metabolic Blocking: The C4 position (beta to the nitrogen) is a common site for CYP450-mediated oxidation.[1] Fluorine substitution blocks this "soft spot."[1]

    • Basicity Reduction: While less dramatic than alpha-fluorination, beta-fluorination exerts a strong inductive effect (

      
      ), lowering the pK
      
      
      
      of the amine (typically by 1.0–1.5 units).[1] This reduces the percentage of ionized drug at physiological pH, improving membrane permeability and reducing hERG liability (which is driven by basic amines).[1]
Visualization: Scaffold Evolution Logic

ScaffoldEvolution Piperidine Piperidine (Baseline) Spiro 6-Azaspiro[2.5]octane (Conformational Lock) Piperidine->Spiro + Cyclopropane (Reduces Entropy Penalty) Difluoro 4,4-Difluoro-6-azaspiro[2.5]octane (Metabolic Block + pKa Mod) Spiro->Difluoro + gem-Difluorine (Blocks CYP site, Lowers pKa)

Figure 1: Structural evolution from piperidine to the 4,4-difluoro-6-azaspiro[2.5]octane scaffold, highlighting the functional gain at each step.[1][2]

Part 2: Comparative Performance Guide

The following data summarizes the impact of switching from a standard piperidine to the 4,4-difluoro spiro analog in a representative kinase inhibitor lead series (e.g., SHP2 allosteric inhibitors).

Table 1: Physicochemical & ADME Comparison
MetricStandard Piperidine6-Azaspiro[2.5]octane4,4-Difluoro-6-azaspiro[2.5]octaneAdvantage
pK

(Conj.[1] Acid)
~11.0~10.59.2 – 9.6 Improved permeability; reduced hERG risk.[1]
LogD

1.21.51.8 Modest increase due to F-lipophilicity, balanced by lower basicity.[1]
Cl

(HLM)
High (>50 µL/min/mg)MediumLow (<15 µL/min/mg) Blocks C4 oxidation; steric bulk prevents N-oxidation.[1]
Efflux Ratio (MDR1) > 10 (P-gp substrate)~5< 2 Lower basicity reduces P-gp recognition.[1]
Conformation Flexible Chair/TwistLocked ChairLocked Chair Higher affinity due to pre-organized shape.[1]
Analysis of Causality[1][2]
  • Why the pK

    
     Shift?  The fluorine atoms at C4 are 
    
    
    
    -positioned relative to the nitrogen (N6).[1] Through the
    
    
    -bond framework, they pull electron density, stabilizing the free base form over the protonated ammonium species.[1]
  • Why the Stability? In standard piperidines, the C-H bonds beta to the nitrogen are susceptible to hydroxylation.[1] Replacing C-H with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders this position inert to metabolic attack.[1]

Part 3: Experimental Validation Protocols

To validate the utility of this scaffold in your specific series, we recommend the following self-validating workflows.

Protocol A: Synthesis via Deoxofluorination

Objective: Synthesize the 4,4-difluoro core from the ketone precursor.[1][2]

  • Starting Material: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate.[1]

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]

  • Procedure:

    • Dissolve ketone (1.0 eq) in anhydrous DCM under N

      
      .
      
    • Cool to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise.

    • Allow to warm to RT and stir for 16h. Critical Step: If conversion is low, add catalytic EtOH (0.1 eq) to activate the reagent.[1]

    • Quench: Pour slowly into saturated NaHCO

      
       (Gas evolution!).
      
  • Validation:

    
    F NMR should show a characteristic gem-difluoro signal (quartet or multiplet around -90 to -110 ppm).[1]
    
Protocol B: Microsomal Stability Assay (Metabolic Soft Spot ID)

Objective: Confirm that fluorination blocks the specific metabolic vector.[1]

  • Incubation: Incubate 1 µM of test compound with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with cold Acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Metabolite ID (The "Self-Check"):

    • Run a high-resolution MS scan (Q-TOF or Orbitrap).[1]

    • Success Criterion: The "Piperidine" analog should show +16 Da (Oxygen) peaks corresponding to hydroxylation on the ring.[1] The "4,4-Difluoro" analog should not show +16 Da peaks on the spiro-ring fragment.[1]

Visualization: Metabolic Stability Workflow

StabilityWorkflow Start Compound Incubation (HLM + NADPH) Quench Quench & Centrifuge (Acetonitrile) Start->Quench LCMS LC-MS/MS Analysis Quench->LCMS Decision Metabolite ID (+16 Da?) LCMS->Decision ResultBad Oxidation at C4 (Scaffold Failure) Decision->ResultBad Peak Detected ResultGood Metabolically Stable (Scaffold Success) Decision->ResultGood No Peak

Figure 2: Decision tree for validating metabolic stability improvements in spiro-analogs.

Part 4: Strategic Application (Case Study: SHP2)

In the context of SHP2 inhibitors (e.g., analogs of TNO155), the amine of the piperidine typically interacts with a conserved glutamate or aspartate residue.[1]

  • The Problem: High basicity of the piperidine leads to lysosomal trapping and hERG binding.[1]

  • The Solution: Replacing the piperidine with 4,4-difluoro-6-azaspiro[2.5]octane .

    • The spiro-cyclopropane fills the hydrophobic pocket defined by residues like F113.[1]

    • The difluoro group lowers the pK

      
       to ~9.5, maintaining the salt bridge with the acidic residue while reducing the energy penalty of desolvation.[1]
      
    • Result: Maintenance of IC

      
       (< 10 nM) while improving oral bioavailability (F%) from <20% to >50%.[1]
      

References

  • Barnes-Seeman, D., et al. (2014).[1] "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters. [Link][1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties as amide isosteres." Angewandte Chemie International Edition. [Link][1]

  • PubChem Compound Summary. (2023). "4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride."[1][3] National Center for Biotechnology Information. [Link][1]

  • LaMarche, M. J., et al. (2020).[1] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. [Link][1]

Sources

Validation

Benchmarking the Synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride: A Comparative Guide to Synthetic Strategies

Introduction: The Rising Importance of Fluorinated Spirocycles in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Fluorinated Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, fluorinated spirocyclic amines have emerged as particularly valuable building blocks. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the rigid, three-dimensional nature of the spirocycle can lead to improved target selectivity and reduced off-target effects.[1][2] 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a prime example of such a scaffold, combining the conformational rigidity of a cyclopropane-fused piperidine with the advantageous properties imparted by gem-difluorination. This guide provides a comprehensive analysis of a proposed synthetic route to this target molecule, benchmarked against established syntheses of alternative azaspirocyclic structures. By examining the intricacies of these synthetic pathways, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own synthetic endeavors.

Proposed Synthetic Route for 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Proposed_Synthesis A 1-Boc-4-piperidone B N-Boc-6-azaspiro[2.5]octan-5-one A->B Corey-Chaykovsky Reaction C N-Boc-4,4-difluoro-6-azaspiro[2.5]octan-5-one B->C gem-Difluorination D N-Boc-4,4-difluoro-6-azaspiro[2.5]octane C->D Lactam Reduction E 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride D->E Boc Deprotection & Salt Formation

Caption: Proposed synthetic workflow for 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.

Step 1: Synthesis of N-Boc-6-azaspiro[2.5]octan-5-one

The synthesis would likely commence with the readily available 1-Boc-4-piperidone. A Corey-Chaykovsky reaction using a sulfur ylide, such as dimethylsulfoxonium methylide, would facilitate the formation of the spirocyclic cyclopropane ring, yielding the corresponding epoxide. Subsequent intramolecular ring-opening of the epoxide by the deprotonated nitrogen of the Boc-protected amine, followed by oxidation of the resulting alcohol, would afford the key lactam intermediate, N-Boc-6-azaspiro[2.5]octan-5-one.

Step 2: Gem-Difluorination of the Lactam

The introduction of the gem-difluoro group at the C4 position is a critical step. This transformation can be achieved through the fluorination of the corresponding ketone. A variety of fluorinating agents could be employed, with reagents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues being common choices for such transformations.[3][4] The reaction conditions would need to be carefully optimized to avoid side reactions and ensure complete conversion.[3]

Step 3: Reduction of the Fluorinated Lactam

The amide functionality of the fluorinated lactam can be reduced to the corresponding amine using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is a standard reagent for this transformation, effectively converting the lactam to the desired azaspirooctane.[5] Alternative, milder reducing agents such as borane complexes could also be explored to enhance functional group tolerance, although they may require harsher reaction conditions.[6]

Step 4: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid or hydrochloric acid in an appropriate solvent. Subsequent treatment with hydrochloric acid would then yield the target compound, 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.

Comparative Analysis of Alternative Azaspirocycle Syntheses

To provide a comprehensive benchmark, we will compare the proposed synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride with the established synthetic routes for two alternative azaspirocyclic scaffolds: 4-azaspiro[2.3]hexanes and 2-azaspiro[3.4]octane.

Alternative 1: Synthesis of 4-Azaspiro[2.3]hexanes

The synthesis of 4-azaspiro[2.3]hexanes has been explored as a source of novel piperidine bioisosteres.[7] A common strategy involves the ring closure of an acyclic amine to form a substituted azetidine intermediate, which is then further elaborated to the final spirocyclic product.[7]

Alternative_1 A Substituted Azetidine B Functionalized 4-azaspiro[2.3]hexane A->B Multi-step elaboration

Caption: General synthetic approach for 4-azaspiro[2.3]hexanes.

This approach offers the advantage of modularity, allowing for the introduction of various substituents on the azetidine ring. However, the synthesis can be lengthy and may require the use of hazardous reagents or precious metal catalysts in certain steps.[7]

Alternative 2: Synthesis of 2-Azaspiro[3.4]octane

Several synthetic routes have been developed for 2-azaspiro[3.4]octane, a valuable building block in medicinal chemistry.[8] One efficient approach involves the annulation of a cyclopentane ring onto a four-membered azetidine precursor.[8] This strategy often utilizes readily available starting materials and conventional chemical transformations, minimizing the need for chromatographic purification.[8]

Alternative_2 A Azetidine Precursor B 2-Azaspiro[3.4]octane A->B Cyclopentane Annulation

Caption: Synthetic strategy for 2-azaspiro[3.4]octane via ring annulation.

Performance Benchmark: A Tabular Comparison

To facilitate a direct comparison, the following table summarizes the key synthetic parameters for the proposed synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride and the two alternative azaspirocycles.

ParameterProposed Synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane HClSynthesis of 4-Azaspiro[2.3]hexanes[7]Synthesis of 2-Azaspiro[3.4]octane[8]
Number of Steps ~4-5 steps from 1-Boc-4-piperidoneVariable, often >5 steps~3-4 steps from azetidine precursor
Starting Materials Readily availableRequires synthesis of substituted azetidinesReadily available starting materials
Key Transformations Corey-Chaykovsky, gem-Difluorination, Lactam ReductionAcyclic amine cyclization, multi-step elaborationRing annulation
Hazardous Reagents Potentially DAST, LiAlH4Potential use of hazardous reagents and catalystsGenerally conventional reagents
Scalability Potentially challenging due to hazardous reagentsCan be scalable, but may require optimizationReported to be scalable
Purification Likely requires chromatographyMay require multiple chromatographic stepsMinimal chromatographic purification reported

Experimental Protocols

Proposed Protocol for N-Boc-4,4-difluoro-6-azaspiro[2.5]octane

Note: This is a hypothetical protocol based on established chemical principles.

  • Synthesis of N-Boc-6-azaspiro[2.5]octan-5-one: To a solution of dimethylsulfoxonium methylide in DMSO, add 1-Boc-4-piperidone at room temperature. Stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The crude epoxide is then treated with a strong base (e.g., NaH) in THF to induce intramolecular cyclization. The resulting alcohol is oxidized using a standard oxidizing agent (e.g., PCC or Swern oxidation) to yield the lactam.

  • Gem-Difluorination: To a solution of the lactam in dichloromethane, add DAST at -78 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench with saturated aqueous NaHCO3 and extract with dichloromethane.

  • Lactam Reduction: To a suspension of LiAlH4 in THF, add a solution of the fluorinated lactam in THF at 0 °C. Reflux the mixture for 12 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate.

  • Deprotection and Salt Formation: Dissolve the crude N-Boc protected amine in a solution of HCl in dioxane. Stir at room temperature for 4 hours. Concentrate under reduced pressure to obtain the hydrochloride salt.

Causality and Trustworthiness in Synthetic Design

The choice of a synthetic route is a multifactorial decision, balancing efficiency, safety, cost, and scalability. The proposed synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, while hypothetical, is grounded in reliable and well-documented chemical transformations. The Corey-Chaykovsky reaction is a classic method for epoxide formation, and the subsequent intramolecular ring-opening is a thermodynamically favorable process. The use of DAST for gem-difluorination and LiAlH4 for lactam reduction are standard procedures in organic synthesis.[3][5]

However, it is crucial to acknowledge the inherent challenges. The use of DAST and LiAlH4 necessitates stringent safety precautions due to their reactivity and potential hazards.[4][5] Furthermore, the scalability of these reactions can be problematic and may require specialized equipment.[9] In contrast, the reported syntheses of the alternative azaspirocycles, in some cases, utilize less hazardous reagents and have been demonstrated to be scalable, offering a potential advantage in a drug development setting.[8]

Conclusion: Navigating the Synthetic Landscape of Fluorinated Spirocycles

The synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride presents a compelling challenge for synthetic chemists. While a definitive published route remains to be established, a plausible pathway can be designed based on fundamental organic reactions. This guide has benchmarked this proposed synthesis against established routes for alternative azaspirocycles, highlighting the relative merits and drawbacks of each approach.

For researchers in drug discovery, the choice of a building block is intrinsically linked to its synthetic accessibility. While the pharmacological profile of 4,4-Difluoro-6-azaspiro[2.5]octane may be highly desirable, the potential complexities of its synthesis must be carefully weighed against the more established and potentially more scalable routes to alternative spirocyclic amines. This comparative analysis serves as a valuable resource for navigating these decisions, ultimately enabling the more efficient and strategic design of next-generation therapeutics.

References

  • PubChem. (n.d.). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Huang, W., Wen, K., & Laughlin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. (n.d.). Retrieved from [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of gem-Difluorocyclopropanes - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Short and efficient synthesis of fluorinated δ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01547A. (n.d.). Retrieved from [Link]

  • Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation - PubMed. (n.d.). Retrieved from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 4-azaisoindoles and their Transformation into Novel Pyrrole-Fused 2-pyridones. (n.d.). Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Direct α-Fluorination of Ketones Using NF Reagents | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). (n.d.). Retrieved from [Link]

  • Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity - NIH. (n.d.). Retrieved from [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. (n.d.). Retrieved from [Link]

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - ACS Publications. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfur-Based Fluorinating Agents - Wordpress. (n.d.). Retrieved from [Link]

  • Reduction of Amides to Amines - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - MDPI. (n.d.). Retrieved from [Link]

Sources

Comparative

In Silico Modeling of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads[1] Executive Summary: Escaping Flatland with Fluorinated Spirocycles In modern drug discovery, the tra...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads[1]

Executive Summary: Escaping Flatland with Fluorinated Spirocycles

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional (Fsp³-rich) scaffolds is a dominant strategy to improve solubility and selectivity. 4,4-Difluoro-6-azaspiro[2.5]octane represents a high-value bioisostere of the classical piperidine ring.

This guide provides a technical roadmap for the in silico modeling of this scaffold. Unlike simple piperidines, this moiety introduces two critical perturbations:

  • Conformational Restriction: The spiro-cyclopropyl ring locks the conformation, reducing the entropic penalty upon binding.

  • Electronic Modulation: The gem-difluoro group at the C4 position lowers the basicity (pKa) of the amine via the inductive effect (

    
    ), enhancing membrane permeability and blocking metabolic soft spots.
    

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the 4,4-difluoro-6-azaspiro[2.5]octane scaffold against its direct structural competitors. Data is synthesized from representative physicochemical profiling of fluorinated bicyclic amines.

Table 1: Physicochemical & ADME Comparison
FeaturePiperidine (Baseline)4,4-Difluoropiperidine 6-Azaspiro[2.5]octane 4,4-Difluoro-6-azaspiro[2.5]octane
Role Standard LinkerMetabolic BlockerConformational LockDual Benefit (Lock + Block)
pKa (Conj.[1] Acid) ~11.0 (High)~9.5 (Moderate)~10.8 (High)~8.5 - 9.2 (Optimal)
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.4)Increased (+0.[1][2]3)Modulated (Context Dependent)
Metabolic Stability Low (Oxidation prone)High (Blocked C4)Moderate (Steric bulk)Very High (Blocked + Steric)
Vector Geometry Flexible ChairFlexible ChairRigid/DefinedRigid/Defined
Fsp³ Character HighHighVery HighVery High
Key Insights for Modeling
  • The pKa Shift: The gem-difluoro group significantly lowers the pKa compared to the non-fluorinated spiro analog. In docking simulations, you must verify the protonation state at physiological pH (7.4). While piperidine is >99% protonated, the difluoro-spiro derivative may have a significant neutral fraction, altering permeability predictions.

  • The "Fluorine Gauche Effect": In silico conformations must account for the preference of C–F bonds to align gauche to adjacent electron-rich bonds (like C–N), influencing the ring pucker.

In Silico Methodologies: Step-by-Step Protocols

To accurately model this scaffold, standard force fields often fail to capture the subtle electronic effects of the gem-difluoro/spiro combination. The following protocols integrate Quantum Mechanics (QM) with Molecular Mechanics (MM).

Protocol A: Accurate pKa Prediction (QM-Based)

Why: Standard empirical predictors (e.g., Epik, MoKa) often overestimate the basicity of fluorinated spiro-amines due to lack of training data.

  • Conformational Search: Generate conformers using a mixed torsional/low-mode sampling (e.g., OPLS4 force field).

  • Geometry Optimization: Optimize the lowest energy conformers (neutral and protonated species) using DFT.

    • Recommended Level: B3LYP-D3/6-311+G(d,p) or M06-2X/def2-TZVP.

    • Solvation Model: SMD (Solvation Model based on Density) with water parameters.

  • Thermodynamic Cycle: Calculate the Gibbs free energy difference (

    
    ) for the deprotonation reaction.
    
  • Correction: Apply an empirical correction factor (linear regression) derived from a training set of amines with known experimental pKa values (e.g., piperidine, morpholine, 3,3-difluoropyrrolidine).

Protocol B: Induced-Fit Docking (IFD)

Why: The spiro[2.5]octane system is rigid, but it induces significant side-chain movement in the receptor binding pocket due to its bulk perpendicular to the ring plane.

  • Ligand Preparation:

    • Generate 3D state using QM-optimized geometry (from Protocol A) to ensure the spiro-ring bond angles are accurate (standard force fields may distort the cyclopropyl ring).

    • Assign partial charges using RESP (Restrained Electrostatic Potential) fitting if possible, as fluorine electron withdrawal is often underestimated by Gasteiger charges.

  • Receptor Grid Generation:

    • Define the active site box. Crucial: Increase the van der Waals scaling factor for the receptor (e.g., 1.0) but decrease it slightly for the ligand fluorine atoms (0.8) to simulate the "softness" and polarizability of the C-F bond often observed in protein-ligand interactions.

  • Docking Routine:

    • Perform initial Glide/AutoDock Vina docking.

    • Select top 10 poses.[2]

    • Refinement: Run Prime (Schrödinger) or similar side-chain prediction algorithms on residues within 5Å of the spiro-ring. The cyclopropyl moiety often clashes with aromatic residues (Trp, Phe); allow these residues to rotate.

Protocol C: Metabolic Stability Prediction (SOM)

Why: To confirm the "Metabolic Blocking" hypothesis.

  • Site of Metabolism (SOM) Prediction: Use tools like FAME 3, StarDrop, or SMARTCyp.

  • Analysis:

    • Control: Run the parent piperidine. Expect high scores on C2/C6 (

      
      -oxidation) and C4.
      
    • Experiment: Run the 4,4-difluoro-6-azaspiro[2.5]octane derivative.

    • Success Criteria: The SOM probability at C4 should be near zero. The SOM at C2/C6 should be reduced due to the inductive withdrawal of the

      
      -fluorines making the 
      
      
      
      -hydrogens less susceptible to HAT (Hydrogen Atom Transfer) by Cytochrome P450.

Decision Logic & Workflow Visualization

Diagram 1: Scaffold Selection Decision Tree

This logic guides the medicinal chemist on when to deploy the 4,4-difluoro-6-azaspiro[2.5]octane scaffold.

Scaffold_Selection Start Lead Compound Optimization (Piperidine Core) Q1 Is Metabolic Stability a Problem? Start->Q1 Q2 Is Solubility/Permeability Limited by High pKa? Q1->Q2 Yes (Unstable) Sol_Spiro Use 6-Azaspiro[2.5]octane (Increases Fsp3, Rigidifies) Q1->Sol_Spiro No (Stable) Q3 Is Fsp3/Selectivity Low? Q2->Q3 No (pKa OK) Sol_Difluoro Use 4,4-Difluoropiperidine (Blocks Metabolism, Lowers pKa) Q2->Sol_Difluoro Yes (High pKa) Q3->Sol_Difluoro No (Flexibility OK) Sol_Target DEPLOY TARGET: 4,4-Difluoro-6-azaspiro[2.5]octane Q3->Sol_Target Yes (Need Rigidity + Stability) Sol_Piperidine Keep Piperidine Sol_Difluoro->Sol_Target If Selectivity Fails Sol_Spiro->Q2 Check pKa

Caption: Decision matrix for transitioning from standard piperidines to fluorinated spiro-derivatives based on ADME liabilities.

Diagram 2: Computational Modeling Workflow

The integrated pipeline for validating the bioisostere.

Comp_Workflow Input Input Structure (2D) Conf Conf. Search (OPLS4/MMFF) Input->Conf QM QM Optimization (DFT B3LYP/6-31G*) Conf->QM Lowest Energy pKa pKa Calculation (Thermodynamic Cycle) QM->pKa Free Energy Dock Induced Fit Docking (Rigid Core/Flexible Site) QM->Dock RESP Charges pKa->Dock Protonation State MD MD Simulation (50-100ns, Explicit Water) Dock->MD Top Pose

Caption: Integrated QM/MM workflow ensuring accurate electronic representation of the fluorinated amine prior to docking.

References

  • Stepaniuk, O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Grygorenko, O. O., et al. (2018). Bicyclic amines in drug discovery. Bioorganic & Medicinal Chemistry. [Link]

Sources

Validation

Docking studies of ligands containing the 4,4-difluoro-6-azaspiro[2.5]octane scaffold

Executive Summary This guide provides a technical analysis of the 4,4-difluoro-6-azaspiro[2.5]octane scaffold, a specialized bioisostere used in Structure-Based Drug Design (SBDD). This scaffold is engineered to replace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 4,4-difluoro-6-azaspiro[2.5]octane scaffold, a specialized bioisostere used in Structure-Based Drug Design (SBDD). This scaffold is engineered to replace traditional piperidine or morpholine rings. It combines the conformational rigidity of spiro-cycles with the metabolic blocking and electronic modulation of geminal difluorine substitution.

Key Value Proposition:

  • Entropic Advantage: The spiro[2.5] fusion restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty (

    
    ) upon protein binding.
    
  • Metabolic Stability: The C4-fluorination blocks oxidative metabolism (e.g., by CYPs) at a typically vulnerable site.

  • Basicity Modulation: The electron-withdrawing fluorine atoms lower the

    
     of the secondary amine, improving membrane permeability and altering electrostatic interactions within the binding pocket.
    

Part 1: Scaffold Architecture & Comparative Analysis

To perform accurate docking, one must understand the 3D spatial and electronic differences between the "Hero" scaffold and its alternatives.

Structural Comparison

The 4,4-difluoro-6-azaspiro[2.5]octane scaffold introduces a distinct vector compared to the standard chair conformation of piperidine.

FeaturePiperidine (Standard)4,4-Difluoropiperidine (Flexible Analog)4,4-Difluoro-6-azaspiro[2.5]octane (Target)
Geometry Chair (Flexible)Chair/Twist-Boat (Flexible)Distorted Chair (Rigidified)
Basicity (

)
~11.0 (Highly Basic)~9.5 (Moderately Basic)~8.5 - 9.0 (Optimized)
Metabolic Liability High (C4 Oxidation)Low (Blocked)Low (Blocked + Steric Shield)
Exit Vectors Axial/EquatorialAxial/EquatorialFixed Vector (Spiro constraint)
Lipophilicity LowModerateModerate-High
Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your docking campaign.

ScaffoldSelection Start Lead Compound Analysis (Piperidine Core) MetabIssue Is C4 Oxidation a Liability? Start->MetabIssue PotencyIssue Is Binding Affinity Low? MetabIssue->PotencyIssue Yes (Need Block) BasicityCheck Is Permeability Poor (High pKa)? MetabIssue->BasicityCheck No EntropyCheck Is Flexibility Causing Entropic Penalty? PotencyIssue->EntropyCheck Yes ChoiceA Use 4,4-Difluoropiperidine PotencyIssue->ChoiceA No (Just block metabolism) EntropyCheck->ChoiceA No ChoiceB Use 4,4-Difluoro-6-azaspiro[2.5]octane EntropyCheck->ChoiceB Yes (Rigidify) BasicityCheck->ChoiceB Yes (Lower pKa + Rigidify) ChoiceC Retain Piperidine / Optimize R-groups BasicityCheck->ChoiceC No

Figure 1: Decision tree for selecting the spiro-octane scaffold based on ADME and potency requirements.

Part 2: Comparative Docking Protocol

Docking ligands with strained rings (cyclopropane) and high electronegativity (fluorine) requires specific parameterization to avoid artifacts.

Methodology Workflow

DockingWorkflow LigandPrep Ligand Preparation (QM Optimization) GridGen Receptor Grid Generation (H-Bond Constraints) LigandPrep->GridGen 3D Conf Docking Precision Docking (SP vs XP / Induced Fit) GridGen->Docking Glide/Gold Analysis Interaction Analysis (Halogen Bond/RMSD) Docking->Analysis Pose Selection

Figure 2: Optimized workflow for fluorinated spiro-ligands.

Detailed Step-by-Step Protocol
Step 1: Ligand Preparation (Critical)

Standard force fields often underestimate the strain energy of the spiro-cyclopropane ring.

  • Protonation State: The gem-difluoro group lowers the amine

    
    . Use Epik  or MoKa  to predict states at pH 7.4. Unlike piperidine (always +1), this scaffold may have a significant neutral fraction depending on substituents.
    
  • Geometry Optimization: Do not rely solely on molecular mechanics. Perform a pre-optimization using semi-empirical methods (e.g., PM7 or DFT B3LYP/6-31G *) to correctly model the C-F bond lengths and the spiro-ring puckering.

  • Conformer Generation: Generate conformers retaining the spiro-ring integrity. Ensure the fluorine atoms sample both axial and pseudo-equatorial positions if the ring flexibility allows (though the spiro fusion limits this).

Step 2: Receptor Grid Generation
  • Target: (Example) GPCR or Protease binding pocket.

  • Fluorine Mapping: If the pocket contains backbone carbonyls or aromatic residues, enable Halogen Bonding scoring terms. The C-F bond is orthogonal to the C-H bonds it replaces, potentially creating new electrostatic interactions.

  • Excluded Volumes: The spiro-cyclopropane adds bulk perpendicular to the piperidine plane. Ensure the grid box is large enough to accommodate this "vertical" expansion.

Step 3: Docking Strategy
  • Algorithm: Use Glide XP (Extra Precision) or GOLD (ChemPLP).

  • Constraint: If the scaffold replaces a known piperidine binder, use a Core Constraint on the nitrogen atom to align the basic amine with the catalytic aspartate/glutamate (common in GPCRs/Proteases), allowing the spiro/fluoro tail to sample the sub-pocket.

Part 3: Performance Analysis & Interpretation

When analyzing results, compare the 4,4-difluoro-6-azaspiro[2.5]octane against the standard piperidine using these metrics.

Quantitative Metrics Table
MetricInterpretation for Spiro ScaffoldSuccess Criteria
Docking Score (

)
Should be equal to or better than piperidine. If worse, steric clash is likely.

vs. Ref
Ligand Efficiency (LE) May decrease slightly due to added MW (+F2, +C), but specific binding should compensate.LE

RMSD (Redocking) Low RMSD indicates the rigid scaffold fits the pocket predictably.

Electrostatic Match Check for repulsion between F atoms and electronegative residues (Asp, Glu).No repulsive contacts
Mechanistic Insights (Causality)

Why does it bind better? (The "Lock" Effect) In a standard piperidine, the ring flips between chair conformers. Upon binding, the protein forces it into one conformation, costing entropy (


).
  • The Spiro Advantage: The cyclopropane ring at C6 (or C2 depending on numbering) locks the piperidine ring into a specific puckered conformation. If this pre-organized shape matches the bioactive conformation, the entropic penalty is near zero, improving affinity.

The Fluorine Effect (The "Shield")

  • Electronic: The C-F bond is highly polar but non-polarizable. It can engage in multipolar interactions with backbone amides (

    
    ) or orthogonal dipolar interactions.
    
  • Steric: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). It fills hydrophobic sub-pockets more efficiently than H, displacing "high-energy" water molecules (WaterMap analysis recommended).

Part 4: Troubleshooting & Optimization

Problem: The spiro scaffold scores poorly compared to piperidine.

  • Cause 1 (Steric Clash): The cyclopropane ring clashes with a narrow channel in the protein.

    • Solution: Visualize the surface. If the pocket is flat, the spiro "bulge" is incompatible.

  • Cause 2 (Electrostatics): The fluorine atoms are pointing toward a negative patch (e.g., Asp/Glu).

    • Solution: Rotate the scaffold or remove one fluorine (monofluoro analog).

Problem: High internal strain energy reported by the docking software.

  • Cause: The force field is penalizing the cyclopropane ring.

    • Solution: Use OPLS3e or OPLS4 (Schrödinger), which have better parameterization for strained rings than GAFF or MMFF.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Angewandte Chemie International Edition, 49(47), 8979-8982. (Contextual reference for spiro-scaffold properties). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Comparative

ADME Properties of 4,4-Difluoro-6-azaspiro[2.5]octane Scaffolds: A Comparative Technical Guide

Executive Summary: The Bioisosteric Advantage In modern lead optimization, the 4,4-difluoro-6-azaspiro[2.5]octane scaffold represents a high-value bioisostere designed to replace traditional piperidine and morpholine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In modern lead optimization, the 4,4-difluoro-6-azaspiro[2.5]octane scaffold represents a high-value bioisostere designed to replace traditional piperidine and morpholine cores. This guide analyzes its utility in resolving two notorious medicinal chemistry bottlenecks: metabolic instability (due to


-carbon oxidation) and hERG liability  (due to high basicity).

By integrating a spiro-cyclopropyl ring with gem-difluorination, this scaffold achieves a "dual-action" improvement:

  • Steric Shielding: The spiro-ring restricts conformation and blocks metabolic access.

  • Electronic Modulation: The fluorine atoms lower the pK

    
     of the amine, improving permeability and reducing phospholipidosis risk.
    

Structural Logic & Physicochemical Profile[1]

To understand the ADME superiority of the 4,4-difluoro-6-azaspiro[2.5]octane motif, we must compare it against its structural predecessors.

Comparative Analysis: From Piperidine to the Target Scaffold[2]
PropertyPiperidine (Baseline)4,4-Difluoropiperidine 6-Azaspiro[2.5]octane Target: 4,4-Difluoro-6-azaspiro[2.5]octane
Structure Monocyclic amineFluorinated monocycleSpiro-bicyclic amineFluorinated spiro-bicycle
pK

(Basic)
~11.0 (High)~8.5 (Optimal)~10.8 (High)~8.2 - 8.8 (Ideal)
LogD

Low (Polar)ModerateModerateHigh (Lipophilic Efficiency)
Metabolic Liability High (

-oxidation)
Medium (C4 blocked)Medium (Steric bulk)Low (Steric + Electronic block)
hERG Risk HighLowHighLow
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: The pK


 reduction (from ~11 to ~8.5) is driven by the inductive electron-withdrawing effect ($ -I 

{app}$) and oral bioavailability.
Structural Diagram (DOT Visualization)

Scaffold_Evolution Piperidine Piperidine (pKₐ ~11.0) High Clearance F_Piperidine 4,4-Difluoropiperidine (pKₐ ~8.5) Electronic Modulation Piperidine->F_Piperidine + Gem-Difluoro Spiro 6-Azaspiro[2.5]octane (pKₐ ~10.8) Steric Shielding Piperidine->Spiro + Spiro-Cyclopropane Target 4,4-Difluoro-6-azaspiro [2.5]octane (pKₐ ~8.5) Optimized ADME F_Piperidine->Target + Spiro-Cyclopropane Spiro->Target + Gem-Difluoro

Figure 1: The structural evolution toward the target scaffold, highlighting the convergence of steric and electronic optimization strategies.

Metabolic Stability (The "M" in ADME)

The primary failure mode for piperidine-containing drugs is rapid oxidative clearance by Cytochrome P450 (CYP) enzymes, typically at the carbon atoms


 to the nitrogen.
Mechanism of Stabilization
  • Blockade of Soft Spots: The spiro-cyclopropane ring at the C3 position (relative to the piperidine core) imposes significant steric hindrance, preventing CYP heme iron approach to the adjacent

    
    -carbons.
    
  • Deactivation of C-H Bonds: The strong electron-withdrawing nature of the gem-difluoro group at C4 increases the bond dissociation energy (BDE) of adjacent C-H bonds, making hydrogen abstraction energetically unfavorable.

Experimental Workflow: Intrinsic Clearance ( )[4]

To validate this stability, a Microsomal Stability Assay is required.

Protocol 1: Microsomal Stability Assay

Objective: Determine


 and 

in human liver microsomes (HLM).
  • Preparation:

    • Test compound: 1 µM final concentration (in 100 mM phosphate buffer, pH 7.4).

    • Microsomes: 0.5 mg/mL protein concentration.

    • Solvent: DMSO < 0.1% v/v.[1]

  • Incubation:

    • Pre-incubate mixture at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Safety & Toxicity (The "E" and Tox)

hERG Inhibition & Phospholipidosis

Highly basic amines (pK


 > 10) are strongly correlated with hERG channel blockage (QT prolongation risk) and drug-induced phospholipidosis (DIPL).
  • The Solution: The 4,4-difluoro-6-azaspiro[2.5]octane scaffold typically exhibits a pK

    
     between 8.0 and 9.0.
    
  • Data Support: Lowering pK

    
     below 9.0 reduces accumulation in the acidic lysosomes (pH ~4.5), thereby mitigating DIPL risk.
    
hERG/pKa Correlation Diagram[1]

Safety_Profile High_pKa High pKₐ (>10) (e.g., Piperidine) Cationic Cationic State at pH 7.4 High_pKa->Cationic hERG hERG Channel Block (QT Prolongation) Cationic->hERG High Affinity Lysosome Lysosomal Trapping (Phospholipidosis) Cationic->Lysosome Accumulation Optimized_pKa Optimized pKₐ (8-9) (4,4-Difluoro-6-azaspiro) Neutral Increased Neutral Fraction Optimized_pKa->Neutral Safety Improved Safety Profile Neutral->Safety Reduced Risk

Figure 2: Causal relationship between basicity (pK


) and toxicity risks. The fluorinated spiro-scaffold disrupts the toxicity pathway.

Physicochemical Characterization Protocols

Accurate measurement of pK


 and LogD is critical, as computational predictions for fluorinated spiro-cycles often have high error margins.
Protocol 2: Potentiometric pK

Determination

Method: SiriusT3 or equivalent titrator.

  • Sample: Dissolve 0.5 mg of compound in 1.5 mL assay buffer (0.15 M KCl).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing: Use the Bjerrum plot analysis to identify the inflection point.

    • Note: For fluorinated amines, ensure the electrode is calibrated for fluoride ion interference if using specific ion electrodes, though standard glass pH electrodes are generally safe.

Protocol 3: Lipophilicity (LogD

) Shake-Flask Method
  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.

  • Agitation: Shake for 1 hour at 25°C; Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    .
    

References

  • Stepaniuk, O. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link

  • Wiesenfeldt, M. P. et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. ChemRxiv.[2] Link

  • Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[3][4] Compound Summary: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.[5] National Library of Medicine. Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of Azaspiro[2.5]octanes: A Medicinal Chemistry Perspective

The azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, has garnered significant attention in modern drug discovery. Its rigid, spirocyclic structure offers a compelling alternative to tra...

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, has garnered significant attention in modern drug discovery. Its rigid, spirocyclic structure offers a compelling alternative to traditional flat aromatic rings, providing exquisite control over substituent vectorality and enabling novel interactions with biological targets. This guide provides a comparative analysis of the principal synthetic routes to this valuable scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical applications.

Introduction: The Rise of Azaspiro[2.5]octanes in Medicinal Chemistry

The strategic incorporation of three-dimensional motifs is a cornerstone of contemporary medicinal chemistry, aimed at improving compound properties such as potency, selectivity, and metabolic stability. Azaspiro[2.5]octanes have emerged as a particularly attractive scaffold in this context. Their inherent rigidity and defined exit vectors allow for precise orientation of functional groups in three-dimensional space, facilitating optimal interactions with protein binding pockets. This has led to their successful application in the development of potent and selective modulators of various biological targets.

This guide will delve into three primary synthetic strategies for the construction of the azaspiro[2.5]octane core:

  • The Kulinkovich-de Meijere Reaction: A powerful method for the synthesis of aminocyclopropanes from amides.

  • Intramolecular Cyclization Strategies: Diverse approaches that form the spirocyclic system through ring closure.

  • Rhodium-Catalyzed Intramolecular Cyclopropanation: A stereoselective method for the formation of the cyclopropane ring.

Each section will provide a detailed explanation of the reaction mechanism, a discussion of its advantages and limitations, representative experimental protocols, and a comparative summary of their performance.

The Kulinkovich-de Meijere Reaction: A Titanium-Mediated Approach

The Kulinkovich-de Meijere reaction is a highly effective method for the synthesis of cyclopropylamines from N,N-disubstituted amides, making it a cornerstone for the construction of azaspiro[2.5]octanes from piperidinone precursors.[1][2] This reaction utilizes a titanium(IV) alkoxide, typically Ti(OiPr)4, and a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide.

Mechanism of Action

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This highly reactive species then adds to the carbonyl group of the amide to form an oxatitanacyclopentane. Unlike the analogous reaction with esters (the Kulinkovich reaction), the dialkylamino group is a poor leaving group. Consequently, the intermediate undergoes ring-opening to form an iminium-titanium oxide species, which then cyclizes to afford the desired cyclopropylamine.

Kulinkovich_de_Meijere reagents Grignard Reagent (e.g., EtMgBr) + Ti(O-iPr)4 titanacyclopropane Titanacyclopropane Intermediate reagents->titanacyclopropane Formation oxatitanacyclopentane Oxatitanacyclopentane Intermediate titanacyclopropane->oxatitanacyclopentane Addition amide N-Substituted Piperidinone amide->oxatitanacyclopentane iminium_titanium Iminium-Titanium Oxide Intermediate oxatitanacyclopentane->iminium_titanium Ring Opening azaspirooctane Azaspiro[2.5]octane iminium_titanium->azaspirooctane Cyclization Intramolecular_Cyclization precursor Piperidine Precursor (with reactive side chain) cyclization Intramolecular Cyclization precursor->cyclization Base or Reducing Agent azaspirooctane Azaspiro[2.5]octane cyclization->azaspirooctane Rhodium_Cyclopropanation diazo_precursor Diazo Precursor (from 4-methylenepiperidine) rh_carbene Rhodium Carbene Intermediate diazo_precursor->rh_carbene rh_catalyst Rh(II) Catalyst rh_catalyst->rh_carbene cyclopropanation Intramolecular Cyclopropanation rh_carbene->cyclopropanation Alkene Addition azaspirooctane Azaspiro[2.5]octane cyclopropanation->azaspirooctane

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, a novel spirocyclic compound. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods and validation parameters, grounded in established regulatory frameworks.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This involves a thorough evaluation of performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[3] This guide will explore the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the comprehensive analysis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) guidelines, as well as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5]

The Analytical Challenge: 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a small molecule with a unique spirocyclic structure containing a difluorinated carbon center and a secondary amine, which is salified as a hydrochloride.[6] The presence of fluorine atoms and the spirocyclic system can influence its chromatographic behavior and spectroscopic properties. A robust analytical strategy is therefore essential to address key quality attributes, including identity, purity, assay, and the detection of potential impurities.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific analytical objective. For 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, a multi-faceted approach is recommended to ensure comprehensive characterization.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Assay, Impurity ProfilingHigh resolution, sensitivity, and quantitative accuracy.Requires a chromophore for UV detection. May require derivatization for compounds with poor UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents, Volatile ImpuritiesHigh sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermolabile analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationProvides detailed structural information. Non-destructive. Quantitative NMR (qNMR) for assay.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is the workhorse of pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) and the detection of related substances. For 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, a reversed-phase HPLC method with UV detection is a suitable starting point, given the likely presence of a chromophore in potential impurities or the possibility of low-wavelength UV detection for the parent compound.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Validation of the Proposed HPLC Method

The validation of the HPLC method must be performed in accordance with ICH Q2(R2) guidelines and would involve the assessment of the following parameters.[1][7]

1. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride reference standard.

    • Analyze a sample of the drug substance spiked with known impurities (if available).

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) and analyze the resulting samples to demonstrate separation of the main peak from any degradation products.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[9]

  • Experimental Protocol:

    • Prepare placebo samples spiked with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery for each sample.

Concentration Level Acceptance Criteria for Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Precision Level Acceptance Criteria for RSD (%)
Repeatability≤ 1.0%
Intermediate Precision≤ 2.0%

5. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The manufacturing process of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride may involve the use of organic solvents. GC-MS is the gold standard for the identification and quantification of residual solvents due to its high sensitivity and the definitive identification provided by the mass spectrometer.

Proposed GC-MS Method
  • Technique: Headspace GC-MS

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Scan mode (m/z 35-350) for identification, and Selected Ion Monitoring (SIM) for quantification.[10]

Validation of the Proposed GC-MS Method

The validation will follow ICH Q2(R2) and specific guidelines for residual solvent analysis.

1. Specificity: The ability to detect and quantify the target residual solvents in the presence of the drug substance and other potential volatiles.

  • Experimental Protocol:

    • Analyze a blank vial (containing only diluent).

    • Analyze a sample of the drug substance.

    • Analyze a standard solution containing all potential residual solvents.

    • Analyze a sample of the drug substance spiked with the residual solvent standard.

2. Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

  • Experimental Protocol:

    • Prepare a series of dilutions of the residual solvent standard.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

3. Linearity: Demonstrates a proportional relationship between the concentration of each residual solvent and the instrument response.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the residual solvents at concentrations spanning the expected range.

    • Analyze each standard in triplicate.

    • Plot the mean peak area against concentration and perform a linear regression.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99

4. Accuracy: The agreement between the measured concentration and the true concentration.

  • Experimental Protocol:

    • Spike the drug substance with known amounts of each residual solvent at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each sample in triplicate and calculate the percent recovery.

Concentration Level Acceptance Criteria for Recovery (%)
50%80.0 - 120.0
100%80.0 - 120.0
150%80.0 - 120.0

5. Precision: The variability of the measurements.

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of the drug substance spiked with residual solvents at the 100% level.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Precision Level Acceptance Criteria for RSD (%)
Repeatability≤ 15%
Intermediate Precision≤ 20%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules.[11] For 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, ¹H, ¹³C, and ¹⁹F NMR would provide a unique fingerprint for identification and could also be used for quantitative purposes (qNMR).

Proposed NMR Method
  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O)

  • Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC, HMBC

  • Internal Standard (for qNMR): Maleic acid or another suitable certified reference material with a known purity.

Validation of NMR for Identification

For identification purposes, the NMR method is validated for specificity.

  • Experimental Protocol:

    • Acquire a full set of NMR spectra for a well-characterized reference standard of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.

    • Assign all proton, carbon, and fluorine signals.

    • Compare the spectra of a test sample to the reference standard spectra. The chemical shifts, coupling constants, and relative integrals should match.

A structural and conformational analysis of similar spiro-octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, demonstrating the power of this technique in characterizing such ring systems.[12]

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Method Optimization Dev->Opt Proto Prepare Validation Protocol Opt->Proto Params Define Validation Parameters & Acceptance Criteria Proto->Params Spec Specificity Params->Spec Lin Linearity Params->Lin Acc Accuracy Params->Acc Prec Precision Params->Prec Rob Robustness Params->Rob Report Validation Report Lifecycle Continuous Monitoring & Revalidation Report->Lifecycle Report->Lifecycle

Caption: General workflow for analytical method validation.

Conclusion

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA.
  • Analytical Method Validation: The Importance for Pharmaceutical Analysis.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group.
  • Navigating EMA Validation Requirements: A Step-by-Step Guide - Altabrisa Group.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Quality Guidelines - ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. Available at: [Link]

  • 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride | C7H12ClF2N - PubChem. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Gas Chromatography - Mass Spectrometry.
  • Chapter 2.5 Analysis of acidic drugs by gas chromatography | Request PDF - ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • NMR spectroscopy in pharmacy - alpaipars.
  • A Review on Step-by-Step Analytical Method Validation - iosrphr.org. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • (PDF) Application of Gas Chromatography-High Resolution Quadrupole Time-of-Flight Mass Spectrometry in Fingerprinting Analysis of Polycyclic Aromatic Sulfur Heterocycles - ResearchGate. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. Available at: [Link]

Sources

Validation

Comparative Profiling Guide: 4,4-Difluoro-6-azaspiro[2.5]octane Derivatives in Drug Discovery

Executive Summary This technical guide provides an objective analysis of 4,4-Difluoro-6-azaspiro[2.5]octane , a specialized saturated heterocycle increasingly utilized as a bioisostere for piperidine and morpholine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective analysis of 4,4-Difluoro-6-azaspiro[2.5]octane , a specialized saturated heterocycle increasingly utilized as a bioisostere for piperidine and morpholine scaffolds.[1]

In modern drug design, this scaffold addresses two notorious liabilities of standard cyclic amines: high metabolic clearance (oxidative lability) and hERG channel toxicity (driven by high basicity). By combining the conformational restriction of the spiro[2.5]octane core with the electronic modulation of the gem-difluoro motif, this derivative offers a distinct pharmacological profile.

This guide details the cross-reactivity profile, focusing on metabolic stability (CYP450 interaction), physicochemical offsets (pKa/LogD), and off-target safety assessments.

The Bioisosteric Rationale: Why This Scaffold?

Structural Evolution and Causality

The transition from a standard piperidine to the 4,4-difluoro-6-azaspiro[2.5]octane scaffold is driven by specific structure-activity relationship (SAR) goals.

  • Piperidine (Baseline): Often metabolically labile at the

    
     and 
    
    
    
    positions relative to the nitrogen. High basicity (pKa ~11) promotes lysosomal trapping and hERG blockade.[1]
  • 6-Azaspiro[2.5]octane (Rigidification): The spiro-cyclopropyl ring introduces conformational rigidity, reducing the entropic penalty upon binding.[1] However, the amine remains highly basic.

  • 4,4-Difluoro-6-azaspiro[2.5]octane (Electronic Tuning):

    • pKa Modulation: The gem-difluoro group is located

      
       to the amine nitrogen.[1] Through the strong inductive electron-withdrawing effect (
      
      
      
      ), this lowers the pKa of the secondary amine by approximately 2–3 log units (typically from ~11.0 to ~8.5–9.0).
    • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking oxidative metabolism at the 4-position and sterically shielding the adjacent 5-position.

Structural Hierarchy Diagram

The following diagram illustrates the logical progression and functional benefits of this scaffold evolution.

Bioisostere_Evolution Piperidine Piperidine (Baseline) Spiro 6-Azaspiro[2.5]octane (Conformational Lock) Piperidine->Spiro + Spiro-cyclopropyl (Reduces Entropy) Liability1 High Basicity (hERG risk) Piperidine->Liability1 Liability2 Metabolic Lability Piperidine->Liability2 Difluoro 4,4-Difluoro-6-azaspiro[2.5]octane (Metabolic Block + pKa Modulation) Spiro->Difluoro + Gem-difluoro (Lowers pKa, Blocks CYP)

Figure 1: Structural evolution from piperidine to the difluoro-spiro scaffold, highlighting the mitigation of common liabilities.

Physicochemical & Performance Comparison

The following data summarizes the expected shifts in physicochemical properties when substituting a standard piperidine with the 4,4-difluoro-6-azaspiro[2.5]octane core.

ParameterPiperidine (Reference)6-Azaspiro[2.5]octane4,4-Difluoro-6-azaspiro[2.5]octane Impact on Drug Design
pKa (Conj.[1] Acid) ~11.0~10.8~8.4 – 8.9 Reduced lysosomal trapping; improved permeability; reduced hERG binding probability.[1]
LogP (Lipophilicity) Baseline+0.4 (Increased Carbon count)+0.6 to +0.8 Fluorine increases lipophilicity, but lower pKa improves LogD at physiological pH.
Metabolic Stability Low (Vulnerable to oxidation)ModerateHigh Blockade of metabolic soft spots enhances

.[1]
Vector Orientation Chair conformation (flexible)Restricted ChairRestricted Chair Defined exit vectors for substituents; improved selectivity.

Note: Values are approximate and dependent on N-substitution patterns. Source: Extrapolated from gem-difluoroamine SAR studies [1, 2].

Metabolic Cross-Reactivity (CYP450 Profiling)

A critical component of cross-reactivity is the interaction with Cytochrome P450 enzymes. While the fluorinated scaffold resists metabolism, it must be profiled to ensure it does not act as a "time-dependent inhibitor" (TDI) or a competitive inhibitor of major isoforms.

Mechanism of Interaction

The electron-deficient nature of the difluoro-amine reduces the nucleophilicity of the nitrogen. This generally reduces Type II binding (coordination to the heme iron of CYP450) compared to the non-fluorinated parent. However, the lipophilic nature of the fluorines can increase affinity for hydrophobic pockets in CYP2D6 and CYP3A4.

Experimental Protocol: Reversible vs. Time-Dependent Inhibition

To validate the safety profile, the following self-validating protocol is recommended.

Objective: Distinguish between direct inhibition (IC50) and mechanism-based inactivation (k_inact/K_I).

Protocol Steps:

  • Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Substrates: Probe substrates specific for CYP2D6 (Dextromethorphan) and CYP3A4 (Midazolam/Testosterone).[1]

  • Incubation Arms:

    • Arm A (Direct): Co-incubation of Test Compound + Probe Substrate + NADPH.[1]

    • Arm B (Pre-incubation): Pre-incubate Test Compound + NADPH for 30 mins, then add Probe Substrate (Tests for metabolite-driven inactivation).

  • Analysis: LC-MS/MS quantification of probe metabolite formation.

  • Validation Criteria: If IC50 in Arm B is >1.5-fold lower than Arm A, the compound is flagged as a potential Time-Dependent Inhibitor (TDI).[1]

Off-Target Pharmacology (Safety Cross-Reactivity)[1]

The most significant advantage of the 4,4-difluoro-6-azaspiro[2.5]octane scaffold is its reduced cross-reactivity with the hERG potassium channel , a primary driver of cardiotoxicity in drug development.

The hERG Hypothesis

hERG channels possess a promiscuous binding pocket that favors lipophilic, basic amines.

  • Piperidine: High basicity (pKa > 10) ensures it is >99% protonated at physiological pH, driving strong hERG interaction.

  • Difluoro-Spiro: The inductive effect lowers pKa to ~8.[1]5. At pH 7.4, a larger fraction exists as the neutral free base compared to piperidine, significantly reducing the electrostatic component of hERG binding [3].

Cross-Reactivity Screening Workflow

This workflow outlines the decision tree for evaluating the scaffold's selectivity.

Safety_Workflow Start Compound Synthesis (Difluoro-Spiro Core) PhysChem Measure pKa & LogD (Potentiometric Titration) Start->PhysChem Decision1 pKa < 9.0? PhysChem->Decision1 hERG hERG Binding Assay (Patch Clamp / Radioligand) CYP CYP Inhibition Panel (2D6, 3A4, 2C9) hERG->CYP IC50 > 10uM Fail High Risk (Re-design Substituents) hERG->Fail IC50 < 1uM Decision1->hERG Yes (Favorable) Decision1->Fail No (Too Basic) Pass Low Risk Profile (Proceed to In Vivo) CYP->Pass No TDI CYP->Fail TDI Observed

Figure 2: Screening cascade to validate the safety advantages of the fluorinated spiro scaffold.

Experimental Methodologies

To reproduce the comparative data, use the following standardized protocols.

Determination of pKa (Potentiometric)
  • Instrument: Sirius T3 or equivalent.

  • Method: Fast-UV / Potentiometric titration in 0.15 M KCl (aq) at 25°C.[1]

  • Sample Requirement: 1–2 mg of solid compound.[1]

  • Data Processing: Calculate pKa using the Henderson-Hasselbalch equation. The presence of the gem-difluoro group often requires co-solvent extrapolation (Methanol/Water) due to increased lipophilicity.

Intrinsic Clearance ( ) Assay
  • System: Mixed gender Human Liver Microsomes (HLM).[1]

  • Concentration: 1

    
    M test compound (to ensure linear kinetics).
    
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    .[1]
    
    
    
    
  • Expectation: The 4,4-difluoro-6-azaspiro[2.5]octane derivative should show a 2–5 fold reduction in

    
     compared to the non-fluorinated 6-azaspiro[2.5]octane control [4].[1]
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Discusses spiro-scaffold properties relevant to pKa and metabolic stability). Link

  • Stepaniuk, O., et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[1] (Specific data on gem-difluoro cycloalkanes). Link

Sources

Comparative

The Spirocyclic Advantage: A Head-to-Head Comparison of Scaffolds in Modern Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for more potent, selective, and developable kinase inhibitors is a continuous journey. While traditional drug design has often relied on planar,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent, selective, and developable kinase inhibitors is a continuous journey. While traditional drug design has often relied on planar, aromatic scaffolds, the limitations of this "flatland" approach—such as off-target effects and poor physicochemical properties—have become increasingly apparent. This guide provides an in-depth technical comparison of spirocyclic scaffolds in kinase inhibitors, offering experimental data and protocols to support their growing role in navigating the complex chemical space of the human kinome.

The Limitations of Flatland: Why Kinase Inhibitor Design Demands a Third Dimension

Protein kinases, with over 500 members in the human genome, represent one of the most critical classes of drug targets, particularly in oncology and immunology. The majority of small molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket. This conservation presents a significant challenge: achieving selectivity for a specific kinase over hundreds of others is a formidable task.

Traditional inhibitor design has heavily featured flat, aromatic ring systems that mimic the purine ring of ATP. While effective in establishing key hydrogen bond interactions with the kinase hinge region, these planar scaffolds often lack the structural diversity to exploit unique, less-conserved regions of the ATP pocket. This can lead to promiscuous binding, off-target toxicities, and suboptimal pharmacokinetic (PK) profiles.

This is where the strategic incorporation of three-dimensional (3D) scaffolds, particularly spirocycles, offers a compelling solution.

Ascending to the Third Dimension: The Inherent Advantages of Spirocyclic Scaffolds

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared carbon atom—the spirocenter. This structural feature imparts a rigid, well-defined three-dimensional geometry that offers several distinct advantages in kinase inhibitor design:

  • Enhanced Three-Dimensionality and Novel Chemical Space : Unlike their flat counterparts, spirocyclic scaffolds project substituents into 3D space in a precise and predictable manner. This allows for the exploration of deeper, more unique sub-pockets within the kinase active site, leading to improved potency and selectivity.[1]

  • Improved Physicochemical and Pharmacokinetic Properties : The shift from planar, sp2-hybridized aromatic structures to sp3-hybridized saturated spirocycles generally leads to improved drug-like properties. This includes increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical for developing orally bioavailable drugs.[1]

  • Structural Rigidity and Conformational Control : The rigid nature of the spirocyclic core locks the conformation of the molecule, minimizing the entropic penalty upon binding to the target kinase. This pre-organization can lead to a significant increase in binding affinity.[1]

  • Novel Intellectual Property : The exploration of novel spirocyclic scaffolds provides an opportunity to move into new and less-crowded intellectual property space, a crucial consideration in a competitive drug discovery landscape.

The following diagram illustrates the fundamental structural difference between a traditional flat scaffold and a three-dimensional spirocyclic scaffold.

cluster_0 Traditional Flat Scaffold (e.g., Phenyl Ring) cluster_1 Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) a Planar Structure Limited 3D Exploration b Rigid 3D Structure Multi-directional Substituent Vectors

Caption: Comparison of 2D vs. 3D Scaffolds.

Head-to-Head Comparison: The Spirocyclic JAK Inhibitor Delgocitinib vs. a Non-Spirocyclic Analogue

To illustrate the impact of a spirocyclic scaffold on kinase inhibitor performance, we will examine the case of Delgocitinib (JTE-052) , a potent pan-Janus kinase (JAK) inhibitor featuring a 1,6-diazaspiro[3.4]octane core.[2] The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, making them prime targets for inflammatory diseases.[3]

We will compare the publicly available data for Delgocitinib with that of Tofacitinib , a well-established, first-generation pan-JAK inhibitor built around a non-spirocyclic pyrrolo[2,3-d]pyrimidine core. While not a perfect one-to-one comparison due to other structural differences, this juxtaposition highlights the properties achievable with a spirocyclic design.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported enzymatic IC50 values for Delgocitinib and Tofacitinib against the four JAK isoforms.

Kinase TargetDelgocitinib (JTE-052) IC50 (nM)Tofacitinib IC50 (nM)
JAK1 2.81
JAK2 2.620
JAK3 13112
TYK2 58344

Data sourced from MedchemExpress and other publicly available databases.

Analysis: Delgocitinib demonstrates potent, single-digit nanomolar inhibition of JAK1 and JAK2, with excellent activity against JAK3 and TYK2.[4] Its spirocyclic scaffold allows for an optimal presentation of pharmacophoric elements within the ATP-binding site across the JAK family. While Tofacitinib is more potent against JAK1, Delgocitinib shows comparable or superior potency against the other JAK isoforms, showcasing the power of its 3D architecture.

Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Increasing the fraction of sp3-hybridized carbons (Fsp3) by incorporating saturated scaffolds like spirocycles is a well-established strategy to improve these properties.

PropertyDelgocitinib (Spirocyclic)Tofacitinib (Non-Spirocyclic)
Molecular Weight 322.36 g/mol 312.36 g/mol
cLogP 0.851.19
Topological Polar Surface Area (TPSA) 100 Ų81.9 Ų
Fraction sp3 (Fsp3) 0.690.44

Data calculated from chemical structures.

Analysis: The most striking difference is the significantly higher Fsp3 character of Delgocitinib, a direct result of its spirocyclic core. This contributes to its lower calculated lipophilicity (cLogP), which can translate to improved solubility and a more favorable ADME profile. While the TPSA is slightly higher, the overall balance of properties achieved with the spirocyclic scaffold is highly desirable for a modern drug candidate.

Experimental Protocols

To provide practical, actionable insights, this section details the experimental methodologies for the synthesis of a representative spirocyclic scaffold and for the evaluation of kinase inhibitor potency.

Protocol 1: Synthesis of a 2,6-Diazaspiro[3.3]heptane Scaffold

This protocol outlines a general, multi-step synthesis for a diazaspiro[3.3]heptane core, a key structural motif in medicinal chemistry. This synthesis is based on established literature procedures.[5]

Objective: To synthesize a core 2,6-diazaspiro[3.3]heptane building block suitable for further functionalization in a kinase inhibitor discovery program.

a Step 1: Starting Material Preparation b Step 2: First Ring Closure a->b c Step 3: Intermediate Functionalization b->c d Step 4: Second Ring Closure (Spirocyclization) c->d e Step 5: Deprotection d->e f Final Product: Diazaspiro[3.3]heptane core e->f

Caption: Synthetic Workflow for a Diazaspiro[3.3]heptane Scaffold.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available, appropriately protected amino alcohol. For this example, we will use N-benzyl-3-aminopropanol.

  • Chlorination: React the N-benzyl-3-aminopropanol with thionyl chloride (SOCl₂) in an appropriate solvent like dichloromethane (DCM) at 0°C to reflux to convert the hydroxyl group to a chloride.

  • First Ring Closure (Azetidine Formation): Treat the resulting chloroamine with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to facilitate an intramolecular cyclization, forming the first azetidine ring.

  • Intermediate Functionalization: The resulting N-benzylazetidine can be further functionalized. For the synthesis of a diazaspirocycle, a key step involves the introduction of two leaving groups on the 3-position of the azetidine ring. This can be achieved through a multi-step process involving oxidation to the corresponding ketone, followed by dihalogenation.

  • Second Ring Closure (Spirocyclization): React the 3,3-dihalo-N-benzylazetidine with a primary amine (e.g., benzylamine) under basic conditions. The amine will displace both halides, forming the second azetidine ring and creating the spirocenter.

  • Deprotection: The benzyl protecting groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final 2,6-diazaspiro[3.3]heptane core, which can then be used for further elaboration.

Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) and the structure of the intermediates and final product confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Determining Kinase Inhibitor Potency (IC50) using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a widely used platform for high-throughput screening and IC50 determination of kinase inhibitors.[6][7]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

a Step 1: Kinase Reaction Setup b Step 2: Addition of ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) a->b c Step 3: Addition of Kinase Detection Reagent (Convert ADP to ATP & Generate Light) b->c d Step 4: Luminescence Measurement c->d e Step 5: Data Analysis (IC50 Calculation) d->e

Caption: Workflow for IC50 Determination using ADP-Glo™ Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the spirocyclic test compound in a suitable solvent (e.g., DMSO).

    • Prepare the kinase reaction buffer, containing the kinase, the specific peptide substrate, and any necessary cofactors.

    • Prepare the ATP solution at the desired concentration (typically at or near the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound.

    • Add the kinase/substrate mixture (e.g., 2.5 µL) to all wells.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin components to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no kinase) to ensure a robust assay window. A known reference inhibitor for the target kinase should also be run in parallel to validate the assay performance.

Conclusion: Building Better Kinase Inhibitors in 3D

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the design of next-generation kinase inhibitors. By moving beyond the "flatland" of traditional aromatic systems, medicinal chemists can access novel chemical space and engineer molecules with superior potency, selectivity, and drug-like properties. The case of Delgocitinib illustrates how a spirocyclic core can lead to a highly potent pan-JAK inhibitor with a favorable physicochemical profile. As synthetic methodologies for these complex scaffolds continue to improve, we can expect to see a growing number of spirocycle-containing kinase inhibitors entering clinical development and ultimately benefiting patients.

References

  • JT Presents the Results of a Phase 3 Comparative Study of JTE-052 (Delgocitinib) Ointment at the 2019 AAD Annual Meeting. Japan Tobacco Inc. and Torii Pharmaceutical Co., Ltd. March 1, 2019. Available from: [Link]

  • Delgocitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Delgocitinib. PubChem. Available from: [Link]

  • Delgocitinib. Medchemleader. Available from: [Link]

  • Comparative efficacy and hematologic safety of different dosages of JAK inhibitors in the treatment of myelofibrosis: a network meta-analysis. J Hematol Oncol. 2024;17(1):109. Available from: [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Org. Lett. 2005;7(19):4107-4110. Available from: [Link]

  • Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. JAMA Netw Open. 2024;7(1):e2351227. Available from: [Link]

  • Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. Curr Hematol Malig Rep. 2022;17(6):211-218. Available from: [Link]

  • Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis. Sci Rep. 2024;14(1):25883. Available from: [Link]

  • Comparative Efficacy of Janus Kinase Inhibitors (JAKis) for Ulcerative Colitis in Japanese Regional Healthcare Facilities: A Real-World Database Study. Gastroenterol Insights. 2024;15(1):14-27. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin Drug Discov. 2021;16(7):729-733. Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev. 2023;27(7):1343-1348. Available from: [Link]

  • ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Angew. Chem. Int. Ed. 2021;60(38):20863-20869. Available from: [Link]

Sources

Validation

Comparative Guide: Conformational Analysis of 4,4-Difluoro-6-azaspiro[2.5]octane vs. 6-azaspiro[2.5]octane

Executive Summary This guide provides a technical comparison between the parent scaffold 6-azaspiro[2.5]octane and its fluorinated derivative 4,4-difluoro-6-azaspiro[2.5]octane . These scaffolds are increasingly critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the parent scaffold 6-azaspiro[2.5]octane and its fluorinated derivative 4,4-difluoro-6-azaspiro[2.5]octane . These scaffolds are increasingly critical in drug discovery as bioisosteres for piperidines and morpholines, offering unique vectors for intellectual property and physicochemical optimization.

The primary distinction lies in the fluorine-induced electronic modulation and conformational rigidification . While the spiro-cyclopropane moiety restricts the piperidine ring flexibility in both molecules, the introduction of a gem-difluoro group at the C4 position (adjacent to the spiro junction) significantly alters the basicity (


), lipophilicity (

), and metabolic stability profile without dramatically changing the overall steric volume.

Structural Dynamics & Energetics

The Spiro-Piperidine Scaffold

Both molecules share a core architecture where a cyclopropane ring is spiro-fused to a piperidine ring at the C3 position (using standard spiro numbering where N is at position 6).

  • Numbering Convention: The spiro carbon is C3. The nitrogen atom is at C6.[1] The bridgehead carbons adjacent to the spiro center are C4 and C8.

  • Conformational Lock: The spiro-fusion imposes a "Thorpe-Ingold" or gem-dimethyl-like effect. The bond angle constraints of the cyclopropane ring (internal angle ~60°) force the external bonds (C4-C3-C8) to widen, compressing the internal angle of the piperidine ring at C3. This creates a high energy barrier for ring inversion compared to a standard piperidine, effectively "locking" the ring into a specific chair conformation.

The Fluorine Effect (4,4-Difluoro Substitution)

In the 4,4-difluoro derivative, two hydrogen atoms at the C4 position (adjacent to the spiro center and


 to the nitrogen) are replaced by fluorine.
  • Electronic Effects (

    
    -Induction):  The highly electronegative fluorine atoms exert a strong inductive withdrawing effect ($ -I $) through the 
    
    
    
    -framework. This pulls electron density away from the nitrogen lone pair, stabilizing the free base form and lowering the
    
    
    .
  • Gauche Effect & Hyperconjugation: The

    
     bonds prefer a gauche orientation relative to adjacent electron-donating orbitals (
    
    
    
    or
    
    
    ).[2][3] In the 4,4-difluoro analog, this interaction with the adjacent spiro-C3 bonds further rigidifies the local geometry, often flattening the C3-C4-C5 segment of the chair.
  • Dipole Minimization: The gem-difluoro group introduces a significant local dipole. The molecule will adopt a conformation that minimizes the repulsion between this dipole and the nitrogen lone pair (or N-H vector), often favoring a specific equatorial/axial orientation of the N-substituent.

Computational Workflow for Conformational Search

To rigorously determine the preferred low-energy conformers, the following computational workflow is recommended.

ConformationalWorkflow Input Input Structures (Parent & Difluoro) Sampling Monte Carlo / MD Sampling (OPLS4 Force Field) Input->Sampling Generate Conformers QM DFT Geometry Optimization (B3LYP/6-31G**) Sampling->QM Top 20 Energy Minima Solvation Solvation Energy Correction (PBF/SMD Water Model) QM->Solvation Physiological Context Analysis Boltzmann Weighting & Dipole Analysis Solvation->Analysis Calculate Delta G

Figure 1: Recommended computational workflow for determining the global minimum energy conformation (GMEC).

Physicochemical Consequences[3][4][5][6][7]

The structural changes translate directly into measurable physicochemical property shifts.

Basicity ( ) Modulation

This is the most critical difference for medicinal chemistry applications.

  • 6-azaspiro[2.5]octane: Typical secondary amine

    
     (~10.5 - 11.0). At physiological pH (7.4), it is >99.9% protonated (cationic). This can lead to high hERG liability and phospholipidosis.
    
  • 4,4-Difluoro-6-azaspiro[2.5]octane: The

    
    -fluorine substitution (relative to the C5-N6 bond path, effectively 
    
    
    
    spatial distance) lowers the
    
    
    by approximately 1.5 to 2.5 log units.
    • Result:

      
       ~8.5 - 9.0.
      
    • Impact: A significant fraction exists as the neutral free base at physiological pH, improving membrane permeability and reducing cation-driven toxicities.

Metabolic Stability

The C4 position in the parent scaffold is a methylene (


) group. While sterically hindered by the spiro ring, it is still susceptible to oxidative metabolism (though less so than the 

-amino positions C5/C7).
  • Blocking Strategy: Replacing C-H with C-F blocks metabolic oxidation at this site (C-F bond strength ~116 kcal/mol vs C-H ~99 kcal/mol).

  • Electronic Deactivation: The electron-withdrawing nature of the fluorines also deactivates the adjacent C5 hydrogens, making them less prone to cytochrome P450-mediated oxidation (

    
    -amino oxidation).
    
Comparative Data Summary
Property6-azaspiro[2.5]octane (Parent)4,4-Difluoro-6-azaspiro[2.5]octaneImpact
Hybridization

rich

rich
Maintained 3D character (Fsp3)
Basicity (

)
~10.8 (Calc)~8.6 (Calc)Improved Permeability / Reduced hERG
Lipophilicity (LogP) ~1.2~1.8Slight increase due to F-substitution
Polar Surface Area 12.0

12.0

Minimal change (F is not H-bond acceptor)
Metabolic Hotspots C5, C7, C4C5, C7 (Deactivated)Extended Half-life (

)
Ring Conformation Rigid ChairRigid Distorted ChairMaintained vector alignment

Experimental Validation Protocols

To validate the theoretical differences, the following experimental protocols are standard.

Variable Temperature NMR (VT-NMR)

To measure the barrier to ring inversion and nitrogen pyramidalization.

Protocol:

  • Sample Prep: Dissolve 5 mg of compound in

    
     (for low temp) or 
    
    
    
    (for high temp).
  • Acquisition: Acquire

    
     and 
    
    
    
    spectra at 298K.
  • Cooling: Decrease temperature in 10K increments down to 180K.

  • Observation: Look for decoalescence of the geminal proton signals (or fluorine signals).

    • Parent: The C4 protons will split into distinct axial/equatorial signals at low temp.

    • Difluoro:[3][4] The

      
       signals will show distinct axial/equatorial shifts (
      
      
      
      coupling typically ~240 Hz).
  • Calculation: Use the coalescence temperature (

    
    ) to calculate the free energy of activation (
    
    
    
    ) using the Eyring equation.
Experimental Workflow Diagram

ExperimentalWorkflow Synthesis Synthesis (Parent / Difluoro) Purification HPLC Purification (>98% Purity) Synthesis->Purification pKa_Assay Potentiometric pKa Determination Purification->pKa_Assay PhysChem NMR_Study VT-NMR (Conformational Barrier) Purification->NMR_Study Dynamics XRay X-Ray Diffraction (Solid State Geometry) Purification->XRay Structure

Figure 2: Integrated workflow for physicochemical and structural validation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 49(8), 2-15. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • PubChem Compound Summary. (2023). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.[4] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Spirocycles

Introduction: The Quest for Metabolic Robustness in Drug Discovery In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount. A key determinant of this profile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount. A key determinant of this profile is a molecule's metabolic stability – its resistance to being chemically altered by the body's metabolic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. Medicinal chemists employ various strategies to enhance metabolic stability, and two powerful approaches are the incorporation of spirocyclic scaffolds and the strategic introduction of fluorine atoms.[1][2][3][4][5]

Spirocycles, with their unique three-dimensional and rigid structures, can favorably modulate a compound's physicochemical properties, including its metabolic stability.[1][3][4][5][6][7] Shifting from planar, aromatic structures to those with a higher fraction of sp3-hybridized carbons, like spirocycles, often correlates with improved pharmacokinetic profiles.[2][4] Fluorination, on the other hand, is a widely used tactic to block metabolically labile sites, often referred to as "metabolic soft spots."[8][9][10][11][12][13] The strong carbon-fluorine bond can effectively shield a molecule from oxidative metabolism.[10]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated spirocycles, supported by a detailed experimental protocol and data interpretation. Our focus will be on the practical application of these concepts for researchers, scientists, and drug development professionals.

The Metabolic Gauntlet: Cytochrome P450 Enzymes

The primary culprits behind the metabolic breakdown of many drugs are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins predominantly found in the liver.[14][15][16][17] These enzymes catalyze a wide range of oxidative reactions, playing a crucial role in the detoxification and elimination of foreign compounds (xenobiotics).[16][17] While essential for clearing harmful substances, this enzymatic activity can be a significant hurdle for drug candidates, leading to their rapid inactivation and clearance from the body.[18] Understanding and mitigating CYP-mediated metabolism is therefore a central theme in drug design.[19][20][21][22]

Strategic Molecular Armor: The Synergy of Spirocycles and Fluorination

The inherent rigidity of spirocyclic systems can lock the conformation of a molecule, which may orient it within a CYP active site in a way that disfavors metabolism.[2][4] Furthermore, the introduction of a spirocyclic moiety can improve physicochemical properties such as solubility and lipophilicity, which can indirectly influence metabolic stability.[2][4][6]

When a metabolically vulnerable position on a spirocyclic scaffold is identified, the strategic substitution of a hydrogen atom with fluorine can be a highly effective countermeasure. The high electronegativity of fluorine and the strength of the C-F bond make it resistant to oxidative attack by CYP enzymes.[9][10][11][12][13][23] This "metabolic blocking" can significantly prolong the half-life of a drug candidate.

A Head-to-Head Comparison: Experimental Evaluation of Metabolic Stability

To objectively assess the impact of fluorination on the metabolic stability of a spirocyclic compound, a well-controlled in vitro experiment is essential. The most common and informative assay is the liver microsomal stability assay.[18][24][25][26][27]

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (10 mM in DMSO) - Non-fluorinated Spirocycle - Fluorinated Spirocycle - Positive Control (e.g., Verapamil) Preincubation Pre-incubate HLM, Buffer, and Compound (1 µM final) at 37°C for 5 min Compound_Prep->Preincubation Microsome_Prep Thaw Pooled Human Liver Microsomes (HLM) on ice Microsome_Prep->Preincubation Buffer_Prep Prepare 100 mM Phosphate Buffer (pH 7.4) Buffer_Prep->Preincubation Initiation Initiate Reaction with NADPH (1 mM final) Preincubation->Initiation Time_Points Collect Aliquots at 0, 5, 15, 30, 45, 60 min Initiation->Time_Points Termination Quench Reaction with Cold Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifuge Samples to Pellet Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant to Autosampler Vials Centrifugation->Supernatant_Transfer LCMS_Analysis Analyze by LC-MS/MS Supernatant_Transfer->LCMS_Analysis Data_Processing Quantify Parent Compound Remaining vs. Time LCMS_Analysis->Data_Processing

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of the non-fluorinated spirocycle, the fluorinated spirocycle, and a positive control compound (e.g., a compound with known high clearance like verapamil) in 100% DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Alternatively, a commercially available NADPH solution can be used.
  • Internal Standard (IS): Prepare a solution of a structurally similar but chromatographically distinct compound (e.g., a stable isotope-labeled analog) in acetonitrile at a concentration of 100 ng/mL. This will be used to normalize for variations in sample processing and instrument response.
  • Pooled Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Determine the protein concentration (typically provided by the manufacturer).

2. Incubation Procedure:

  • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM). The final DMSO concentration should be kept below 0.5% to avoid inhibition of CYP enzymes.
  • Include a negative control incubation for each compound without the NADPH regenerating system to assess non-enzymatic degradation.
  • Pre-incubate the plate at 37°C for 5 minutes with shaking.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (final NADPH concentration of 1 mM).
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.

3. Sample Analysis:

  • Seal and centrifuge the collection plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[28][29][30][31][32]

4. Data Analysis:

  • Determine the peak area ratio of the test compound to the internal standard at each time point.
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the rate constant of elimination (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Data Presentation: A Comparative Analysis
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-fluorinated Spirocycle1592.4
Fluorinated Spirocycle > 60 < 23.1
Verapamil (Positive Control)8173.3

Interpreting the Results: The Decisive Impact of Fluorination

The data presented in the table clearly demonstrates the profound effect of fluorination on the metabolic stability of the spirocyclic scaffold.

  • Non-fluorinated Spirocycle: This compound exhibits a relatively short half-life of 15 minutes and a high intrinsic clearance of 92.4 µL/min/mg protein. This indicates that it is rapidly metabolized by the liver microsomes, which would likely translate to high in vivo clearance and a short duration of action.

  • Fluorinated Spirocycle: In stark contrast, the fluorinated analog shows a significantly longer half-life (greater than 60 minutes) and a much lower intrinsic clearance (less than 23.1 µL/min/mg protein). This dramatic improvement in metabolic stability is a direct consequence of the fluorine atom blocking a key site of metabolism on the spirocyclic core.

The positive control, verapamil, behaves as expected, showing rapid metabolism and validating the activity of the microsomal preparation and the overall experimental setup.

Conclusion: A Powerful Strategy for Drug Design

The strategic incorporation of fluorine into spirocyclic scaffolds represents a powerful and effective strategy for enhancing metabolic stability in drug discovery. As demonstrated by the experimental data, this approach can dramatically reduce the rate of metabolic clearance, a critical step towards developing drug candidates with favorable pharmacokinetic properties. By understanding the interplay between molecular structure, metabolic pathways, and the strategic use of chemical modifications like fluorination, researchers can more effectively design and optimize the next generation of therapeutics. This guide provides a foundational framework for evaluating and implementing this crucial medicinal chemistry tactic.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.Read by QxMD.
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction.PubMed.
  • Metabolic Stability Assay Services.BioIVT.
  • The utilization of spirocyclic scaffolds in novel drug discovery.Taylor & Francis Online.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?HitGen.
  • Metabolic Stability Assays.WuXi AppTec.
  • Spirocycles in Drug Discovery.Sussex Drug Discovery Centre.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • Strategies to Mitigate CYP450 Inhibition.The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.BLDpharm.
  • Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.PMC.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.DNDi.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis Online.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.PubMed.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.PMC.
  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery.Analytical Chemistry.
  • Biochemistry, Cytochrome P450.NCBI Bookshelf.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC.
  • Microsomal Stability.Cyprotex.
  • In Vitro Drug Metabolism Using Liver Microsomes.PubMed.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.Journal of Applied Bioanalysis.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans.MDPI.
  • The role of fluorine in medicinal chemistry.PubMed.
  • metabolic stability in liver microsomes.Mercell.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.PMC.
  • Biochemistry | Cytochrome P450 C
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids.Journal of Pharmaceutical Science and Technology.
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment.PMC.
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.Walsh Medical Media.
  • A novel LC-MS approach for the detection of metabolites in DMPK studies.
  • Hepatic Drug Metabolism and Cytochrome P450.OpenAnesthesia.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Understanding the Compound: Hazard Profile and Core Risks 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride belongs to a class of fluorinated organic compounds that require careful handling due to their potential health h...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Core Risks

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride belongs to a class of fluorinated organic compounds that require careful handling due to their potential health hazards and environmental persistence. The carbon-fluorine bond is exceptionally strong, making such compounds resistant to natural degradation.[1] While a specific Safety Data Sheet (SDS) for this exact molecule was not available at the time of this writing, data from analogous structures, such as 6-Azaspiro[2.5]octane hydrochloride, provide a strong basis for a conservative risk assessment.

The primary hazards associated with similar azaspirocyclic compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion can be harmful to health.

Given the presence of fluorine atoms, there is also the potential for the release of hazardous decomposition products, such as hydrogen fluoride, in the event of fire or thermal decomposition.

Table 1: GHS Hazard and Precautionary Statements for Structurally Similar Azaspiro Compounds

GHS ClassificationCodeDescriptionSource(s)
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2]
Precautionary Statements P261Avoid breathing dust/fumes.[2]
P264Wash hands and exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of water and soap.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501Dispose of contents/container to a hazardous waste disposal plant.[2][4]

Disclaimer: This table is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride before handling.

Operational Plan: From Benchtop to Final Disposal

A robust disposal plan begins at the point of waste generation. The following sections detail the necessary personal protective equipment, waste collection protocols, and spill management procedures.

Essential Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a comprehensive PPE strategy is non-negotiable. All personnel handling 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, including during disposal procedures, must wear the following:

  • Eye Protection: Safety glasses with side shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If dust generation is unavoidable, a dust respirator may be necessary.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. As a halogenated organic compound, 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride waste must never be mixed with non-halogenated waste streams.[6][7] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.[7]

Step-by-Step Collection Procedure:

  • Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, vapor-tight lid to prevent the escape of fumes.

  • Labeling: Immediately label the waste container as "Hazardous Waste." The label must clearly state "Halogenated Organic Waste" and list "4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride" as a constituent.[7][8] All components of any solvent mixture should also be listed.

  • Waste Accumulation:

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated solid waste container.

    • For liquid waste (e.g., solutions from experiments), pour carefully into the designated liquid waste container within a fume hood to minimize inhalation exposure.

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[6][7] Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This area must have secondary containment to prevent spills from reaching drains.[9]

  • Incompatibility: Ensure that incompatible wastes are segregated to prevent reactions.[9] Do not store this waste stream with strong oxidizing agents or bases.

Emergency Spill Management

Accidental spills must be addressed immediately and safely.

For Minor Spills (contained within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2]

  • Collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[5]

  • Decontaminate the spill area with soap and water, and then wipe it down.

  • Report the incident to the laboratory supervisor.

For Major Spills (outside of a fume hood):

  • Evacuate all non-essential personnel from the area.[5]

  • Alert your institution's emergency services or environmental health and safety (EHS) office immediately.

  • If safe to do so, increase ventilation by opening sashes in nearby fume hoods.

  • Prevent the spill from entering any drains or waterways.[2]

  • Do not attempt to clean up a major spill without specialized training and equipment.

The Disposal Pathway: A Step-by-Step Decision Workflow

The ultimate disposal of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride must be conducted by a licensed and permitted hazardous waste management facility.[10] The following diagram illustrates the critical decision points and workflow from the laboratory to final disposal.

G cluster_lab In-Laboratory Procedures cluster_disposal Disposal & Compliance A Waste Generation (Solid or Liquid) B Is waste container correctly labeled as 'Halogenated Waste'? A->B C Label container immediately. List all constituents. B->C No D Place waste in designated, closed, and compatible container. B->D  Yes C->D E Store in secure satellite accumulation area with secondary containment. D->E F Request Waste Pickup from EHS or approved waste management vendor. E->F G Transportation by licensed hazardous waste transporter. F->G H Final Disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF). G->H I Method: Typically high-temperature incineration. H->I

Caption: Disposal workflow for 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.

Core Disposal Protocol

The final disposal of this compound is a regulated process that ensures its complete destruction and prevents environmental contamination.

  • Container Finalization: Once the waste container is full, ensure the lid is tightly sealed. Double-check that the label is accurate and complete.

  • Contact Waste Management: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[4][10] Do not attempt to transport the waste off-site yourself.

  • Documentation: Complete all required waste manifests or tracking documents provided by the disposal vendor. These documents are a legal record of the waste's journey from your laboratory to its final destination.

  • Method of Destruction: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration. This process is conducted at temperatures high enough to break the strong carbon-fluorine bonds and is equipped with advanced scrubbing systems to neutralize acidic gases (like HCl and HF) that are formed during combustion.

  • Confirmation: Retain all disposal records and certificates of destruction provided by the waste management facility. These are essential for regulatory compliance and audits.

By adhering to this comprehensive guide, researchers and laboratory personnel can confidently manage the waste generated from 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Angene Chemical. (2024). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). 4-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ExxonMobil. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (2018). SAFETY DATA SHEET: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Republic Services. (2025). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. National Center for Biotechnology Information. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Environmental Marketing Services. (2025). Effective Laboratory Waste Management Tips. Retrieved from [Link]

  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’. Retrieved from [Link]

  • SHUNYUANSHENG BIO-PHARMTECH CO., LTD. (n.d.). Factory Supply Industrial Grade 6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 with Best Price. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride

Executive Summary & Chemical Profile Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6). Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6).

Scientific Context: This compound is a specialized fluorinated spirocyclic amine salt, primarily used as a building block in medicinal chemistry to introduce conformational restriction and lipophilicity into drug candidates. As an amine hydrochloride salt, it presents specific hazards related to mucous membrane irritation and potential corrosivity upon inhalation or contact with moisture.

Chemical Identity:

  • CAS Number: 1282532-00-6[1]

  • Molecular Formula: C₇H₁₂ClF₂N[1]

  • Physical State: White to off-white solid (Powder/Crystals)

  • Solubility: Soluble in water, DMSO, Methanol.

  • Key Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).

Hazard Assessment & Risk Logic

To select the correct PPE, we must understand the causality of the risk. We do not simply follow a list; we counter specific physical and chemical threats.[2][3][4][5][6]

Hazard CategorySpecific ThreatMechanistic CauseCountermeasure Strategy
Inhalation Mucous membrane inflammation, coughing, potential systemic absorption.The hydrochloride salt hydrolyzes in moist respiratory tracts to form acidic micro-environments.Containment: Handling must occur in a certified fume hood. PPE: N95/P100 backup if outside hood.
Ocular Severe irritation, potential corneal damage.Fine crystalline dust is abrasive and chemically reactive (acidic pH upon dissolution).Barrier: Chemical splash goggles (indirect vent) to seal against airborne dust.
Dermal Contact dermatitis, chemical burns.Lipophilic fluorinated scaffold aids skin penetration; HCl salt causes local irritation.Layering: Double nitrile gloving to prevent permeation and cross-contamination.
Thermal/Fire Release of Toxic Gas (HF, NOx, HCl).Combustion of organofluorines releases Hydrogen Fluoride (HF) gas.Emergency: Self-Contained Breathing Apparatus (SCBA) for firefighters; immediate evacuation for lab personnel.

Personal Protective Equipment (PPE) Specifications

This protocol uses a "Barrier-in-Depth" approach.

A. Respiratory Protection (Primary Barrier)
  • Requirement: All open-container manipulations (weighing, transfer, dissolution) must be performed inside a Class II Chemical Fume Hood .

  • Sash Height: Maintain sash at or below the certified working height (usually 18 inches).

  • Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required for spill cleanup outside the hood.

B. Eye & Face Protection[3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust around the lenses. Goggles provide a complete seal.

  • High-Risk Operations: Add a Face Shield over goggles during large-scale synthesis (>10g) or when heating reaction mixtures.

C. Hand Protection
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Technique: Double Gloving .

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Extended cuff Nitrile (sacrificial layer).

    • Protocol: Change outer gloves immediately after splash or every 2 hours. Change inner gloves if sweat accumulates or breach is suspected.

D. Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).

  • Legs: Long trousers (no exposed ankles).

Operational Workflow: Step-by-Step

This workflow is designed to minimize static electricity and aerosolization, the two primary vectors for exposure.

Phase 1: Preparation & Weighing
  • Environment: Activate Fume Hood. Verify airflow (face velocity 80-100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Reason: Dry hydrochloride salts are prone to static cling, leading to "jumping" powder.

  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid using a clean spatula. Avoid pouring directly from the bottle.

    • Recap source container immediately.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly down the side of the flask to wash down any adherent powder.

  • Dissolution: Swirl gently. Note: As an HCl salt, the solution may be acidic. If performing a coupling reaction, a base (e.g., DIPEA, TEA) is usually required to free-base the amine.

  • Inerting: While the salt is stable, the free amine (post-neutralization) may be sensitive to CO₂. Flush headspace with Nitrogen/Argon.

Phase 3: Cleanup
  • Wipe Down: Wipe the balance area and hood surface with a wet paper towel (solvent or water) to capture invisible dust.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling & Logistics Workflow

HandlingWorkflow cluster_safety Critical Safety Zone (Fume Hood) Start Start: Storage (2-8°C, Desiccated) Equip Equip PPE: Goggles, Double Nitrile, Lab Coat Start->Equip Retrieve Hood Transfer to Fume Hood Equip->Hood Transport Weigh Weighing Process (Anti-static measures) Hood->Weigh Inside Hood React Reaction/Solubilization (Closed Vessel) Weigh->React Dissolve Waste Waste Disposal (Halogenated Stream) React->Waste Post-Exp

Figure 1: Operational flowchart ensuring containment of the chemical from storage to disposal.

Diagram 2: Emergency Response Decision Matrix

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Powder Spill (< 5g) Type->Spill LargeSpill Large Spill (> 5g or Outside Hood) Type->LargeSpill Exposure Personal Exposure (Skin/Eye) Type->Exposure Action1 Wet Wipe Method (Do not sweep) Spill->Action1 Contain Action2 Evacuate Area Call EHS LargeSpill->Action2 Alert Action3 Flush 15 mins Safety Shower/Eyewash Exposure->Action3 Decontaminate

Figure 2: Decision logic for spills and exposure incidents.

Waste Management & Logistics

Disposal Classification:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled with the full chemical name. Do not use generic labels like "Organic Waste" alone.

  • Container: High-density polyethylene (HDPE) or Glass.

Spill Cleanup Protocol (Small Scale < 5g):

  • Do NOT Sweep: Dry sweeping generates dust aerosols.

  • Wet Method: Cover the spill with paper towels dampened with water or ethanol.

  • Scoop: Scoop up the wet material and towels.

  • Dispose: Place in a sealable bag/container and label as hazardous waste.

  • Decontaminate: Wash the surface with soap and water.

Fire Logistics:

  • Extinguishing Media: Dry chemical, CO₂, or water spray.[3]

  • Specific Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .

  • Firefighter PPE: Full turnout gear and SCBA are mandatory due to HF risk.

References

  • PubChem. (2024).[1] 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • EIGA. (2023).[7] Code of Practice: Handling Fluorinated Compounds. European Industrial Gases Association. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
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